molecular formula C8H9N3O3 B555452 Glycine p-nitroanilide CAS No. 1205-88-5

Glycine p-nitroanilide

Cat. No.: B555452
CAS No.: 1205-88-5
M. Wt: 195,18*36,45 g/mole
InChI Key: VZZMNSJSZXVCCW-UHFFFAOYSA-N
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Description

Glycine p-nitroanilide, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195,18*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZMNSJSZXVCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152884
Record name Acetamide, 2-amino-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-88-5
Record name Acetamide, 2-amino-N-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-amino-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Glycine p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (G-pNA), a synthetic chromogenic substrate, is a pivotal tool in the fields of biochemistry and drug discovery. Its primary application lies in the sensitive and continuous colorimetric assay of proteolytic enzymes. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its use, and insights into its synthesis and purification. The cleavage of the amide bond in this compound by specific proteases releases the yellow-colored p-nitroaniline (pNA), which can be readily quantified spectrophotometrically, providing a direct measure of enzymatic activity.

Core Chemical and Physical Properties

This compound is a yellow crystalline to light yellow powder. Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for its handling, storage, and use in experimental settings.

General Properties
PropertyValueReference
Chemical Name This compound
Synonyms Gly-pNA, N'-(p-Nitrophenyl)glycinamide[1]
CAS Number 1205-88-5[2]
Molecular Formula C₈H₉N₃O₃[2]
Molecular Weight 195.18 g/mol [2]
Appearance Yellow crystalline to light yellow powder[1]
Physical and Chemical Data
PropertyValueReference
Melting Point 167 - 172 °C[1]
Boiling Point 451.7 °C at 760 mmHg[3]
Density 1.413 g/cm³[3]
Flash Point 227 °C[3]
Vapor Pressure 2.37E-08 mmHg at 25°C[3]
Refractive Index 1.654[3]
Solubility
Stability and Storage

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are typically between 0 - 8 °C or at -20°C for long-term stability.[1][3] Studies on the dimerization rate of glycine, a component of the molecule, show increased rates at alkaline pH (~9.8) and higher temperatures (~150°C), though this may not directly translate to the stability of the entire this compound molecule under typical assay conditions.[1]

Spectral Properties

The utility of this compound as a chromogenic substrate is entirely dependent on the spectral properties of its cleavage product, p-nitroaniline.

UV-Vis Absorbance

Glycine itself shows minimal absorbance in the UV-Vis spectrum, with absorption starting high at 200 nm and decreasing significantly around 240 nm.[4] The intact this compound substrate also has a different absorption spectrum from the released p-nitroaniline. The key spectral characteristic for its use in enzyme assays is the strong absorbance of the liberated p-nitroaniline at approximately 405 nm.[5]

Molar Absorptivity (Extinction Coefficient)

The molar absorptivity of p-nitroaniline is crucial for calculating the rate of enzyme activity. The value can be influenced by the solution's composition, including ionic strength.[3]

WavelengthMolar Absorptivity (ε)Reference
405 nm~9,500 M⁻¹cm⁻¹
410 nm~8,800 M⁻¹cm⁻¹

Enzymatic Hydrolysis

The fundamental principle behind the use of this compound is its enzymatic cleavage by proteases.

Reaction Mechanism

Proteases catalyze the hydrolysis of the amide bond between the glycine residue and the p-nitroaniline moiety. This reaction releases free glycine and the chromogenic p-nitroaniline.

G cluster_reactants Reactants cluster_products Products Glycine_p_nitroanilide This compound (Substrate) Protease Protease Glycine_p_nitroanilide->Protease binds to H2O H₂O H2O->Protease Glycine Glycine p_Nitroaniline p-Nitroaniline (Yellow Product) Protease->Glycine Protease->p_Nitroaniline

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Protocols

Synthesis of this compound

While the synthesis of peptide p-nitroanilides can be challenging due to the low nucleophilicity of the p-nitroaniline amino group, several methods have been developed. A general approach involves the coupling of a protected glycine amino acid with p-nitroaniline.

General Solid-Phase Peptide Synthesis (SPPS) Approach (Adapted for this compound):

  • Resin Preparation: Start with a suitable resin, for example, a p-methylbenzhydrylamine (MBHA) resin.

  • Coupling of Protected Glycine: Couple an N-terminally protected glycine (e.g., Fmoc-Gly-OH or Boc-Gly-OH) to the resin using a standard coupling agent such as HBTU/DIEA in DMF.

  • Deprotection: Remove the N-terminal protecting group (e.g., with piperidine for Fmoc or TFA for Boc).

  • Coupling with p-Nitroaniline: Activate the C-terminal carboxyl group of the resin-bound glycine and react it with an excess of p-nitroaniline. This step may require specialized coupling reagents or longer reaction times due to the low reactivity of p-nitroaniline.

  • Cleavage from Resin: Cleave the synthesized this compound from the resin using a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA) with scavengers.[6]

  • Precipitation and Washing: Precipitate the crude product in cold diethyl ether, followed by washing and drying.[6]

Note: This is a generalized protocol, and optimization of coupling agents, reaction times, and temperatures is crucial for achieving a good yield.

Purification of this compound

The primary method for purifying crude this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

General RP-HPLC Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA, and filter it to remove any particulate matter.[6]

  • Chromatography:

    • Column: A preparative or semi-preparative C18 column is typically used.[6]

    • Mobile Phase A: 0.1% TFA in deionized water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

    • Gradient: Elute the compound using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 30-40 minutes).[6]

  • Fraction Collection and Analysis: Collect the fractions corresponding to the main peak and verify the purity using analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Recrystallization:

Recrystallization can also be employed for purification. A common method for p-nitroaniline involves using an ethanol/water mixture.[7] For this compound, a similar solvent system or other polar solvent mixtures could be explored. The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.[8]

Enzyme Assay Using this compound (Example: Trypsin Activity Assay)

This protocol provides a general framework for measuring the activity of trypsin using this compound as a substrate.

Materials:

  • Trypsin (from a suitable source)

  • This compound (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0, containing 10 mM CaCl₂)[9]

  • p-Nitroaniline (for standard curve)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

    • Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in DMSO.

    • Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired working concentration in the assay buffer just before use. Keep the enzyme solution on ice.

    • p-Nitroaniline Standard Curve: Prepare a series of dilutions of a p-nitroaniline stock solution in the assay buffer to generate a standard curve (e.g., 0, 4, 8, 12, 16, 20 nmol/well).[10]

  • Assay Protocol:

    • Add a defined volume of assay buffer to each well of a 96-well plate.

    • Add the sample containing trypsin or the diluted trypsin standard to the appropriate wells.

    • To initiate the reaction, add the this compound substrate solution to all wells. The final volume in each well should be the same.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and protect it from light.[9][10]

    • Measure the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed time period (endpoint assay).[5]

  • Data Analysis:

    • Subtract the absorbance of a blank control (containing no enzyme) from all readings.

    • For a kinetic assay, determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Use the p-nitroaniline standard curve to convert the absorbance values (or the rate of change in absorbance) to the concentration of p-nitroaniline produced (or the rate of its formation).

    • Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Substrate Stock Solution - Enzyme Solution - pNA Standards Plate_Setup Set up 96-well plate with Assay Buffer and Enzyme Reagent_Prep->Plate_Setup Reaction_Start Initiate reaction by adding Substrate Solution Plate_Setup->Reaction_Start Incubation Incubate at constant temperature (e.g., 37°C) Reaction_Start->Incubation Measurement Measure Absorbance at 405 nm (Kinetic or Endpoint) Incubation->Measurement Calculate_Rate Determine rate of reaction (ΔAbs/min) Measurement->Calculate_Rate Standard_Curve Plot p-Nitroaniline Standard Curve Calculate_Activity Calculate Enzyme Activity (Units/mL) Standard_Curve->Calculate_Activity Calculate_Rate->Calculate_Activity

Caption: General experimental workflow for a p-nitroanilide-based enzyme assay.

Conclusion

This compound remains a valuable and widely used tool for researchers in various life science disciplines. Its well-defined chemical and physical properties, coupled with the straightforward and sensitive nature of the colorimetric assay based on its enzymatic hydrolysis, ensure its continued relevance in enzyme kinetics, inhibitor screening, and the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a research setting.

References

An In-depth Technical Guide to the Molecular Structure of Glycine p-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (GPN) is a chromogenic substrate extensively utilized in biochemical assays to measure the activity of various proteases. Its molecular structure is specifically designed to yield a colored product upon enzymatic cleavage, providing a straightforward and quantifiable method for studying enzyme kinetics and inhibition. This technical guide offers a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and use in enzyme assays, and a visualization of its enzymatic cleavage.

Molecular Structure and Properties

This compound, with the IUPAC name 2-amino-N-(4-nitrophenyl)acetamide, is composed of a glycine residue linked via an amide bond to a p-nitroaniline moiety. The presence of the nitro group (-NO2) on the phenyl ring is critical to its function as a chromogenic substrate.

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₉N₃O₃[1][2]
Molecular Weight 195.18 g/mol [1]
CAS Number 1205-88-5[1][2]
Appearance Yellow crystalline to light yellow powder
Melting Point 167 - 172 °C
Boiling Point 451.7 °C at 760 mmHg
Density 1.413 g/cm³
Solubility Soluble in water (50 mg/mL), clear, faintly yellow to yellow.[3]
Storage Temperature -20°C[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the glycine moiety, the amide proton, and the aromatic protons of the p-nitroaniline ring. The aromatic protons would likely appear as two doublets due to the para-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the alpha-carbon of the glycine residue, and the carbons of the aromatic ring.

  • FTIR: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and N-O stretching of the nitro group. The aromatic C-H and C=C stretching vibrations would also be present.

Experimental Protocols

Synthesis of this compound

A plausible two-step synthesis for this compound is outlined below. This protocol is based on the synthesis of the intermediate 2-chloro-N-(4-nitrophenyl)-acetamide, followed by amination.[4]

Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of p-nitroaniline and 15 ml of chloroacetyl chloride.[4]

  • Reflux: Heat the mixture to reflux and maintain for 1 hour.[4]

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate.

  • Extraction: Wash the organic layer three times with water.

  • Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-N-(4-nitrophenyl)-acetamide. The reported melting point for this intermediate is 183-185°C.[4]

Step 2: Synthesis of this compound (Amination)

  • Reaction Setup: Dissolve the 2-chloro-N-(4-nitrophenyl)-acetamide intermediate in a suitable solvent such as ethanol in a sealed reaction vessel.

  • Amination: Add a concentrated aqueous solution of ammonia (ammonium hydroxide).

  • Reaction: Heat the mixture gently and stir for several hours. Monitor the reaction progress by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Enzymatic Assay Protocol: Trypsin Activity

This protocol describes a general method for determining trypsin activity using a p-nitroanilide-based substrate, which can be adapted for this compound.

Materials:

  • Trypsin enzyme solution of unknown concentration

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • p-Nitroaniline (pNA) standard for calibration curve

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the p-nitroaniline standard in the Trypsin Assay Buffer in a 96-well plate. A typical concentration range is 0 to 200 µM.

    • Include a blank well containing only the assay buffer.

  • Sample Preparation:

    • Add 50 µL of the sample containing trypsin to individual wells of the 96-well plate.

    • For a positive control, use a known concentration of trypsin.

    • For a negative control, use a sample known to not contain trypsin.

  • Reaction Initiation:

    • Prepare a reaction mix containing the Trypsin Assay Buffer and the this compound substrate. For each well, a typical mix would be 48 µL of Assay Buffer and 2 µL of a 10 mM substrate stock solution.

    • Add 50 µL of the reaction mix to each well containing the samples and controls to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light.

    • Measure the absorbance at 405 nm at regular time intervals (e.g., every 5 minutes) for a total of 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance values against time for each sample. The initial linear portion of the curve represents the initial reaction velocity (V₀).

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of p-nitroaniline production (nmol/min) using the standard curve.

    • Calculate the trypsin activity in the sample, typically expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its application as a tool to study enzymatic reactions. The workflow for a typical enzyme inhibition assay using this substrate is depicted below.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Inhibitor (Pre-incubation) Enzyme->Mix Substrate This compound Solution Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Inhibitor Inhibitor Solution Inhibitor->Mix Mix->Add_Substrate Measure_Abs Measure Absorbance at 405 nm (Kinetic) Add_Substrate->Measure_Abs Calculate Calculate Reaction Rate and % Inhibition Measure_Abs->Calculate

Caption: Workflow for an enzyme inhibition assay using this compound.

Conclusion

This compound remains a valuable tool for researchers in the life sciences. Its well-defined molecular structure and reliable chromogenic properties facilitate the sensitive and continuous monitoring of protease activity. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important biochemical reagent. Further characterization of its spectroscopic properties would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide to the Synthesis of Glycine p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycine p-nitroanilide (H-Gly-pNA) is a crucial chromogenic substrate extensively utilized in biochemical assays, particularly for the determination of protease activity. Its synthesis, however, presents challenges due to the low nucleophilicity of the aromatic amine in p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group. This guide provides a detailed overview of a modern, high-yield synthesis pathway, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Overview of the Synthesis Challenge

Direct acylation of p-nitroaniline with glycine or its derivatives using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or activated esters often results in low yields.[1] To overcome this, alternative strategies have been developed. One of the most effective modern methods involves the use of a selenocarboxylate/azide amidation reaction.[1][2] This approach avoids the direct use of the poorly nucleophilic p-nitroaniline and instead utilizes the more reactive p-nitrophenyl azide.[1]

High-Yield Synthesis Pathway: Selenocarboxylate/Azide Amidation

A novel and efficient method for the synthesis of Nα-protected aminoacyl-p-nitroanilides, including the glycine derivative, has been developed, demonstrating excellent yields.[1][2] This pathway involves the in situ formation of a selenocarboxylate intermediate from an N-protected glycine derivative, which then reacts with p-nitrophenyl azide to form the desired amide bond.[1]

Two primary procedures are outlined for this pathway:

  • Procedure A: Starts from a commercially available N-hydroxysuccinimide (OSu) ester of the N-protected amino acid.

  • Procedure B: Starts directly from the N-protected amino acid, which is activated in situ before the addition of the selenium reagent.

This guide will focus on a variation of these procedures for the synthesis of a protected form of this compound, specifically Carbobenzoxy-Glycine p-nitroanilide (Cbz-Gly-pNA), from which the unprotected this compound can be obtained via deprotection. The synthesis of Cbz-Gly-pNA from Cbz-Gly-OSu has been reported with a high yield of 95%.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Cbz-Gly-pNA via the selenocarboxylate/azide amidation pathway (Procedure A).

ParameterValueReference
Starting MaterialCbz-Gly-OSu[1]
ReagentsSodium Hydrogen Selenide (NaHSe), p-nitrophenyl azide[1]
Solvent System50% aqueous Tetrahydrofuran (THF)[1]
Reaction Temperature0 °C[1]
Molar Equivalents (NaHSe)1.2[1]
Molar Equivalents (Azide)1.0[1]
Product Yield (Cbz-Gly-pNA) 95% [1]

Experimental Protocol

This section details the experimental procedure for the synthesis of Nα-protected this compound (Cbz-Gly-pNA) starting from the N-hydroxysuccinimide ester of Cbz-Glycine.

Materials:

  • Nα-Carbobenzoxy-glycine-N-hydroxysuccinimide ester (Cbz-Gly-OSu)

  • Sodium Hydrogen Selenide (NaHSe)

  • p-Nitrophenyl azide

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh solution of Sodium Hydrogen Selenide (NaHSe) as required for the reaction.

    • Prepare a solution of Cbz-Gly-OSu (1.2 equivalents) in 50% aqueous THF.

    • p-Nitrophenyl azide (1.0 equivalent) is used as the amine source.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the solution of Cbz-Gly-OSu in 50% aqueous THF to 0 °C using an ice bath.

  • Formation of the Selenocarboxylate Intermediate:

    • To the cooled solution of Cbz-Gly-OSu, add NaHSe (1.2 equivalents).

    • Stir the mixture at 0 °C to allow for the in situ formation of the Cbz-Gly-SeNa intermediate.

  • Amidation Reaction:

    • To the reaction mixture containing the selenocarboxylate intermediate, add p-nitrophenyl azide (1.0 equivalent).

    • Continue stirring the reaction at 0 °C and monitor the progress of the reaction by a suitable method (e.g., Thin Layer Chromatography).

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is typically quenched and extracted with an appropriate organic solvent.

    • The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography, to yield the pure Cbz-Gly-pNA.

  • Deprotection (Optional):

    • The Cbz protecting group can be removed by standard procedures, such as catalytic hydrogenation, to yield the final product, this compound.

Visualizations

Synthesis Pathway of Cbz-Glycine p-nitroanilide

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cbz-Gly-OSu Cbz-Gly-OSu Intermediate Cbz-Gly-SeNa (in situ intermediate) Cbz-Gly-OSu->Intermediate Reacts with NaHSe NaHSe NaHSe->Intermediate p_nitrophenyl_azide p-Nitrophenyl Azide Amidation Amidation p_nitrophenyl_azide->Amidation Reacts with Intermediate->Amidation Cbz_Gly_pNA Cbz-Gly-pNA Amidation->Cbz_Gly_pNA Yields (95%)

Caption: Synthesis of Cbz-Gly-pNA via a selenocarboxylate intermediate.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Prepare_Reagents Prepare Solutions: - Cbz-Gly-OSu in 50% aq. THF - NaHSe Start->Prepare_Reagents Reaction_Setup Set up Reaction Flask under Inert Atmosphere at 0°C Prepare_Reagents->Reaction_Setup Add_NaHSe Add NaHSe to Cbz-Gly-OSu Solution Reaction_Setup->Add_NaHSe Form_Intermediate Stir to Form Cbz-Gly-SeNa Intermediate Add_NaHSe->Form_Intermediate Add_Azide Add p-Nitrophenyl Azide Form_Intermediate->Add_Azide Monitor_Reaction Monitor Reaction Progress (TLC) Add_Azide->Monitor_Reaction Workup Quench and Extract Product Monitor_Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Deprotection Optional: Remove Cbz Group (e.g., Hydrogenation) Purification->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Glycine p-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of glycine p-nitroanilide, a widely utilized chromogenic substrate in biochemical assays. The document details the enzymatic hydrolysis, kinetic parameters, and experimental protocols for its application in research and drug development.

Core Mechanism of Action

This compound is a synthetic substrate used to measure the activity of various proteases and peptidases, particularly aminopeptidases. The fundamental principle behind its use lies in the enzymatic cleavage of the amide bond linking the glycine residue to a p-nitroaniline moiety. This hydrolysis reaction releases p-nitroaniline (pNA), a chromophore that exhibits a distinct yellow color in solution.

The enzymatic reaction can be summarized as follows:

Glycine-p-nitroanilide + H₂O ---(Enzyme)---> Glycine + p-Nitroaniline

The liberated p-nitroaniline has a maximum absorbance at approximately 405-410 nm.[1] The rate of p-nitroaniline formation, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions. This linear relationship allows for the quantitative determination of enzyme kinetics.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Glycine-p-nitroanilide Glycine-p-nitroanilide Aminopeptidase Aminopeptidase Glycine-p-nitroanilide->Aminopeptidase Substrate Binding H2O H₂O H2O->Aminopeptidase Glycine Glycine Aminopeptidase->Glycine Product Release p-Nitroaniline p-Nitroaniline (Yellow) Aminopeptidase->p-Nitroaniline Product Release

Quantitative Data: Enzyme Kinetics

The kinetic parameters of an enzyme for a specific substrate provide valuable insights into its catalytic efficiency. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

The following table summarizes the kinetic constants for the hydrolysis of this compound by an aminopeptidase from Pseudomonas aeruginosa.

Enzyme SourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Pseudomonas aeruginosa AminopeptidaseThis compound1.01.81800

Data sourced from a study on the kinetic constants for the hydrolysis of several amino acid p-nitroanilide derivatives.

Experimental Protocols

This section provides a detailed methodology for a continuous spectrophotometric assay to determine the activity of an aminopeptidase using this compound as the substrate.

Materials and Reagents
  • Enzyme: Purified aminopeptidase of interest

  • Substrate: this compound

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • Consumables: 96-well microplates or cuvettes, pipette tips

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mM. Store this stock solution at -20°C.

  • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentrations (e.g., for determining Kₘ, a range of concentrations from 0.1 to 10 times the expected Kₘ should be prepared).

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear rate of product formation for the duration of the assay. Keep the enzyme solution on ice.

Assay Procedure
  • Reaction Setup:

    • In a 96-well microplate or a cuvette, add the appropriate volume of the substrate working solution.

    • Add the assay buffer to bring the volume to just under the final reaction volume.

    • Include a blank control for each substrate concentration containing the substrate and buffer but no enzyme.

  • Initiation of Reaction:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to each well or cuvette.

  • Measurement:

    • Immediately place the microplate or cuvette in the spectrophotometer.

    • Measure the increase in absorbance at 405 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30-60 seconds).

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation in molar concentration per minute.

    • Rate (M/min) = (ΔAbs/min) / (ε × l)

    • Where:

      • ε (molar extinction coefficient of p-nitroaniline at 405 nm) = 9,960 M⁻¹cm⁻¹[1]

      • l (path length of the cuvette or microplate well) in cm.

  • Determine Kinetic Parameters:

    • Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

    • Calculate kcat using the equation: kcat = Vₘₐₓ / [E], where [E] is the final enzyme concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Reaction_Setup Set up Reaction Mixture (Substrate + Buffer) Reagent_Prep->Reaction_Setup Pre_Incubate Pre-incubate at Desired Temperature Reaction_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction with Enzyme Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Initial Velocity (ΔAbs/min) Measure_Absorbance->Calculate_Rate Convert_to_Molar Convert to Molar Concentration using Beer-Lambert Law Calculate_Rate->Convert_to_Molar Determine_Kinetics Determine Km and kcat (Michaelis-Menten Plot) Convert_to_Molar->Determine_Kinetics

References

The Role of Glycine p-Nitroanilide in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (G-pNA) and its peptide derivatives are invaluable chromogenic substrates in biochemistry, enabling the straightforward and quantitative measurement of various protease activities. The principle of these assays lies in the enzymatic cleavage of the amide bond linking the peptide to p-nitroaniline (pNA). This cleavage releases the pNA molecule, a chromophore with a distinct yellow color that can be quantified spectrophotometrically. This technical guide provides an in-depth overview of the applications of this compound in biochemistry, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Core Principle of p-Nitroanilide-Based Chromogenic Assays

The fundamental principle of a p-nitroanilide-based chromogenic assay is the enzymatic hydrolysis of a synthetic substrate. A peptide sequence, specifically recognized by the enzyme of interest, is covalently linked to a p-nitroaniline molecule. In its conjugated form, the substrate is colorless. However, upon enzymatic cleavage of the peptide bond, free p-nitroaniline is released, which imparts a yellow color to the solution.[1][2] The rate of pNA release, and consequently the rate of color development, is directly proportional to the activity of the enzyme.[1] The absorbance of the liberated p-nitroaniline is typically measured at or near its absorption maximum of 405 nm.[1]

The specificity of the assay is determined by the amino acid sequence of the peptide portion of the substrate, which is designed to be a selective target for a particular protease.[1] This versatility has led to the development of a wide array of pNA-based substrates for various enzymes.

Quantitative Data: Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are critical parameters for characterizing the interaction between an enzyme and its substrate.[3] The following tables summarize the kinetic parameters for several key proteases with their respective this compound-derived substrates.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Optimal pHReferences
Trypsin N-α-Benzoyl-DL-arginine-p-nitroanilide (BAPNA)0.120.0798.2[4]
N-α-Benzyloxycarbonyl-L-lysine-p-nitroanilide0.394 - 34.60.182 - 0.5173.1 - 9.1[5]
Chymotrypsin N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide--7.5[6]
N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA)---[7]
Prolyl Endopeptidase Suc-Ala-Pro-p-nitroanilide---[8]
EnzymeSubstrateKm (mM)Optimal pHReferences
γ-Glutamyltransferase (GGT) L-γ-Glutamyl-p-nitroanilide-8.2[9][10]
Dipeptidyl Peptidase IV (DPP-IV) Gly-Pro-p-nitroanilide hydrochloride-8.7[11]

Experimental Protocols

General Assay for Protease Activity using a p-Nitroanilide Substrate

This protocol provides a general framework for measuring the activity of a protease using a this compound-derived substrate. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for each enzyme.

Materials:

  • Enzyme solution (purified or in a biological sample)

  • p-Nitroanilide substrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Tris-HCl, HEPES, at the optimal pH for the enzyme)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer and the enzyme solution. The final volume is typically 100-200 µL. Include a blank control with buffer instead of the enzyme.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the substrate stock solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, often starting at a concentration close to the Km value.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for a period of 10-30 minutes. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stopping reagent (e.g., acetic acid) and measure the final absorbance.

  • Data Analysis: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 9,960 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length of the cuvette or well.[2]

Detailed Protocol for γ-Glutamyltransferase (GGT) Activity Assay

This protocol is adapted from established methods for the determination of GGT activity in serum.[10][12]

Materials:

  • Serum sample

  • GGT substrate solution: L-γ-Glutamyl-p-nitroanilide

  • Acceptor substrate: Glycylglycine

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.2

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a working reagent solution containing the GGT substrate and glycylglycine in the assay buffer.

  • Sample Preparation: Serum samples can often be used directly. If high GGT activity is expected, dilute the serum with the assay buffer.

  • Assay Reaction:

    • Pipette 100 µL of the working reagent into each well.

    • Add 10 µL of the serum sample to the wells.

    • For a blank, add 10 µL of assay buffer instead of the sample.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 405 nm at 1-minute intervals for 5-10 minutes.

  • Calculation: Determine the rate of change in absorbance per minute (ΔA/min). Calculate the GGT activity using the molar absorptivity of p-nitroaniline.

Visualizations

Principle of the Chromogenic Assay

Chromogenic_Assay_Principle cluster_0 Reaction cluster_1 Detection Substrate Peptide-pNA (Colorless) Enzyme Protease Substrate->Enzyme Binding Product1 Cleaved Peptide Enzyme->Product1 Cleavage Product2 p-Nitroaniline (Yellow) Enzyme->Product2 Measurement Spectrophotometer (Measure Absorbance at 405 nm) Product2->Measurement

Caption: Enzymatic cleavage of a peptide-pNA substrate releases yellow p-nitroanilide.

General Experimental Workflow for a pNA-Based Protease Assay

Experimental_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Assay_Setup 2. Assay Setup (Pipette reagents into microplate) Reagent_Prep->Assay_Setup Pre_Incubation 3. Pre-incubation (Equilibrate temperature) Assay_Setup->Pre_Incubation Reaction_Start 4. Initiate Reaction (Add substrate) Pre_Incubation->Reaction_Start Kinetic_Measurement 5. Kinetic Measurement (Read absorbance at 405 nm over time) Reaction_Start->Kinetic_Measurement Data_Analysis 6. Data Analysis (Calculate reaction rate and enzyme activity) Kinetic_Measurement->Data_Analysis

Caption: Standard workflow for a pNA-based protease assay.

Conclusion

This compound and its derivatives are indispensable tools in modern biochemistry, providing a robust, sensitive, and continuous method for the measurement of a wide range of proteolytic enzymes. The simplicity of the chromogenic assay principle, coupled with the ability to synthesize a vast array of specific peptide substrates, ensures their continued relevance in basic research, clinical diagnostics, and drug discovery. By understanding the core principles, adhering to detailed protocols, and leveraging the quantitative data available, researchers can effectively employ these assays to generate high-quality, reproducible results.

References

Glycine p-Nitroanilide (GPNA) as a Chromogenic Substrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with Glycine p-nitroanilide (GPNA) as a chromogenic substrate. It is intended for researchers, scientists, and drug development professionals who utilize enzyme kinetics in their work.

Core Principle: The Chromogenic Reaction

This compound is a synthetic substrate used to measure the activity of certain proteolytic enzymes. The fundamental principle lies in a straightforward enzymatic reaction where the enzyme cleaves the amide bond linking glycine to a p-nitroanilide (pNA) molecule.[1][2] In its intact, conjugated form, GPNA is colorless.[1] However, upon enzymatic hydrolysis, it releases free p-nitroaniline, a chromophore that imparts a distinct yellow color to the solution.[1][3]

The intensity of this yellow color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the activity of the enzyme.[1][4] The liberated p-nitroaniline has a maximum absorbance at a wavelength of approximately 405-410 nm, allowing for easy and continuous quantification using a spectrophotometer or microplate reader.[3][5][6] This direct relationship between color change and enzyme activity forms the basis of numerous kinetic assays.

ReactionMechanism sub Glycine-p-nitroanilide (Colorless Substrate) prod Glycine + p-Nitroaniline (Yellow Product, λmax ≈ 410 nm) sub->prod Enzymatic Hydrolysis enz Proteolytic Enzyme enz->sub

Figure 1: Enzymatic cleavage of this compound releases the yellow chromophore p-nitroaniline.

Enzymatic Specificity and Kinetic Parameters

GPNA is not a universal substrate; its cleavage is specific to certain proteases. While it is a simple dipeptide derivative, its utility has been demonstrated for enzymes like aminopeptidases. More complex p-nitroanilide substrates, which incorporate longer peptide chains, are designed to confer specificity for other proteases, such as trypsin, chymotrypsin, and various factors in the blood coagulation cascade.[1][7][8] The specificity is dictated by the amino acid sequence attached to the pNA moiety, which is designed to mimic the enzyme's natural target sequence.[3]

The efficiency of an enzyme's catalytic activity on GPNA or related substrates can be quantified by the Michaelis-Menten kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Table 1: Representative Kinetic Parameters for Proteases with p-Nitroanilide Substrates

Enzyme Substrate Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Conditions
Trypsin (Bovine) Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA) 0.503 9.256 (Vmax/[E]) 18,402 (Vmax/[E]/Km) pH 8.0, Tris-HCl[9]
Trypsin (Immobilized) Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) 0.12 0.079 (Vmax, mM min⁻¹ mg⁻¹) N/A Not Specified[5]
HIV-1 Protease KIVKCF↓NCGK 0.21 13.2 62,857 pH 5.6, MES Buffer[10]
HIV-1 Protease KIVKCF↓GCGK (P1' Glycine Mutant) 0.19 1.1 5,789 pH 5.6, MES Buffer[10]

| Astacin | Succinyl-Ala-Ala-Ala-p-nitroanilide | N/A | N/A | Increases with peptide length | Not Specified[11] |

Note: Data for Glycine-p-nitroanilide specifically is limited in comparative kinetic tables. The table presents data for structurally related and commonly used p-nitroanilide substrates to illustrate the range of kinetic values.

Experimental Protocol for a General GPNA Assay

This section outlines a detailed methodology for a typical enzyme assay using a p-nitroanilide-based substrate in a 96-well microplate format.

3.1 Materials and Reagents

  • Purified protease of interest

  • This compound (or other specific pNA peptide substrate)

  • Assay Buffer: A buffer system optimal for the target enzyme's activity (e.g., Tris-HCl, HEPES) at the correct pH.[4]

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate.[4]

  • 96-well clear, flat-bottom microplate.[4]

  • Microplate reader capable of measuring absorbance at 405 nm.[4]

  • Standard laboratory equipment (pipettes, tubes, etc.)

3.2 Procedure

  • Substrate Preparation:

    • Prepare a concentrated stock solution of the pNA substrate (e.g., 10-100 mM) in 100% DMSO.[4]

    • On the day of the experiment, dilute the stock solution to the desired working concentrations using the Assay Buffer. It is crucial to ensure the final DMSO concentration in the assay well is low (typically ≤1-2%) to avoid enzyme inhibition.

  • Enzyme Preparation:

    • Prepare a stock solution of the purified enzyme in Assay Buffer.

    • Just before initiating the reaction, dilute the enzyme stock to the final desired concentration. Keep the enzyme solution on ice to maintain its activity.[4]

  • Assay Setup (96-well plate):

    • Blank/Negative Control: Add Assay Buffer to wells that will serve as the blank. This accounts for any non-enzymatic substrate hydrolysis.

    • Substrate Addition: Add the pNA substrate working solution to all wells (including blanks and test wells).

    • Reaction Initiation: To start the reaction, add the diluted enzyme solution to the test wells. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Measurement:

    • Immediately place the microplate into a plate reader pre-equilibrated to the optimal temperature for the enzyme (e.g., 37°C).[4]

    • Measure the absorbance at 405 nm in kinetic mode, taking readings at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).[4]

3.3 Data Analysis

  • Calculate Initial Velocity (V₀): For each concentration, plot absorbance versus time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. The slope of this linear region (ΔAbs/Δt) is proportional to the reaction rate.

  • Convert Absorbance to Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in molar terms. The molar extinction coefficient (ε) for p-nitroaniline is a critical parameter (e.g., 8,800 M⁻¹cm⁻¹ at 410 nm).[9]

  • Determine Kinetic Parameters: To determine Km and Vmax, plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[4]

Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Assay Setup (Pipette into 96-well plate) prep->setup initiate 3. Initiate Reaction (Add Enzyme) setup->initiate measure 4. Kinetic Measurement (Read Absorbance at 405 nm over time) initiate->measure analyze 5. Data Analysis (Calculate V₀, Km, kcat) measure->analyze

Figure 2: General experimental workflow for a protease assay using a p-nitroanilide substrate.

Applications in Research and Drug Development

The simplicity, reliability, and suitability for high-throughput screening make GPNA and related pNA substrates invaluable tools in several scientific domains:

  • Enzyme Characterization: Determining the kinetic properties of purified proteases.[5]

  • Drug Discovery: Screening compound libraries for potential protease inhibitors. A decrease in the rate of pNA formation indicates inhibitory activity.

  • Clinical Diagnostics: Assaying for the activity of specific proteases in biological samples, such as factors in the blood coagulation cascade.[1]

  • Quality Control: Verifying the activity of enzyme preparations in industrial processes.

References

An In-Depth Technical Guide to the Glycine p-Nitroanilide (GPNA) Hydrolysis Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of peptide p-nitroanilides is a cornerstone of protease research and high-throughput screening in drug development.[1] These synthetic molecules are designed to mimic the natural substrates of proteases.[1] Glycine p-nitroanilide (GPNA), while a simple dipeptide derivative, serves as a fundamental chromogenic substrate for assaying various peptidases, particularly carboxypeptidases. The core principle lies in the enzymatic cleavage of the amide bond linking the glycine moiety to a p-nitroaniline (pNA) group.[1] In its intact, substrate form, GPNA is colorless. Upon hydrolysis, it releases p-nitroaniline, a chromophore that imparts a distinct yellow color, which can be quantitatively measured by spectrophotometry, typically at wavelengths between 350 and 410 nm.[2][3] This direct, continuous, and sensitive detection method makes GPNA and its derivatives indispensable tools for studying enzyme kinetics, specificity, and inhibition.[1][4]

Reaction Mechanism and Kinetics

The hydrolysis of this compound by a protease follows the general mechanism of peptide bond cleavage, which for many proteases, such as serine proteases, involves the formation of an acyl-enzyme intermediate. The reaction proceeds in two main stages: acylation, where the peptide bond is cleaved and the glycine portion is covalently attached to the enzyme, releasing p-nitroaniline; and deacylation, where the acyl-enzyme intermediate is hydrolyzed to release the glycine and regenerate the free enzyme.

The overall reaction can be summarized as: Glycine-p-nitroanilide + H₂O --(Enzyme)--> Glycine + p-Nitroaniline

This reaction typically adheres to Michaelis-Menten kinetics, where the initial rate of the reaction (v₀) is related to the substrate concentration ([S]).[5] The key kinetic parameters are:

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kₖₐₜ (Catalytic Constant or Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]).

  • kₖₐₜ/Kₘ (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate into a product, reflecting both binding and catalytic steps.

Enzymatic_Hydrolysis_Pathway cluster_detection Detection pNA p-Nitroaniline (pNA) (Yellow Chromophore) Spectro Spectrophotometer (Measure Absorbance at ~405 nm) pNA->Spectro Detection EA EA EA->pNA

Quantitative Data: Kinetic Parameters

The kinetic parameters for the hydrolysis of p-nitroanilide substrates are highly dependent on the specific enzyme and the full peptide sequence of the substrate. While data for simple Glycine-pNA is less common than for more specific peptide sequences, the following tables provide representative kinetic constants for various proteases acting on different p-nitroanilide substrates to illustrate the range of activities.

Table 1: Kinetic Constants for Thiol Proteases with PFLNA¹ [6]

EnzymeKₘ (mM)
Papain0.34
Ficin0.43
Bromelain0.30

¹Substrate: L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide (PFLNA)

Table 2: Kinetic Constants for Trypsin with BAPNA² [2]

Enzyme FormKₘ (mM)Vₘₐₓ (mM min⁻¹ mg⁻¹)
Immobilized Trypsin0.120.079

²Substrate: N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA)

Table 3: Kinetic Constants for Factor Xa with Various Substrates [7]

Substrate CharacteristicCatalytic Efficiency (kₖₐₜ/Kₘ) Range (M⁻¹s⁻¹)
General Range1.5 x 10¹ to 2.0 x 10⁶
Optimal SubstratesArginine at P1, Glycine at P2

Factors Influencing the Hydrolysis Reaction

The rate of enzymatic hydrolysis of GPNA is sensitive to several environmental and experimental factors.

  • pH: Enzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. For trypsin-catalyzed hydrolysis of a lysine p-nitroanilide substrate, the catalytic efficiency (kₖₐₜ/Kₘ) is maximal at alkaline pH and decreases significantly at lower pH values.[8] This is often attributed to the protonation state of key residues like histidine and aspartate in the active site.[8]

  • Temperature: Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature must be determined empirically for each enzyme system.

  • Enzyme Concentration: Under conditions of substrate saturation, the reaction rate is directly proportional to the enzyme concentration.

  • Substrate Concentration: The reaction rate increases with substrate concentration until the enzyme becomes saturated (approaching Vₘₐₓ), as described by the Michaelis-Menten equation.

  • Inhibitors: The presence of competitive, non-competitive, or uncompetitive inhibitors will decrease the rate of the reaction. For example, the interaction of benzamidine with trypsin is competitive, affecting the apparent Kₘ value but not the Vₘₐₓ.[2]

  • Ionic Strength: The concentration of salts can influence enzyme activity by affecting protein stability and substrate binding.[7]

Influencing_Factors center_node Rate of GPNA Hydrolysis pH pH pH->center_node Affects active site ionization Temp Temp Temp->center_node Affects kinetic energy & stability Enzyme_Conc Enzyme_Conc Enzyme_Conc->center_node Directly proportional (if [S] is high) Substrate_Conc Substrate_Conc Substrate_Conc->center_node Follows Michaelis-Menten kinetics Inhibitors Inhibitors Inhibitors->center_node Decreases rate

Experimental Protocol: Carboxypeptidase A Assay

This section provides a generalized protocol for a kinetic assay of Carboxypeptidase A (CPA) using a p-nitroanilide substrate, adapted for a 96-well plate format.

Materials and Reagents
  • Enzyme: Purified Carboxypeptidase A solution of known concentration.

  • Substrate: this compound (GPNA) or a more specific substrate like N-(p-Methoxybenzoyl)-glycyl-L-arginine p-nitroanilide.

  • Assay Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C.

  • Substrate Solvent: Dimethyl sulfoxide (DMSO) or ethanol may be required to dissolve the substrate before dilution in assay buffer.[9]

  • Stop Solution (for endpoint assays): 1 M Sodium Carbonate or a weak acid (e.g., 10% acetic acid).

  • Equipment: 96-well microplate reader with a 405 nm filter, multichannel pipette, thermostatted incubator.

Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

    • Prepare a concentrated stock solution of the GPNA substrate in a minimal amount of DMSO.

    • Prepare a working solution of the substrate by diluting the stock solution into the Assay Buffer to the desired final concentrations. Note: Substrate solubility can be a limiting factor.[7]

    • Prepare serial dilutions of the Carboxypeptidase A enzyme in cold Assay Buffer.

  • Assay Setup (96-well plate):

    • Add 100 µL of Assay Buffer to all wells.

    • Add appropriate volumes of substrate working solution to achieve a range of final concentrations for Kₘ determination. For a single-point assay, use a substrate concentration well above the expected Kₘ.

    • Include control wells: a "no enzyme" blank for each substrate concentration to measure non-enzymatic hydrolysis, and a "no substrate" control for the enzyme.

  • Initiation and Measurement:

    • Equilibrate the plate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme dilution to the appropriate wells. Use a multichannel pipette for simultaneous initiation.[3]

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes (Kinetic Assay).

    • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes), then stop the reaction by adding 50 µL of Stop Solution and read the final absorbance.[3]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the "no enzyme" blank from the sample rates.

    • Convert the rate from ΔA/min to µmol/min using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is ~10,000 M⁻¹cm⁻¹. The path length (l) for the microplate well must be determined.

    • Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Substrate, Enzyme) start->prep setup Set up 96-well Plate (Buffer, Substrate, Controls) prep->setup equilibrate Equilibrate Plate to Temperature (e.g., 25°C) setup->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate measure Measure Absorbance (405 nm) - Kinetically (every 30s) - Endpoint (after stopping) initiate->measure calculate Calculate Reaction Rates (ΔA/min) measure->calculate analyze Analyze Data - Plot Rate vs. [S] - Determine Km, Vmax calculate->analyze end End analyze->end

References

A Comprehensive Technical Guide to the Physical Characteristics of Glycine p-Nitroanilide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of reagents is fundamental to ensuring experimental reproducibility and success. This guide provides an in-depth overview of the core physical characteristics of Glycine p-nitroanilide powder, a chromogenic substrate widely used in enzymatic assays.

Summary of Physical and Chemical Properties

This compound is a synthetic compound that serves as a crucial tool in biochemical research.[1] Its physical characteristics are well-documented and are summarized below for easy reference.

PropertyValueReference
Appearance Yellow crystalline to light yellow powder[1]
Molecular Formula C₈H₉N₃O₃[1][2][3][4][5]
Molecular Weight 195.18 g/mol [1][2][3][5]
Melting Point 157 - 172 °C[1][5]
Boiling Point 451.7 °C at 760 mmHg[3][5]
Density 1.413 g/cm³[3]
Flash Point 227 °C[3]
Refractive Index 1.654[3]
Vapor Pressure 2.37E-08 mmHg at 25°C[3]
Solubility Soluble in water (50 mg/mL, clear, faintly yellow to yellow), 1 M HCl (50 mg/mL), DMF (50 mg/mL, clear, yellow), and DMSO.
Storage Conditions 0 - 8 °C or -20°C[1][3]

Experimental Protocols

While detailed experimental protocols for the determination of all physical characteristics of a specific batch of this compound are typically found in the manufacturer's Certificate of Analysis, generalized methodologies are described below.

Determination of Melting Point

The melting point of this compound powder is determined using a standard melting point apparatus. A small, tightly packed sample of the powder is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Solubility Assessment

To determine the solubility of this compound, a known mass of the powder is added to a specific volume of a solvent (e.g., water, DMSO, DMF) at a controlled temperature. The mixture is agitated until it is fully dissolved or until no more solute dissolves. The concentration at which the substance is fully dissolved is reported as its solubility in that solvent at that temperature.

Enzymatic Assay Workflow

This compound is widely used as a chromogenic substrate for various proteases and peptidases, such as gamma-glutamyltransferase (GGT).[5] The enzymatic cleavage of the amide bond in this compound releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.

EnzymaticAssayWorkflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis GPNA This compound (Substrate) ReactionMix Reaction Mixture (GPNA + Enzyme + Buffer) GPNA->ReactionMix Enzyme Enzyme (e.g., GGT) Enzyme->ReactionMix Buffer Buffer Solution Buffer->ReactionMix Incubation Incubation (Controlled Temperature & Time) ReactionMix->Incubation pNA p-Nitroaniline (Yellow Product) Incubation->pNA Enzymatic Cleavage Spectrophotometer Spectrophotometer (Measure Absorbance at 405 nm) pNA->Spectrophotometer Data Absorbance Data Spectrophotometer->Data Calculation Calculate Enzyme Activity Data->Calculation

Caption: Workflow for an enzymatic assay using this compound as a chromogenic substrate.

Handling and Storage

For safe handling, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[3] Avoid the formation of dust and aerosols.[3] this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are between 0 °C and 8 °C, with some sources suggesting storage at -20°C for long-term stability.[1][3]

References

Glycine p-Nitroanilide (CAS 1205-88-5): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth whitepaper for researchers, scientists, and drug development professionals on the applications and methodologies of Glycine p-nitroanilide as a chromogenic substrate in enzymatic assays.

Introduction

This compound, with the CAS number 1205-88-5, is a widely utilized chromogenic substrate in biochemistry and drug discovery for the quantification of proteolytic enzyme activity.[1] Its simple structure, composed of a glycine molecule linked to a p-nitroaniline group via an amide bond, makes it a target for a variety of proteases and peptidases. The enzymatic cleavage of this amide bond liberates the yellow-colored p-nitroaniline (pNA), which can be readily measured spectrophotometrically. This property allows for a convenient and continuous assay of enzyme kinetics. This guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols for the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its cleavage product, p-nitroaniline, is crucial for accurate and reproducible experimental design. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1205-88-5[2][3][4]
Molecular Formula C₈H₉N₃O₃[2][3][4]
Molecular Weight 195.18 g/mol [2][4]
Appearance Yellow crystalline to light yellow powder[1]
Melting Point 167 - 172 °C[1]
Solubility Acetone: 50 mg/mL[4]
Water: Sparingly soluble
DMSO: Soluble
Storage Temperature -20°C[4]
Table 2: Physicochemical and Spectral Properties of p-Nitroaniline (pNA)
PropertyValueReference(s)
CAS Number 100-01-6[5]
Molecular Formula C₆H₆N₂O₂[5]
Molecular Weight 138.12 g/mol [5]
Appearance Yellow solid[5]
λmax (in ethanol) 374 nm[5]
Molar Extinction Coefficient (ε) at 405 nm ~8,800 - 9,960 M⁻¹cm⁻¹ (pH dependent)[2][3][6]
Solubility in Water 0.08 g/100 mL at 18.5 °C[5]

Mechanism of Action as a Chromogenic Substrate

The utility of this compound as a substrate lies in its ability to produce a colored product upon enzymatic hydrolysis. In the presence of a suitable protease or peptidase, the amide bond linking the glycine and p-nitroaniline moieties is cleaved. This reaction releases p-nitroaniline, which exhibits a strong absorbance at approximately 405-410 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme's activity, allowing for the determination of enzyme kinetics.

G Glycine Signaling in Macrophages cluster_glycine cluster_nfkb NF-κB Pathway cluster_inflammation Inflammatory Response Glycine Glycine IKK IKK Glycine->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription

References

A Technical Guide to Glycine p-Nitroanilide (Gly-pNA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycine p-nitroanilide (Gly-pNA), a synthetic chromogenic substrate, is a valuable tool in biochemistry and drug discovery for the characterization of proteolytic enzymes. Its simple structure, consisting of a glycine residue linked to a p-nitroaniline moiety via an amide bond, makes it a substrate for various peptidases. The enzymatic hydrolysis of this amide bond liberates the yellow-colored p-nitroaniline (pNA), which can be readily quantified by spectrophotometry. This guide provides an in-depth overview of Gly-pNA, including its synonyms, chemical properties, and detailed protocols for its use in enzyme kinetics.

Synonyms and Chemical Properties of this compound

This compound is known by several synonyms in the scientific literature and commercial catalogs. A comprehensive list of these names and key chemical identifiers is provided below to aid in literature searches and material sourcing.

Identifier Value
Systematic Name 2-amino-N-(4-nitrophenyl)acetamide
Common Synonyms Gly-pNA, Glycine 4-nitroanilide, N'-p-Nitrophenylglycinamide, H-GLY-PNA, GLYCINE-PNA, GLYCINE-P-NITROANILINE, GLYCINEP-NITROANILIDE, Glycine p-nitrophenylamide, Glycyl p-nitroanilide[1]
CAS Number 1205-88-5[1][2][3]
Molecular Formula C₈H₉N₃O₃[1][2][3]
Molecular Weight 195.18 g/mol [2][3]
Appearance Yellow crystalline to light yellow powder[2]
Melting Point 167 - 172 °C[2]
Storage Conditions 0 - 8 °C[2]

Principle of Detection

The utility of this compound in enzyme assays is based on a straightforward colorimetric detection method. In the presence of a suitable peptidase, the amide bond linking the glycine residue to the p-nitroaniline group is hydrolyzed. This enzymatic cleavage releases p-nitroaniline (pNA), a chromophore with a distinct absorbance maximum between 405 and 410 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for a continuous and quantitative measurement of the enzymatic reaction.[4]

Enzymatic Hydrolysis of this compound

The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by peptidases that recognize the glycine residue. The overall reaction is depicted in the following workflow:

Enzymatic_Cleavage_of_Gly_pNA cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Gly-pNA This compound (Colorless) Enzyme Peptidase (e.g., Aminopeptidase) Gly-pNA->Enzyme H2O Water H2O->Enzyme Glycine Glycine Enzyme->Glycine pNA p-Nitroaniline (Yellow, λmax ≈ 405-410 nm) Enzyme->pNA

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

The following protocols provide a general framework for conducting enzyme assays using this compound. It is essential to optimize the specific conditions, such as buffer composition, pH, temperature, and substrate concentration, for each particular enzyme.

General Protease Activity Assay

This protocol outlines the basic steps for measuring protease activity using Gly-pNA in a 96-well plate format.

Materials:

  • Purified enzyme or cell lysate

  • This compound (Gly-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Stop Solution (e.g., 30% acetic acid)

  • p-Nitroaniline (for standard curve)

  • 96-well microplate

  • Microplate reader with absorbance measurement at 405 nm

Procedure:

  • Prepare a p-Nitroaniline Standard Curve:

    • Prepare a stock solution of p-nitroaniline in the assay buffer.

    • Create a series of dilutions ranging from 0 to 100 µM in a 96-well plate.

    • Include a blank well with only the assay buffer.

    • Measure the absorbance at 405 nm and plot absorbance versus concentration to generate a standard curve.[4]

  • Enzyme Reaction:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the Gly-pNA substrate to each well.

    • To initiate the reaction, add the enzyme solution to each well. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[4]

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzymatic reaction.[4]

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[4]

  • Data Analysis:

    • Using the p-nitroaniline standard curve, convert the absorbance values to the concentration of pNA produced.

    • Calculate the enzyme activity, typically expressed in units/mL or µmol/min/mg of protein.

Experimental Workflow for a pNA-Based Enzyme Assay

The following diagram illustrates the general workflow for conducting an enzyme assay using a p-nitroanilide substrate.

pNA_Assay_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer E Add Buffer, Substrate, and Enzyme to Plate A->E B Prepare pNA Substrate Stock Solution B->E C Prepare Enzyme Solution C->E D Prepare pNA Standards I Plot pNA Standard Curve D->I F Incubate at Optimal Temperature E->F G Stop Reaction F->G H Measure Absorbance at 405-410 nm G->H J Calculate Enzyme Activity H->J I->J

Caption: General experimental workflow for a pNA-based enzyme assay.[4]

Quantitative Data

While this compound is a known substrate for aminopeptidases, specific kinetic constants (Kₘ and Vₘₐₓ) are not always readily available in comprehensive databases for all enzyme-substrate pairs. For illustrative purposes, the table below presents kinetic parameters for the hydrolysis of a related p-nitroanilide substrate, N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA), by trypsin. Researchers should determine the specific kinetic parameters for Gly-pNA with their enzyme of interest empirically.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (mM min⁻¹ mg enzyme⁻¹)
Immobilized TrypsinN-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA)0.120.079
Data from on-line characterization of immobilized trypsin.[5]

Note: The provided Kₘ and Vₘₐₓ values are for a different substrate and enzyme system and should be used as a reference only.

Conclusion

This compound is a versatile and accessible chromogenic substrate for the study of peptidases. Its use in simple colorimetric assays allows for the straightforward determination of enzyme activity and the screening of potential inhibitors. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate Gly-pNA into their experimental workflows. For optimal results, it is crucial to empirically determine the specific kinetic parameters and optimize assay conditions for the particular enzyme under investigation.

References

Methodological & Application

Application Notes and Protocols: Glycine p-nitroanilide Protease Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Glycine p-nitroanilide (GpA) protease assay, a widely used method for measuring the activity of proteases that recognize and cleave substrates after a glycine residue.

Principle of the Assay

The this compound protease assay is a colorimetric method used to determine the enzymatic activity of proteases. The assay utilizes a synthetic substrate, this compound, which consists of a glycine residue linked to a p-nitroaniline (pNA) chromophore.[1] In the presence of a specific protease, the amide bond between the glycine and the pNA group is hydrolyzed.[1] This enzymatic cleavage releases p-nitroaniline, a yellow-colored product that absorbs light maximally at 405-410 nm.[1] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the protease activity.[1]

Key Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for proteases.[1]

  • Substrate Specificity: Screening protease activity against various synthetic substrates.[]

  • Inhibitor Screening: Evaluating the potency of potential protease inhibitors in drug discovery.

  • Quality Control: Assessing the activity of purified protease preparations.

Required Materials and Reagents

Reagent/MaterialSpecificationsStorage Temperature
This compoundProtease substrate, powder form-20°C
Purified ProteaseEnzyme of interestAs recommended
Assay Buffere.g., Tris-HCl, HEPES at the optimal pH for the enzyme4°C
Dimethyl sulfoxide (DMSO)For dissolving the substrateRoom Temperature
96-well microplateClear, flat-bottomRoom Temperature
Microplate readerCapable of measuring absorbance at 405 nmN/A
Pipettes and tipsCalibrated micropipettesN/A

Experimental Protocol

This protocol provides a general framework for a 96-well plate format assay. Optimization of enzyme and substrate concentrations may be required.

4.1. Reagent Preparation

  • Substrate Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO.[1]

  • Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration in Assay Buffer. A range of concentrations (e.g., 0.1 x Km to 10 x Km) is recommended for kinetic studies.[1] If the Km is unknown, a broad concentration range should be tested.[1]

  • Enzyme Stock Solution: Prepare a stock solution of the purified protease in Assay Buffer.

  • Enzyme Working Solution: Dilute the enzyme stock solution to the desired final concentration in Assay Buffer just before use. The enzyme concentration should be low enough to ensure the initial reaction rate is linear over the measurement period.[1] Keep the enzyme solution on ice.[1]

4.2. Assay Procedure

  • Assay Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate.[1]

  • Substrate Addition: Add 25 µL of the substrate working solution to each well.[1]

  • Blank/Control Wells: For negative control (blank) wells, add 25 µL of Assay Buffer instead of the enzyme solution.[1]

  • Reaction Initiation: To start the reaction, add 25 µL of the diluted enzyme solution to each well.[1]

  • Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.[1] Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.[1]

Data Analysis

  • Calculate the Rate of Reaction: Determine the initial linear slope of the absorbance versus time plot (ΔAbs/min) for each well.[1]

  • Convert Absorbance to Product Concentration: Use the Beer-Lambert law to calculate the rate of product formation.[1][3]

    • Formula: Rate (M/min) = (ΔAbs/min) / (ε * l)

      • ΔAbs/min: The rate of change in absorbance per minute.

      • ε (Molar Extinction Coefficient): For p-nitroaniline at 405 nm, ε is approximately 8,800 M-1cm-1.[1]

      • l (Path Length): The path length of the light in the well (in cm). This is typically provided by the microplate reader manufacturer or can be determined empirically.

  • Calculate Enzyme Activity: Express the enzyme activity in Units/mL or Units/mg. One unit (U) is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[4]

    • Formula: Activity (U/mL) = [Rate (M/min) * Total Assay Volume (L) * 10^6] / Enzyme Volume (L)

Visualizations

G cluster_workflow Experimental Workflow prep Reagent Preparation (Substrate, Enzyme) setup Assay Plate Setup (Buffer, Substrate) prep->setup 1 initiate Initiate Reaction (Add Enzyme) setup->initiate 2 measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure 3 analyze Data Analysis (Calculate Reaction Rate) measure->analyze 4

Caption: Experimental workflow for the this compound protease assay.

G cluster_reaction Enzymatic Reaction Principle Substrate Glycine-p-nitroanilide (Colorless) Products Glycine + p-nitroaniline (Yellow) Substrate->Products Enzymatic Cleavage Enzyme Protease

Caption: Principle of the colorimetric reaction in the protease assay.

References

Spectrophotometric Assay Using Glycine p-Nitroanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (Gly-pNA) is a valuable chromogenic substrate for the spectrophotometric measurement of proteolytic enzyme activity. This synthetic molecule mimics natural peptide substrates and is utilized in a wide range of biochemical assays to determine the activity of various proteases and peptidases. The principle of the assay is based on the enzymatic cleavage of the amide bond between glycine and the p-nitroaniline (pNA) moiety. This reaction releases the yellow-colored p-nitroaniline, which can be quantified by measuring the increase in absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, providing a simple and continuous method for monitoring enzymatic reactions.[1][2][3][4]

This document provides detailed application notes and protocols for using this compound in spectrophotometric assays, with a focus on its application in studying enzymes such as aminopeptidases, prolyl endopeptidases, and gamma-glutamyltransferase (GGT).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its cleavage product, p-nitroaniline, is provided below.

PropertyThis compound (Gly-pNA)p-Nitroaniline (pNA)
Synonyms Gly-pNA, N'-p-Nitrophenylglycinamide4-Nitroaniline
CAS Number 1205-88-5[4][5]100-01-6
Molecular Formula C₈H₉N₃O₃[4][5]C₆H₆N₂O₂
Molecular Weight 195.18 g/mol [4][5]138.12 g/mol
Appearance Yellow crystalline to light yellow powder[4]Yellow solid
Storage Store at 0 - 8 °C[4]Room temperature
Molar Extinction Coefficient (ε) Not applicable (substrate)9,960 M⁻¹cm⁻¹ at 405 nm

Applications in Research and Drug Development

The spectrophotometric assay using this compound has several important applications in basic research and drug development:

  • Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various proteases.[3]

  • High-Throughput Screening (HTS): Screening of compound libraries to identify potential enzyme inhibitors or activators.

  • Drug Discovery: Evaluating the potency and mechanism of action of novel drug candidates targeting specific proteases.

  • Clinical Diagnostics: Measurement of enzyme activity in biological samples (e.g., serum, plasma) as biomarkers for diseases. For instance, elevated gamma-glutamyltransferase (GGT) levels in serum are an indicator of liver disease.[6]

General Assay Principle

The enzymatic hydrolysis of this compound by a protease results in the liberation of p-nitroaniline. The reaction progress is monitored by measuring the increase in absorbance at 405 nm.

Assay_Principle Substrate This compound (Colorless) Enzyme Protease Substrate->Enzyme Binds to active site Product1 Glycine Enzyme->Product1 Releases Product2 p-Nitroaniline (Yellow) Enzyme->Product2 Releases Spectrophotometer Measure Absorbance at 405 nm Product2->Spectrophotometer Quantified

Fig. 1: General principle of the spectrophotometric assay.

Experimental Protocols

Aminopeptidase Activity Assay

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides.

Materials:

  • This compound (Substrate)

  • Purified aminopeptidase or biological sample

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

Procedure:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 1 mM) in Assay Buffer.

  • Enzyme Preparation: Prepare a solution of the aminopeptidase in Assay Buffer at a concentration that will yield a linear rate of reaction over the desired time course.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 25 µL of the enzyme solution to the sample wells. For a blank control, add 25 µL of Assay Buffer instead of the enzyme.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the working substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-30 minutes.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000

    • Where:

      • ε = Molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹)

      • l = Path length of the cuvette or well (cm)

Quantitative Data for Aminopeptidases:

EnzymeSourceOptimal pHKm (mM)Vmax (µmol/mg/min)
AminopeptidasePseudomonas aeruginosa7.0 - 8.50.26Not specified
Arginine AminopeptidaseLactobacillus sakei7.50.0260.0199
Prolyl Endopeptidase (PEP) Activity Assay

Prolyl endopeptidases are serine proteases that cleave peptide bonds on the C-terminal side of proline residues. While Z-Gly-Pro-pNA is a more common substrate, Gly-pNA can also be used to assess the general proteolytic activity of samples that may contain PEP.

Materials:

  • This compound (Substrate)

  • Purified prolyl endopeptidase or biological sample

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

The procedure is similar to the aminopeptidase assay. The optimal pH for PEP activity can vary depending on the source.[7]

Data Analysis:

The data analysis follows the same principles as the aminopeptidase assay.

Quantitative Data for Prolyl Endopeptidases:

EnzymeSourceOptimal pHKm (mM) with Z-Gly-Pro-pNA
Prolyl EndopeptidaseAeromonas punctata8.00.031 - 0.5
Prolyl EndopeptidaseAspergillus niger4.0Not specified
Gamma-Glutamyltransferase (GGT) Activity Assay

GGT is an enzyme that transfers γ-glutamyl functional groups. It plays a key role in glutathione metabolism.

Materials:

  • γ-Glutamyl-p-nitroanilide (Substrate)

  • Glycylglycine (Acceptor substrate)

  • Purified GGT or serum sample

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.25)[8]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of γ-Glutamyl-p-nitroanilide and Glycylglycine in the Assay Buffer. Final concentrations in the assay are typically around 4 mM for the substrate and 100 mM for Glycylglycine.

  • Assay Setup:

    • Add 180 µL of the reagent solution to each well.

    • Add 20 µL of the serum sample or GGT solution to the sample wells. For the blank, add 20 µL of Assay Buffer.

    • Incubate at 37°C for 1 minute.

  • Measure Absorbance: Measure the initial absorbance at 405 nm and then monitor the absorbance increase at regular intervals for 3-5 minutes.

Data Analysis:

Calculate the GGT activity in Units per Liter (U/L), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute.

GGT Reaction Pathway:

GGT_Pathway cluster_reactants Reactants cluster_products Products gamma-Glutamyl-p-nitroanilide gamma-Glutamyl-p-nitroanilide GGT Gamma-Glutamyltransferase (GGT) gamma-Glutamyl-p-nitroanilide->GGT Glycylglycine Glycylglycine Glycylglycine->GGT gamma-Glutamyl-glycylglycine gamma-Glutamyl-glycylglycine GGT->gamma-Glutamyl-glycylglycine p-Nitroaniline p-Nitroaniline GGT->p-Nitroaniline

Fig. 2: GGT enzymatic reaction pathway.

Experimental Workflow

The general workflow for performing a spectrophotometric assay using this compound is outlined below.

Experimental_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Assay Setup in Microplate (Buffer, Enzyme/Blank) A->B C Pre-incubation (e.g., 37°C for 5 min) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Read Absorbance at 405 nm) D->E F Data Analysis (Calculate Rate of Reaction) E->F G Determine Enzyme Activity F->G

Fig. 3: General experimental workflow.

Conclusion

The spectrophotometric assay using this compound is a robust, versatile, and widely used method for the characterization of various proteolytic enzymes. Its simplicity and amenability to high-throughput formats make it an indispensable tool in both fundamental research and drug discovery. By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers can obtain reliable and reproducible results for their specific applications.

References

Measuring Enzyme Kinetics with Glycine p-nitroanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of enzyme kinetics is a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme function, substrate specificity, and the efficacy of potential inhibitors. Chromogenic substrates are invaluable tools in this field, offering a straightforward and sensitive method for continuous monitoring of enzymatic reactions. Glycine p-nitroanilide (Gly-pNA) is a chromogenic substrate used for the assay of specific proteases, particularly aminopeptidases that recognize and cleave the peptide bond C-terminal to a glycine residue.

Upon enzymatic cleavage, this compound releases p-nitroaniline (pNA), a yellow-colored product with a strong absorbance at 405-410 nm.[1] The rate of pNA formation is directly proportional to the enzyme's activity, allowing for the precise determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[2] This application note provides a detailed protocol for utilizing this compound to measure the kinetics of relevant enzymes, with a focus on experimental setup, data analysis, and interpretation.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the amide bond in this compound. The enzyme, such as Glycine aminopeptidase, recognizes the glycine moiety and catalyzes the cleavage of the bond linking it to p-nitroaniline. While the substrate itself is colorless, the product, p-nitroaniline, is a chromophore that can be quantified spectrophotometrically. The reaction can be continuously monitored, making it ideal for kinetic studies.[2]

G cluster_reaction Enzymatic Reaction This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex Binding Enzyme Enzyme Enzyme->Enzyme-Substrate Complex Enzyme-Substrate Complex->Enzyme Glycine Glycine Enzyme-Substrate Complex->Glycine Hydrolysis p-nitroaniline p-nitroaniline Enzyme-Substrate Complex->p-nitroaniline

Caption: Enzymatic cleavage of this compound.

Data Presentation

While specific kinetic data for this compound with Glycine aminopeptidase is not extensively published, the following table provides an example of how to present such data, using kinetic parameters for the well-characterized hydrolysis of N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) by trypsin as a reference.[2] This illustrates the type of quantitative data that can be obtained using the protocols described herein.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (mM min⁻¹ mg⁻¹)
Trypsin (Immobilized)N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA)0.120.079
Table 1: Example Kinetic Parameters for a p-nitroanilide Substrate.[2]

To accurately quantify the amount of p-nitroaniline produced, a standard curve is essential.[2]

p-nitroaniline Concentration (µM)Absorbance at 405 nm (AU)
00.000
100.088
200.176
400.352
600.528
800.704
1000.880
Table 2: Example Data for a p-nitroaniline Standard Curve.

Experimental Protocols

Materials
  • This compound (CAS 1205-88-5)

  • Purified enzyme (e.g., Glycine aminopeptidase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • p-nitroaniline standard[2]

  • Stop Solution (e.g., 30% acetic acid) for end-point assays[2]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol 1: Preparation of a p-nitroaniline Standard Curve

A standard curve is crucial for converting absorbance values to the molar amount of product formed.[2]

  • Prepare a p-nitroaniline stock solution: Dissolve p-nitroaniline in the assay buffer to a concentration of 1 mM.

  • Create a series of dilutions: Prepare dilutions of the p-nitroaniline stock solution in the assay buffer to obtain final concentrations ranging from 0 to 100 µM.[2]

  • Measure absorbance: Add a fixed volume (e.g., 200 µL) of each dilution to the wells of a 96-well plate. Include a blank containing only the assay buffer.

  • Read the plate: Measure the absorbance at 405 nm.

  • Plot the data: Subtract the blank absorbance from all readings and plot absorbance versus p-nitroaniline concentration. The slope of this line corresponds to the extinction coefficient in the context of the specific plate reader and volume used.

Protocol 2: Continuous Kinetic Enzyme Assay

This protocol is designed to determine the initial reaction velocity (V₀) at various substrate concentrations to calculate Kₘ and Vₘₐₓ.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Substrate Dilutions Prepare Substrate Dilutions Prepare Reagents->Prepare Substrate Dilutions Prepare Enzyme Solution Prepare Enzyme Solution Prepare Substrate Dilutions->Prepare Enzyme Solution Add Buffer to Plate Add Buffer to Plate Add Substrate Add Substrate Add Buffer to Plate->Add Substrate Initiate with Enzyme Initiate with Enzyme Add Substrate->Initiate with Enzyme Measure Absorbance (405 nm) Measure Absorbance (405 nm) Initiate with Enzyme->Measure Absorbance (405 nm) Calculate V₀ Calculate V₀ Measure Absorbance (405 nm)->Calculate V₀ Plot V₀ vs. [S] Plot V₀ vs. [S] Calculate V₀->Plot V₀ vs. [S] Determine Km and Vmax Determine Km and Vmax Plot V₀ vs. [S]->Determine Km and Vmax

Caption: Experimental workflow for the kinetic assay.

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO. From this stock, create a series of working dilutions in the assay buffer. The final concentrations should typically range from 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a broad range of concentrations should be tested initially.

  • Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable buffer and keep it on ice. Just before the assay, dilute the enzyme to the desired final concentration in the assay buffer. The enzyme concentration should be low enough to ensure the initial reaction rate is linear over the measurement period.

  • Assay Setup (96-well plate):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the substrate working solution to each well.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution. For a blank, add 25 µL of assay buffer instead of the enzyme solution.

  • Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • For each substrate concentration, plot absorbance versus time.

    • Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

    • Convert ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (~8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length. The path length in a 96-well plate can be determined experimentally or by using a plate reader with pathlength correction.

    • Plot V₀ versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation, although non-linear regression is generally more accurate.

G cluster_mm Michaelis-Menten Kinetics cluster_equation Governing Equation V0 Initial Velocity (V₀) Vmax Maximum Velocity (Vₘₐₓ) V0->Vmax approaches equation V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) S Substrate Concentration ([S]) S->V0 influences Km Michaelis Constant (Kₘ) Km->V0 is [S] at ½ Vₘₐₓ

Caption: Relationship of Michaelis-Menten parameters.

Conclusion

This compound is a valuable tool for the kinetic characterization of specific proteases. The protocols outlined in this application note provide a robust framework for determining key enzyme kinetic parameters. By carefully preparing reagents, performing the assay under controlled conditions, and accurately analyzing the data, researchers can gain significant insights into enzyme function and mechanism, which is essential for basic research and the development of novel therapeutics.

References

Application Notes and Protocols for Continuous Enzyme Assays Using Glycine p-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (Gly-pNA) is a chromogenic substrate utilized in biochemical assays to measure the activity of specific proteases and peptidases.[1] The principle of the assay is based on the enzymatic hydrolysis of the amide bond in Gly-pNA, which releases the yellow-colored product, p-nitroaniline (pNA).[2] The rate of pNA formation, monitored spectrophotometrically, is directly proportional to the enzyme's activity.[2] This method provides a simple, sensitive, and continuous way to determine enzyme kinetics, screen for inhibitors, and characterize enzyme function, making it an invaluable tool in research and drug development.[1][2]

Principle of the Assay

The enzymatic reaction involves the cleavage of the colorless substrate, this compound, by an enzyme such as a glycine aminopeptidase. This reaction yields glycine and a chromogenic product, p-nitroaniline. The released p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405-410 nm.[2] By continuously monitoring the increase in absorbance at this wavelength, the enzymatic activity can be quantified in real-time.

Assay_Principle sub This compound (Colorless) enz Enzyme (e.g., Glycine Aminopeptidase) sub->enz prod1 Glycine enz->prod1 Enzymatic Cleavage prod2 p-nitroaniline (Yellow, Absorbs at 405-410 nm) enz->prod2

Figure 1: Enzymatic cleavage of this compound.

Applications

  • Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).[2]

  • High-Throughput Screening: Screening for enzyme inhibitors in drug discovery.

  • Enzyme Characterization: Studying the substrate specificity and catalytic mechanism of proteases and peptidases.[1]

  • Quality Control: Assessing the activity of enzyme preparations.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for various proteases using p-nitroanilide-based substrates. These values illustrate the utility of pNA substrates in characterizing enzyme-substrate interactions.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (mM min⁻¹ mg⁻¹)Reference
PapainpGlu-Phe-Leu p-nitroanilide0.34Not Reported[2]
Trypsin (immobilized)Nα-Benzoyl-DL-arginine-p-nitroanilide0.120.079[3]
Post-Proline Cleaving EnzymeSuccinyl-Gly-Pro-p-nitroanilide0.90Not Reported[4]
γ-Glutamyltransferaseγ-Glutamyl p-nitroanilineNot ReportedNot Reported[5]

Experimental Protocols

Materials
  • This compound (Gly-pNA) substrate

  • Purified enzyme of interest (e.g., Glycine aminopeptidase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[2]

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature

Protocol for Continuous Enzyme Assay

This protocol provides a general framework for a continuous assay. Optimization of buffer conditions, pH, temperature, and substrate concentration is recommended for each specific enzyme.

Continuous_Assay_Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) setup_plate 2. Set up Microplate (Add buffer and substrate) prep_reagents->setup_plate pre_incubate 3. Pre-incubate Plate (Equilibrate to assay temperature) setup_plate->pre_incubate initiate_reaction 4. Initiate Reaction (Add enzyme solution) pre_incubate->initiate_reaction measure_absorbance 5. Continuous Measurement (Read absorbance at 405 nm at regular intervals) initiate_reaction->measure_absorbance analyze_data 6. Data Analysis (Calculate initial reaction rates) measure_absorbance->analyze_data

Figure 2: Workflow for a continuous enzyme assay using Gly-pNA.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the enzyme of interest. A common example is 50 mM Tris-HCl, pH 8.0.[2]
  • Gly-pNA Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).
  • Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration should be determined empirically to ensure a linear rate of reaction for the duration of the assay.

2. Assay Procedure: a. Set the microplate reader to the optimal temperature for the enzyme (e.g., 37°C).[2] b. In a 96-well microplate, add the following to each well:

  • Assay Buffer
  • Gly-pNA substrate (diluted from stock to the desired final concentration) c. For inhibitor studies, add the inhibitor to the wells and pre-incubate with the enzyme before adding the substrate.[2] d. Pre-incubate the microplate in the reader for 5-10 minutes to allow the temperature to equilibrate. e. To initiate the reaction, add the enzyme solution to each well. f. Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a predetermined period (e.g., 10-30 minutes).[2] Ensure the reaction remains within the linear range.

3. Data Analysis: a. Plot the absorbance at 405 nm against time for each reaction. b. Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve. c. To quantify the amount of p-nitroaniline produced, a standard curve of known p-nitroaniline concentrations is required.[2] The molar extinction coefficient of p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.[2]

Protocol for p-Nitroaniline Standard Curve

Standard_Curve_Workflow prep_standards 1. Prepare pNA Standards (Serial dilutions of known concentration) add_to_plate 2. Add Standards to Plate (Include a blank) prep_standards->add_to_plate measure_abs 3. Measure Absorbance (Read at 405 nm) add_to_plate->measure_abs plot_curve 4. Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_equation 5. Determine Linear Equation (y = mx + c) plot_curve->determine_equation

Figure 3: Workflow for generating a p-nitroaniline standard curve.

1. Preparation of pNA Standards: a. Prepare a stock solution of p-nitroaniline in the assay buffer. b. Perform a series of dilutions to create standards of known concentrations (e.g., 0-100 µM).[2] c. Include a blank control containing only the assay buffer.[2]

2. Measurement: a. Add the pNA standards and the blank to a 96-well microplate. b. Measure the absorbance at 405 nm using a microplate reader.

3. Analysis: a. Subtract the absorbance of the blank from the absorbance of each standard. b. Plot the corrected absorbance values against the corresponding p-nitroaniline concentrations. c. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope that can be used to convert the change in absorbance over time to the concentration of pNA produced per unit of time in the enzymatic assay.

Troubleshooting

  • High Background Absorbance: Ensure the Gly-pNA substrate solution is fresh and has not auto-hydrolyzed. Check the purity of the enzyme preparation.

  • Non-linear Reaction Rate: The enzyme concentration may be too high, leading to substrate depletion. Reduce the enzyme concentration. Alternatively, the reaction may be product-inhibited.

  • Low Signal: The enzyme concentration may be too low, or the assay conditions (pH, temperature) may not be optimal. Increase the enzyme concentration or optimize the assay conditions. The substrate concentration might be too far below the Kₘ.

Conclusion

The continuous enzyme assay using this compound is a robust and versatile method for characterizing enzyme activity. Its simplicity and amenability to a microplate format make it suitable for a wide range of applications in both basic research and drug development. Careful optimization of assay conditions and proper data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Glycine p-nitroanilide in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (Gly-pNA) is a chromogenic substrate used for the determination of certain protease activities, most notably Glycine Aminopeptidase.[1] The principle of the assay is based on the enzymatic hydrolysis of the amide bond in Gly-pNA. This cleavage releases the yellow-colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the enzyme's activity. This method is highly adaptable to a 96-well plate format, making it suitable for medium- to high-throughput screening of enzyme activity and inhibition.

In its conjugated form, the substrate is essentially colorless. Upon enzymatic cleavage, the liberated p-nitroaniline exhibits a distinct absorbance maximum around 380-410 nm.[2] Measurements are commonly performed at 405 nm or 410 nm to minimize absorbance overlap from the unhydrolyzed substrate.[2] This straightforward and quantitative readout makes the p-nitroaniline release assay a foundational tool in enzyme kinetics.

Applications

  • Enzyme Activity Quantification: Direct measurement of Glycine Aminopeptidase activity in purified enzyme preparations, cell lysates, or tissue homogenates.

  • Drug Discovery: Screening for inhibitors of specific proteases by measuring the reduction in substrate hydrolysis.

  • Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).

  • Biochemical Research: Studying metabolic pathways involving glycine, such as the Glycine Cleavage System.

Data Presentation

p-Nitroaniline Standard Curve

A standard curve is essential for converting the rate of change in absorbance to the molar amount of product formed.

pNA Amount (nmol/well)pNA Stock (2 mM) Volume (µL)Assay Buffer Volume (µL)Average Absorbance (405 nm)Corrected Absorbance (Avg - Blank)
0 (Blank)01000.0520.000
21990.1400.088
42980.2280.176
84960.4050.353
126940.5810.529
168920.7560.704
2010900.9320.880

Note: Data are representative. An R² value of ≥0.99 is recommended for a reliable curve.

Enzyme Kinetics Parameters

This table presents representative kinetic parameters for proteases acting on p-nitroanilide substrates. These values are influenced by the specific enzyme, substrate, and assay conditions (pH, temperature).

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (s⁻¹mM⁻¹)
TrypsinN-α-benzyloxycarbonyl-L-lysine-p-nitroanilide0.3940.182463
ChymotrypsinN-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide0.0817.5218.75
PapainL-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide0.34Not ReportedNot Reported
Zika ProteaseAc-GLVKRR-pNA0.1520.031203.9

(Data are illustrative and compiled from various sources for comparative purposes.[3][4][5][6])

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_rxn Set up Enzyme Reactions: Buffer + Enzyme + Inhibitor (if any) prep_buffer->setup_rxn prep_pna_stock Prepare pNA Stock (2 mM in DMSO) setup_std Set up pNA Standard Curve Dilutions prep_pna_stock->setup_std prep_sub_stock Prepare Gly-pNA Stock (e.g., 20 mM in DMSO) start_rxn Initiate Reaction: Add Gly-pNA Working Solution prep_sub_stock->start_rxn prep_enzyme Prepare Enzyme Dilutions prep_enzyme->setup_rxn read_plate Measure Absorbance at 405 nm (Kinetic Mode, e.g., every 60s for 30 min) setup_std->read_plate pre_incubate Pre-incubate Plate (e.g., 5 min at 37°C) setup_rxn->pre_incubate pre_incubate->start_rxn start_rxn->read_plate plot_std Plot pNA Standard Curve (Absorbance vs. nmol pNA) read_plate->plot_std calc_v0 Calculate Initial Velocity (V₀) (ΔAbs/min for each well) read_plate->calc_v0 convert_v0 Convert V₀ to nmol/min using Standard Curve Slope plot_std->convert_v0 calc_v0->convert_v0 final_calc Calculate Specific Activity (nmol/min/mg enzyme) or IC₅₀ convert_v0->final_calc

Experimental Workflow for 96-Well Plate Assay.

glycine_cleavage_system glycine Glycine p_protein P-protein (Glycine dehydrogenase) glycine->p_protein co2 CO₂ p_protein->co2 h_protein H-protein-S-CH₂-NH₂ (Aminomethyl intermediate) p_protein->h_protein t_protein T-protein (Aminomethyltransferase) h_protein->t_protein nh3 NH₃ t_protein->nh3 methylene_h4folate 5,10-Methylene-H₄folate (C₁ donor) t_protein->methylene_h4folate h_protein_reduced H-protein-(SH)₂ t_protein->h_protein_reduced h4folate Tetrahydrofolate (H₄folate) h4folate->t_protein l_protein L-protein (Dihydrolipoamide dehydrogenase) nadh NADH + H⁺ l_protein->nadh h_protein_oxidized H-protein-S-S l_protein->h_protein_oxidized Regeneration h_protein_reduced->l_protein nad NAD⁺ nad->l_protein h_protein_oxidized->p_protein Co-substrate

The Mitochondrial Glycine Cleavage System.

Experimental Protocols

Protocol 1: Generation of a p-Nitroaniline (pNA) Standard Curve

This protocol is essential for accurately quantifying the amount of product formed in the enzymatic reaction.

Materials:

  • p-Nitroaniline (pNA), MW: 138.13 g/mol

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well clear, flat-bottom microplate

  • Calibrated pipettes

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a 2 mM pNA Stock Solution:

    • Accurately weigh 2.76 mg of p-nitroaniline.

    • Dissolve the pNA in 10 mL of DMSO. Vortex thoroughly to ensure it is completely dissolved.[1] Store this stock solution at -20°C, protected from light.

  • Prepare Serial Dilutions:

    • In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions from the 2 mM stock solution in Assay Buffer according to the volumes in the "p-Nitroaniline Standard Curve" table above. The final volume in each well should be 100 µL.

  • Measure Absorbance:

    • Place the 96-well plate in a microplate reader.

    • Measure the absorbance at 405 nm.

    • Subtract the absorbance of the blank (0 nmol/well) from all other standard readings.

  • Plot the Curve:

    • Plot the corrected absorbance values (Y-axis) against the corresponding amount of pNA in nmol (X-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. The slope (m) of this line will be used to calculate enzyme activity.

Protocol 2: Glycine Aminopeptidase Activity Assay

This protocol provides a method for measuring the kinetic activity of Glycine Aminopeptidase or for screening potential inhibitors in a 96-well format.

Materials:

  • This compound (Gly-pNA), MW: 195.18 g/mol [1]

  • Purified enzyme, cell lysate, or biological sample containing Glycine Aminopeptidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl₂)

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic reading capabilities and temperature control (e.g., 37°C)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare the desired buffer and bring it to the assay temperature (e.g., 37°C).

    • Substrate Stock Solution (20 mM): Dissolve 19.52 mg of Gly-pNA in 5 mL of DMSO. Store in aliquots at -20°C.

    • Substrate Working Solution (1 mM): On the day of the experiment, dilute the 20 mM stock solution 1:20 in pre-warmed Assay Buffer. Prepare enough for all wells.

    • Enzyme Solution: Dilute the enzyme sample to the desired concentration in ice-cold Assay Buffer. Keep on ice until use.

  • Assay Setup in 96-Well Plate:

    • Blank Wells: Add 90 µL of Assay Buffer and 10 µL of Substrate Working Solution (no enzyme).

    • Enzyme Control Wells: Add 80 µL of Assay Buffer and 10 µL of the diluted enzyme solution. The final 10 µL will be the Substrate Working Solution added in step 4.

    • Test Wells (for inhibitor screening): Add 70 µL of Assay Buffer, 10 µL of the diluted enzyme solution, and 10 µL of the inhibitor compound at various concentrations.

    • Note: The final reaction volume will be 100 µL. Adjust volumes as necessary.

  • Pre-incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. This ensures all components are at the reaction temperature.

  • Initiate and Measure the Reaction:

    • Using a multichannel pipette, add 10 µL of the 1 mM Substrate Working Solution to each well (except the blanks, which already contain it) to start the reaction.

    • Immediately place the plate into the microplate reader, pre-heated to 37°C.

    • Begin kinetic measurement of absorbance at 405 nm. Take readings at regular intervals (e.g., every 30 or 60 seconds) for 15 to 30 minutes.

  • Data Analysis and Calculations:

    • For each well, determine the rate of reaction (V₀) by plotting absorbance versus time. The initial linear portion of this curve represents the initial velocity. Calculate the slope of this line (ΔAbs/min).

    • Convert the rate from ΔAbs/min to nmol/min using the slope from the pNA standard curve:

      • Rate (nmol/min) = (ΔAbs/min) / slope of standard curve (Abs/nmol)

    • Calculate the specific activity of the enzyme:

      • Specific Activity (nmol/min/mg) = [Rate (nmol/min)] / [mg of enzyme per well]

    • For inhibitor screening, calculate the percent inhibition relative to the enzyme control wells without inhibitor. Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for Aminopeptidase Activity Assays Using Glycine p-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Glycine p-nitroanilide as a chromogenic substrate for the determination of aminopeptidase activity. This document includes the fundamental principles of the assay, detailed experimental protocols for activity measurement and inhibitor screening, and a summary of relevant kinetic data.

Introduction

Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] Their activity is crucial in various physiological processes, including protein maturation, digestion, and tissue remodeling. Dysregulation of aminopeptidase activity has been implicated in numerous diseases, making them attractive targets for drug discovery and development. This compound (Gly-pNA) is a synthetic substrate commonly used for the continuous colorimetric assay of aminopeptidase activity. The enzymatic hydrolysis of the amide bond in Gly-pNA releases p-nitroaniline (pNA), a yellow-colored product with a strong absorbance at 405-410 nm.[2] The rate of pNA formation is directly proportional to the aminopeptidase activity, providing a simple and robust method for enzyme characterization and inhibitor screening.

Principle of the Assay

The enzymatic reaction underlying the aminopeptidase activity assay with this compound is straightforward. The aminopeptidase cleaves the peptide bond between the glycine residue and the p-nitroaniline moiety. This releases the free p-nitroaniline, which can be quantified spectrophotometrically.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Glycine_p_Nitroanilide This compound Enzyme Aminopeptidase Glycine_p_Nitroanilide->Enzyme Substrate Binding Glycine Glycine Enzyme->Glycine Product Release p_Nitroaniline p-Nitroaniline (Yellow) Enzyme->p_Nitroaniline Product Release

Caption: Enzymatic cleavage of this compound by aminopeptidase.

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Purified aminopeptidase or biological sample containing aminopeptidase activity

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[3]

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Inhibitor stock solution (for inhibition assays)

Reagent Preparation
  • Substrate Stock Solution (e.g., 50 mM): Dissolve this compound in DMSO.[2] The required concentration may vary depending on the specific enzyme and assay conditions. Store at -20°C.

  • Assay Buffer: Prepare the appropriate buffer for the enzyme of interest. For many aminopeptidases, a Tris-HCl buffer at a pH of 7.5 to 8.5 is suitable.[3][4]

  • Enzyme Solution: Prepare a solution of the aminopeptidase in the assay buffer to the desired concentration. Keep the enzyme solution on ice.

General Workflow for Aminopeptidase Activity Assay

Caption: General workflow for an aminopeptidase activity assay.

Detailed Protocol for Aminopeptidase Activity Measurement
  • Prepare Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is often near the Km value of the enzyme.

  • Assay Setup:

    • Add 180 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of the Substrate Working Solution to each well.

    • For a negative control (blank), add 10 µL of Assay Buffer instead of the enzyme solution in separate wells.

  • Initiate Reaction: Add 10 µL of the diluted enzyme solution to each well to start the reaction.

  • Measurement: Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).[2]

  • Data Acquisition: Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA405/min) from the linear portion of the kinetic curve.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.[2]

Protocol for Inhibitor Screening
  • Prepare Reagents: Prepare Substrate Working Solution, Enzyme Solution, and a series of dilutions of the test inhibitor in Assay Buffer.

  • Assay Setup:

    • Add Assay Buffer to the wells.

    • Add the inhibitor dilutions to the respective wells.

    • Add the enzyme solution to all wells (except the blank) and pre-incubate for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the Substrate Working Solution to all wells to start the reaction.

  • Measurement and Data Analysis: Follow the same procedure as for the activity assay. Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation

Kinetic Parameters of Aminopeptidases with this compound
Enzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pHReference
Solanum tuberosum (Potato) LAPNot SpecifiedNot Specified8.0[5]
Brassica oleraceae (Cabbage)Not SpecifiedNot Specified7.0-7.5[4]

Note: Specific values for Km and Vmax for this compound are not consistently reported across the reviewed literature. The table reflects the general conditions used for aminopeptidase assays with p-nitroanilide substrates. It is highly recommended to experimentally determine these values.

Molar Extinction Coefficient of p-Nitroaniline

The accurate calculation of enzyme activity is dependent on the molar extinction coefficient of the product, p-nitroaniline.

Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/Buffer Conditions
405~8,800Varies with pH and buffer components[2]
410Not SpecifiedVaries with pH and buffer components[4][6]

It is advisable to determine the molar extinction coefficient of p-nitroaniline under the specific assay conditions being used by generating a standard curve with known concentrations of p-nitroaniline.

Applications in Drug Development

The this compound-based aminopeptidase assay is a valuable tool in drug discovery and development for several reasons:

  • High-Throughput Screening (HTS): The simple, colorimetric, and microplate-based format makes this assay highly amenable to HTS of large compound libraries to identify potential aminopeptidase inhibitors.[7]

  • Lead Optimization: The assay can be used to determine the potency (e.g., IC50 values) and mechanism of action of lead compounds, guiding structure-activity relationship (SAR) studies.

  • Enzyme Characterization: It provides a straightforward method for characterizing the kinetic properties of purified aminopeptidases.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Spontaneous hydrolysis of the substratePrepare fresh substrate solution; check the pH of the assay buffer.
Contaminated reagentsUse high-purity water and reagents.
Low or no enzyme activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Suboptimal assay conditionsOptimize pH, temperature, and substrate concentration.
Presence of inhibitors in the sampleInclude appropriate controls; consider sample purification.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Enzyme instabilityPerform the assay on ice or at a lower temperature; add stabilizing agents if necessary.

By following these detailed protocols and considering the provided data, researchers, scientists, and drug development professionals can effectively utilize this compound for the accurate and efficient measurement of aminopeptidase activity.

References

Application Notes and Protocols for Dipeptidyl Peptidase-IV (DPP-IV) Assay Using Gly-Pro p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of Dipeptidyl peptidase-IV (DPP-IV) activity and the screening of its inhibitors using the chromogenic substrate Gly-Pro p-nitroanilide (Gly-Pro-pNA).

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) by cleaving N-terminal dipeptides, particularly those with a proline or alanine residue at the penultimate position.[1][3][4] The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes, as it prolongs the action of incretins, leading to enhanced insulin secretion and improved glucose homeostasis.[3][5]

The assay described herein utilizes the chromogenic substrate Gly-Pro p-nitroanilide. DPP-IV cleaves this substrate to release the dipeptide Gly-Pro and a yellow-colored product, p-nitroanilide (pNA). The rate of pNA formation, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the DPP-IV activity.[6][7] This method provides a simple, robust, and cost-effective tool for studying enzyme kinetics and for high-throughput screening of DPP-IV inhibitors.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the peptide bond in Gly-Pro p-nitroanilide by DPP-IV. The enzyme specifically recognizes the Proline residue at the P1 position and cleaves the bond between Proline and the p-nitroanilide moiety. This releases p-nitroanilide, which exhibits a strong absorbance at 405 nm, allowing for continuous monitoring of the reaction progress using a spectrophotometer or microplate reader.

G sub Gly-Pro p-nitroanilide (Colorless) enz DPP-IV Enzyme sub->enz Binds to active site prod1 Gly-Pro enz->prod1 Releases prod2 p-nitroanilide (Yellow) enz->prod2 Releases

Figure 1. Enzymatic reaction of DPP-IV with Gly-Pro p-nitroanilide.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the DPP-IV assay using Gly-Pro p-nitroanilide.

Table 1: Kinetic Parameters for Gly-Pro p-nitroanilide

ParameterReported ValueEnzyme SourceConditionsReference(s)
Km691.9 µMRecombinant Human DPP-IV50 mM Tris-HCl buffer[7]

Table 2: IC50 Values of Known DPP-IV Inhibitors

InhibitorIC50 ValueAssay ConditionsReference(s)
Sitagliptin4.380 ± 0.319 nM-[8]
Diprotin A (Ile-Pro-Ile)1.56 - 62.50 µg/mL (concentration range used)37°C, 30 min incubation[6]
Vildagliptin-Pre-incubation of 30 min recommended[7]

Experimental Protocols

Required Materials
  • Recombinant Human or Porcine Kidney DPP-IV[3]

  • Gly-Pro p-nitroanilide hydrochloride (Substrate)[6]

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)[3][9]

  • Known DPP-IV inhibitor (e.g., Sitagliptin, Diprotin A) for positive control[6]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm[6]

  • Incubator set to 37°C

  • Multichannel pipette

Reagent Preparation
  • Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0. Store at 4°C.

  • DPP-IV Enzyme Stock Solution: Reconstitute lyophilized DPP-IV enzyme in the assay buffer to a desired stock concentration (e.g., 0.1 units/mL). Aliquot and store at -80°C. Before use, thaw on ice and dilute to the working concentration (e.g., 0.005 units/mL) with cold assay buffer.[10]

  • Substrate Solution: Prepare a stock solution of Gly-Pro p-nitroanilide in the assay buffer (e.g., 20 mM). This may require gentle warming to fully dissolve. From this stock, prepare a working solution (e.g., 1 mM or 2 mM) by diluting with the assay buffer.[6][9]

  • Inhibitor Solutions: Dissolve test compounds and the positive control inhibitor (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO or assay buffer) to make a high-concentration stock solution. Prepare serial dilutions of the stock solutions in the assay buffer to achieve a range of desired final concentrations for IC50 determination.

DPP-IV Activity Assay Protocol
  • Plate Setup: In a 96-well plate, add the following to respective wells:

    • Blank Wells: 75 µL Assay Buffer + 25 µL Substrate Solution

    • Control Wells (100% Activity): 50 µL Assay Buffer + 25 µL DPP-IV Enzyme Solution

    • Test Wells: 50 µL of test compound solution + 25 µL DPP-IV Enzyme Solution

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-30 minutes. This step is particularly important for slow-binding inhibitors.[7]

  • Initiate Reaction: Add 25 µL of the Substrate Solution to the Control and Test wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1-5 minutes for 30-60 minutes.[6][7]

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for Background: Subtract the average rate of the Blank wells from the rates of all other wells.

  • Calculate Percent Inhibition: The percentage of DPP-IV inhibition for each inhibitor concentration can be calculated using the following formula:

    % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100

    where:

    • Vcontrol is the average rate of the control wells (100% activity).

    • Vinhibitor is the rate in the presence of the inhibitor.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DPP-IV activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for screening DPP-IV inhibitors and the role of DPP-IV in the incretin signaling pathway.

G start Start reagents Prepare Reagents: - DPP-IV Enzyme - Gly-Pro-pNA Substrate - Assay Buffer - Inhibitor Dilutions start->reagents plate Dispense Reagents into 96-Well Plate: - Buffer/Inhibitor - Enzyme reagents->plate preincubate Pre-incubate at 37°C (10-30 min) plate->preincubate add_sub Initiate Reaction: Add Substrate Solution preincubate->add_sub read Kinetic Measurement: Read Absorbance at 405 nm add_sub->read analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 read->analyze end End analyze->end

Figure 2. Experimental workflow for a DPP-IV inhibition assay.

G food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins Stimulates Release pancreas Pancreatic β-cells incretins->pancreas Stimulates dpp4 DPP-IV incretins->dpp4 Cleavage insulin ↑ Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose inactive Inactive Metabolites dpp4->inactive inhibitor DPP-IV Inhibitor inhibitor->dpp4 Blocks

Figure 3. Role of DPP-IV in the incretin signaling pathway.

References

Determining Trypsin Activity with a p-Nitroanilide Substrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease found in the digestive system, is a critical enzyme that facilitates the hydrolysis of proteins. It specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. The accurate measurement of trypsin activity is essential in various fields, including biochemical research, drug development, and quality control in biotechnological processes. This application note provides a detailed protocol for a reliable and straightforward colorimetric assay for determining trypsin activity using a p-nitroanilide (pNA) based substrate, such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Principle of the Assay

The assay is based on the enzymatic cleavage of a chromogenic substrate by trypsin.[1] The substrate, typically a synthetic peptide conjugated to p-nitroaniline, is colorless. In the presence of active trypsin, the peptide bond is hydrolyzed, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the trypsin activity and can be monitored by measuring the increase in absorbance at approximately 405 nm.[2]

The enzymatic reaction is as follows:

Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) + H₂O --(Trypsin)--> Nα-Benzoyl-DL-arginine + p-Nitroaniline (yellow)

Materials and Reagents

ReagentStorageNotes
Trypsin Standard (e.g., from bovine pancreas)-20°CPrepare fresh dilutions in 1 mM HCl.
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)-20°C, protected from lightSubstrate stock is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted in assay buffer.[3]
Tris-HCl Buffer (e.g., 50 mM, pH 8.2)4°CThe optimal pH for trypsin activity is generally between 8.0 and 8.2.[4]
Calcium Chloride (CaCl₂) (e.g., 20 mM)Room TemperatureCalcium ions are known to stabilize trypsin and enhance its activity.
1 mM Hydrochloric Acid (HCl)Room TemperatureUsed as a diluent for trypsin to maintain its stability.
Dimethyl Sulfoxide (DMSO)Room TemperatureUsed to dissolve the BAPNA substrate.
Acetic Acid (e.g., 30% v/v) (Optional)Room TemperatureCan be used to stop the enzymatic reaction.[5]
96-well microplate, clear, flat-bottom
Microplate readerCapable of measuring absorbance at 405 nm.
Pipettes and tips

Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2):

    • Dissolve Tris base in deionized water.

    • Add CaCl₂ to the desired concentration.

    • Adjust the pH to 8.2 at 25°C using 1 M HCl.

    • Bring the final volume to the desired amount with deionized water.

  • Substrate Stock Solution (e.g., 20 mM BAPNA in DMSO):

    • Dissolve the appropriate amount of BAPNA in DMSO. This may require gentle warming (e.g., to 37°C) to fully dissolve.

    • Store in small aliquots at -20°C, protected from light.

  • Working Substrate Solution:

    • Dilute the BAPNA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.

  • Trypsin Stock Solution (e.g., 1 mg/mL):

    • Dissolve trypsin in cold 1 mM HCl to the desired concentration.

    • Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Trypsin Solution:

    • Dilute the trypsin stock solution in cold 1 mM HCl to a working concentration (e.g., 10-20 µg/mL).[6] Prepare this solution fresh before each experiment and keep on ice.

Sample Preparation
  • Tissue Homogenates: Homogenize tissue in 4 volumes of cold Assay Buffer. Centrifuge at top speed for 10 minutes to remove insoluble material and collect the supernatant.[7]

  • Cell Lysates: Resuspend cells in 4 volumes of cold Assay Buffer and lyse using appropriate methods (e.g., sonication or Dounce homogenizer). Centrifuge to pellet cell debris and collect the supernatant.

  • Serum/Plasma: Serum and plasma samples can often be diluted directly in Assay Buffer.[7] It is advisable to test several dilutions to ensure the readings fall within the linear range of the assay.

Assay Procedure (96-well plate format)
  • Prepare the Plate: Add samples and controls to the wells of a 96-well plate. Include a blank control (Assay Buffer only) and a substrate control (Assay Buffer + Working Substrate Solution).

  • Initiate the Reaction: Add the Working Substrate Solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C).[4]

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader. This kinetic reading is preferred for accurate rate determination.[2]

  • (Optional) Endpoint Assay: Alternatively, the reaction can be stopped after a fixed time by adding a stop solution like 30% acetic acid.[5] The final absorbance is then read at 405 nm.

Data Presentation

Example: Kinetic Parameters of Trypsin with BAPNA

The following table summarizes typical kinetic parameters for trypsin using a p-nitroanilide substrate. These values can vary depending on the specific substrate, buffer conditions, and temperature.

ParameterValueConditionsReference
K_m0.3 mMTris buffer, pH 7.6, Room Temperature[8]
V_max40 µM/minTris buffer, pH 7.6, Room Temperature[8]
K_m0.6 mMTris buffer, pH 7.6, 37°C[8]
V_max82 µM/minTris buffer, pH 7.6, 37°C[8]
K_m0.12 mMImmobilized trypsin, frontal analysis method[9]
V_max0.079 mM/min/mg enzymeImmobilized trypsin, frontal analysis method[9]

Data Analysis and Calculations

The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot (ΔA/Δt).

Calculation of Trypsin Activity:

The activity of trypsin is calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA_405nm / min) * (Reaction Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)

Where:

  • ΔA₄₀₅nm / min: The rate of change in absorbance at 405 nm per minute.

  • ε (Molar Extinction Coefficient of p-nitroaniline): A commonly cited value is 9,960 M⁻¹cm⁻¹. However, this value can be dependent on the solution composition, so it is advisable to determine it under your specific experimental conditions or use a standard curve.

  • Path Length: For a 96-well plate, the path length is dependent on the volume in the well and needs to be determined or provided by the plate reader manufacturer.

Unit Definition:

One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at a specific pH and temperature.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Substrate, Trypsin) Plate Add Samples & Controls to 96-well Plate Reagents->Plate Samples Prepare Samples (Lysates, Serum, etc.) Samples->Plate Reaction Initiate Reaction (Add Substrate) Plate->Reaction Incubate Incubate at Controlled Temperature Reaction->Incubate Measure Measure Absorbance at 405 nm (Kinetic Reading) Incubate->Measure Calculate Calculate Reaction Rate (ΔA/min) Measure->Calculate Activity Determine Trypsin Activity Calculate->Activity

Caption: Experimental workflow for the trypsin activity assay.

Reaction_Principle cluster_reactants Reactants cluster_products Products BAPNA BAPNA (Colorless Substrate) Trypsin Trypsin BAPNA->Trypsin Water H₂O Water->Trypsin Arg Nα-Benzoyl-DL-arginine Trypsin->Arg pNA p-Nitroaniline (Yellow Product) Trypsin->pNA

Caption: Principle of the colorimetric trypsin assay.

References

Application Notes and Protocols for N-Succinyl-Gly-Gly-Phe-p-nitroanilide: A Chromogenic Chymotrypsin Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Succinyl-Gly-Gly-Phe-p-nitroanilide, a chromogenic substrate for the serine protease chymotrypsin. This document details the substrate's properties, applications in enzyme kinetics and inhibitor screening, and provides step-by-step experimental protocols.

Introduction

N-Succinyl-Gly-Gly-Phe-p-nitroanilide is a synthetic peptide derivative that serves as a specific and sensitive substrate for chymotrypsin and other chymotrypsin-like serine proteases. The principle of its use lies in the enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline moiety. This reaction releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 410 nm. The rate of p-nitroaniline formation is directly proportional to the chymotrypsin activity, making this substrate an invaluable tool for enzyme characterization and inhibitor screening.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₃H₂₅N₅O₈
Molecular Weight 499.47 g/mol [1]
Purity >95%[1]
Appearance White to off-white powder
Solubility Soluble in DMSO[1]
Storage Store at -20°C, desiccated. The product is stable for up to 12 months under these conditions.[1]

Applications

  • Determination of Chymotrypsin Activity: This substrate is routinely used to measure the enzymatic activity of chymotrypsin in purified preparations, cell lysates, and other biological samples.

  • Enzyme Kinetics: N-Succinyl-Gly-Gly-Phe-p-nitroanilide is suitable for determining key kinetic parameters of chymotrypsin, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

  • Inhibitor Screening: The substrate is employed in high-throughput screening assays to identify and characterize inhibitors of chymotrypsin, which is a target in various therapeutic areas.

Quantitative Data

The following tables summarize key quantitative data for the use of p-nitroanilide-based substrates with chymotrypsin.

Molar Extinction Coefficient of p-Nitroaniline
Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)pH
4108,8007.5

This value is crucial for converting the rate of change in absorbance to the rate of product formation.

Kinetic Parameters of Chymotrypsin with a Structurally Similar Substrate
EnzymeSubstrateKm (mM)Vmax (µmol·min⁻¹·mg⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
α-ChymotrypsinN-Succinyl-L-phenylalanine-p-nitroanilide2.20.045 (units/ml)Not ReportedNot ReportedpH 7.0, 50°C

Note: Vmax is reported in the source as µmol⁻¹·ml⁻¹·min⁻¹. This value is dependent on the enzyme concentration used in the specific experiment.

Experimental Protocols

Chymotrypsin Activity Assay

This protocol describes a method for determining the activity of chymotrypsin using N-Succinyl-Gly-Gly-Phe-p-nitroanilide in a 96-well plate format.

Materials:

  • α-Chymotrypsin (e.g., from bovine pancreas)

  • N-Succinyl-Gly-Gly-Phe-p-nitroanilide

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare the Substrate Stock Solution: Dissolve N-Succinyl-Gly-Gly-Phe-p-nitroanilide in DMSO to a final concentration of 20 mM.

  • Prepare the Chymotrypsin Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme in Assay Buffer to the desired working concentration (e.g., 10 µg/mL). The optimal concentration should be determined empirically to ensure a linear rate of reaction for the desired assay duration.

  • Set up the Assay Plate:

    • Add 180 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted chymotrypsin solution to the sample wells. For the blank wells, add 10 µL of Assay Buffer.

  • Pre-incubate: Incubate the plate at 37°C for 5 minutes to bring the reaction components to temperature.

  • Initiate the Reaction: Add 10 µL of the 20 mM substrate stock solution to all wells to start the reaction. The final substrate concentration will be 1 mM.

  • Measure Absorbance: Immediately begin measuring the absorbance at 410 nm every minute for 10-20 minutes using a microplate reader.

  • Calculate Chymotrypsin Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm)) Where:

      • ε = 8,800 M⁻¹cm⁻¹

      • Path Length is typically determined by the volume in the well (for a 200 µL volume in a standard 96-well plate, this is approximately 0.5 cm, but should be calibrated for your specific plate and reader).

Chymotrypsin Inhibition Assay

This protocol can be used to determine the potency of a chymotrypsin inhibitor (e.g., IC₅₀ value).

Materials:

  • All materials from the Chymotrypsin Activity Assay protocol.

  • Chymotrypsin inhibitor of interest.

Procedure:

  • Prepare Solutions: Prepare the Assay Buffer, chymotrypsin solution, and substrate stock solution as described in the activity assay protocol.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in Assay Buffer at 10-fold the desired final concentrations.

  • Set up the Assay Plate:

    • Add 160 µL of Assay Buffer to each well.

    • Add 20 µL of the inhibitor dilutions to the inhibitor wells. For the control wells (no inhibitor), add 20 µL of Assay Buffer.

    • Add 10 µL of the diluted chymotrypsin solution to all wells.

  • Pre-incubation with Inhibitor: Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 10 µL of the 20 mM substrate stock solution to all wells.

  • Measure Absorbance: Measure the absorbance at 410 nm as described in the activity assay protocol.

  • Calculate Percentage Inhibition:

    • Determine the reaction rates (ΔA/min) for the control and inhibitor-treated wells.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

  • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Chymotrypsin-Mediated PAR2 Signaling Pathway

Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. This activation triggers downstream signaling cascades that can influence cellular processes.

Chymotrypsin_PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chymotrypsin Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 Cleavage & Activation Gq Gq PAR2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response ERK ERK1/2 Activation PKC->ERK ERK->Cellular_Response

Caption: Chymotrypsin activates PAR2, leading to Gq-mediated signaling and downstream cellular responses.

Experimental Workflow for Chymotrypsin Activity Assay

The following diagram illustrates the general workflow for measuring chymotrypsin activity using a chromogenic substrate.

Chymotrypsin_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Add Buffer and Enzyme to Microplate Wells A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Kinetic Reading (Absorbance at 410 nm) D->E F Data Analysis (Calculate ΔA/min) E->F G Calculate Enzyme Activity F->G

Caption: A typical workflow for a chymotrypsin colorimetric assay.

References

High-Throughput Screening Assays Using p-Nitroanilide Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. A widely adopted method in HTS for monitoring enzyme activity, particularly for proteases, involves the use of chromogenic p-nitroanilide (pNA) substrates. This technology offers a simple, robust, and cost-effective approach for identifying and characterizing enzyme inhibitors.

The fundamental principle of this assay lies in the enzymatic cleavage of a synthetic substrate. This substrate consists of a peptide sequence, which provides specificity for the target enzyme, linked to a p-nitroanilide (pNA) molecule. In its intact form, the peptide-pNA conjugate is colorless. However, upon enzymatic hydrolysis of the amide bond, the yellow-colored p-nitroaniline is released. The rate of color development is directly proportional to the enzyme's activity and can be conveniently measured spectrophotometrically, typically at a wavelength of 405 nm. This straightforward relationship allows for the quantitative determination of enzyme activity and the evaluation of inhibitory compounds.

These application notes provide detailed protocols for HTS assays using pNA substrates for several key enzymes implicated in various physiological and pathological processes, including apoptosis and blood coagulation.

Principle of the Assay

The enzymatic reaction at the core of pNA-based assays is the hydrolysis of the amide bond linking a peptide to the p-nitroaniline chromophore. The specificity of the assay is determined by the amino acid sequence of the peptide, which is designed to be recognized and cleaved by the enzyme of interest.

The release of p-nitroaniline can be monitored over time (kinetic assay) or after a fixed incubation period (endpoint assay). In a kinetic assay, the initial reaction rate (V₀) is determined from the slope of the linear portion of the absorbance versus time curve. For an endpoint assay, the reaction is stopped, and the final absorbance is measured. The enzyme's activity is then calculated based on the amount of pNA produced, which can be determined using a standard curve of known p-nitroaniline concentrations. For HTS applications, a decrease in the rate of pNA formation in the presence of a test compound indicates potential inhibition of the target enzyme.

Featured Applications and Signaling Pathways

Caspase-3 and the Apoptosis Pathway

Caspases are a family of cysteine proteases that play a critical role in the execution of apoptosis, or programmed cell death. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders, making caspases attractive therapeutic targets. The activity of Caspase-3 can be readily assayed using the specific pNA substrate, Ac-DEVD-pNA.

Below is a diagram illustrating the central role of Caspase-3 in the apoptosis signaling cascade.

Caspase_Signaling_Pathway Apoptosis Signaling Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Ac_DEVD_pNA Ac-DEVD-pNA (Colorless Substrate) Caspase3->Ac_DEVD_pNA Cleavage Apoptosis Apoptosis Substrates->Apoptosis pNA p-Nitroaniline (Yellow Product) Coagulation_Cascade Blood Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates Tissue_Factor Tissue Factor (III) VII VII Tissue_Factor->VII Complexes with VIIa VIIa VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates pNA_Substrate pNA Substrate (e.g., Bz-Ile-Glu-Gly-Arg-pNA) Xa->pNA_Substrate Cleavage Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin pNA_Product p-Nitroaniline (Yellow) HTS_Workflow HTS Experimental Workflow Assay_Development 1. Assay Development & Optimization Assay_Validation 2. Assay Validation (Z'-factor determination) Assay_Development->Assay_Validation Primary_Screen 3. Primary Screen (Single concentration) Assay_Validation->Primary_Screen Hit_Identification 4. Hit Identification Primary_Screen->Hit_Identification Dose_Response 5. Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hit_Confirmation 6. Hit Confirmation (Orthogonal assays) Dose_Response->Hit_Confirmation Lead_Optimization 7. Lead Optimization Hit_Confirmation->Lead_Optimization

Troubleshooting & Optimization

Technical Support Center: Glycine p-nitroanilide Assay Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining reliable and reproducible results is paramount. This guide addresses common solubility issues encountered with the chromogenic substrate, Glycine p-nitroanilide (Gly-pNA), providing practical troubleshooting advice and detailed protocols to ensure the integrity of your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Gly-pNA) is a chromogenic substrate used to measure the activity of certain enzymes, particularly proteases and peptidases.[1][2][3][4] When the enzyme cleaves the amide bond in Gly-pNA, it releases p-nitroaniline (pNA), a yellow-colored product. The rate of pNA formation, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity.

Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. Is this normal?

Yes, this is a common issue. This compound has low solubility in water and aqueous buffers.[5][6] Direct dissolution in the final assay buffer often leads to incomplete solubilization or precipitation, which can significantly impact your results.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Due to its low aqueous solubility, it is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.[5][7]

Q4: How does DMSO affect my enzyme assay?

While DMSO is an excellent solvent for Gly-pNA, it can inhibit enzyme activity at higher concentrations.[8][9][10] It is crucial to keep the final concentration of DMSO in the assay mixture as low as possible, typically below 1% (v/v), and ideally at 0.1% or lower.[9] Always perform a DMSO tolerance control to determine the maximum concentration your specific enzyme can tolerate without a significant loss of activity.[5]

Q5: My substrate precipitates when I add the DMSO stock solution to my aqueous buffer. What should I do?

This can happen if the final concentration of the substrate exceeds its solubility limit in the aqueous buffer, even with the presence of a small amount of DMSO. To troubleshoot this, you can:

  • Make serial dilutions in DMSO first: Before adding to the aqueous buffer, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to the final desired concentration.[11]

  • Optimize the final DMSO concentration: While keeping it low, a slightly higher final DMSO concentration (e.g., going from 0.1% to 0.5%) might be necessary to maintain solubility. Remember to validate this concentration with a DMSO tolerance test.

  • Lower the substrate concentration: If possible for your assay, using a lower final concentration of Gly-pNA can prevent precipitation.[5]

  • Buffer composition: The pH and ionic strength of your buffer can influence substrate solubility. Experiment with slight variations in your buffer composition.[10]

Q6: How should I store my this compound solutions?

Solid Gly-pNA should be stored at -20°C.[12] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, where they are generally stable for several months.[6]

Troubleshooting Guide

Substrate precipitation is a primary cause of inconsistent and inaccurate results in enzymatic assays. The following guide provides a systematic approach to resolving these issues.

Diagram: Troubleshooting Workflow for this compound Solubility

G Troubleshooting this compound Solubility Issues cluster_prep Stock Solution Preparation cluster_assay Working Solution & Assay cluster_troubleshoot Troubleshooting Start Start: Gly-pNA powder Dissolve_DMSO Dissolve in 100% DMSO (e.g., 10-20 mM stock) Start->Dissolve_DMSO Vortex_Warm Vortex and/or gently warm (e.g., 37°C) to aid dissolution Dissolve_DMSO->Vortex_Warm Stock_Clear Is stock solution clear? Vortex_Warm->Stock_Clear Stock_Clear->Dissolve_DMSO No, try more solvent or gentle heating Store_Stock Store aliquots at -20°C Stock_Clear->Store_Stock Yes Add_to_Buffer Add stock to assay buffer Store_Stock->Add_to_Buffer Precipitation_Check Precipitation observed? Add_to_Buffer->Precipitation_Check Proceed_Assay Proceed with assay Precipitation_Check->Proceed_Assay No Optimize_DMSO Optimize final DMSO concentration (run tolerance test) Precipitation_Check->Optimize_DMSO Yes Lower_Substrate_Conc Lower final substrate concentration Optimize_DMSO->Lower_Substrate_Conc Modify_Buffer Modify buffer pH or ionic strength Lower_Substrate_Conc->Modify_Buffer Check_Temp Check assay temperature (solubility may be temperature-dependent) Modify_Buffer->Check_Temp End_Fail Consult further resources Check_Temp->End_Fail

Caption: A step-by-step workflow to diagnose and resolve this compound solubility issues.

Quantitative Data Summary

Specific quantitative solubility data for this compound in various biochemical buffers is not extensively available in the literature. Solubility is highly dependent on the specific buffer composition, pH, and temperature. However, data for a structurally similar compound and the parent compound p-nitroaniline are provided for reference.

CompoundSolvent/BufferTemperatureSolubility
Gly-Pro p-nitroanilide hydrochloride WaterNot Specified50 mg/mL
p-Nitroaniline Water18.5 °C0.8 mg/mL (0.08 g/100 g)[13]
p-Nitroaniline Water20 °C0.39 mg/mL (390 ppm)[13]

It is strongly recommended that users perform a simple solubility test for this compound in their specific assay buffer system to determine the practical working concentration range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 195.18 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 1.95 mg of this compound powder and place it in a microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Once the solution is clear and free of any particulate matter, it is ready for use.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determining DMSO Tolerance of Your Enzyme

This protocol helps to determine the highest concentration of DMSO that can be used in your assay without significantly affecting enzyme activity.

Materials:

  • Your enzyme of interest

  • This compound stock solution (in 100% DMSO)

  • Assay buffer

  • 96-well microplate and plate reader

Procedure:

  • Prepare a series of assay buffers containing different final concentrations of DMSO (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%).

  • In a 96-well plate, set up your standard enzyme reaction in each of the DMSO-containing buffers. Ensure the final concentrations of the enzyme and substrate are constant in all wells.

  • Initiate the reactions and measure the enzyme activity according to your established protocol.

  • Plot the relative enzyme activity (as a percentage of the 0% DMSO control) against the DMSO concentration.

  • The highest DMSO concentration that does not cause a significant drop in enzyme activity (e.g., maintains >90% activity) is the maximum tolerated concentration for your assay.

Signaling Pathways and Experimental Workflows

Diagram: Enzymatic Cleavage of this compound

G cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate This compound (Colorless) Products Glycine + p-Nitroaniline (Yellow) Substrate->Products Enzymatic Cleavage Enzyme Protease / Peptidase Enzyme->Products Spectrophotometer Spectrophotometer (Measure Absorbance at ~405 nm) Products->Spectrophotometer Data Rate of pNA formation ∝ Enzyme Activity Spectrophotometer->Data

Caption: The enzymatic cleavage of this compound releases the chromogenic product p-nitroaniline.

References

Technical Support Center: Optimizing Glycine p-Nitroanilide (GPNA) Concentration in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Glycine p-nitroanilide (GPNA) concentration in your enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GPNA) and how does it work in an enzyme assay?

This compound (GPNA) is a chromogenic substrate used to measure the activity of certain proteases and peptidases that recognize and cleave the peptide bond C-terminal to a glycine residue. The substrate itself is colorless. When the enzyme cleaves the amide bond between the glycine and the p-nitroanilide (pNA) group, the yellow-colored pNA is released. The rate of pNA release, which can be measured spectrophotometrically by the increase in absorbance at or near 405 nm, is directly proportional to the enzyme's activity.[1][2]

Q2: Why is it crucial to optimize the GPNA concentration?

Optimizing the GPNA concentration is critical for several reasons:

  • Ensuring Michaelis-Menten Kinetics: To accurately determine kinetic parameters like Kₘ and Vₘₐₓ, the enzyme must be saturated with the substrate.[3]

  • Avoiding Substrate Inhibition: At very high concentrations, some substrates, potentially including GPNA, can inhibit enzyme activity, leading to an underestimation of the reaction rate.[4]

  • Maximizing Sensitivity and Minimizing Costs: Using the optimal concentration ensures a robust signal without wasting expensive substrate.

  • Maintaining Linearity: The reaction rate should be linear over the measurement period, which is dependent on the substrate concentration not being depleted too quickly.[2]

Q3: What is a p-nitroanilide (pNA) standard curve and why do I need one?

A p-nitroanilide (pNA) standard curve is a graph that plots the absorbance of known concentrations of free pNA at a specific wavelength (typically 405 nm) versus their corresponding concentrations.[1] This curve is essential to convert the change in absorbance observed in your enzymatic reaction into the actual amount of product (pNA) formed.[1] The molar extinction coefficient of p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.[1]

Q4: How should I prepare and store my GPNA stock solution?

GPNA is often soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. For the assay, the stock solution is then diluted to the desired working concentration in the appropriate aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing GPNA concentration.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Signal 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. GPNA concentration is too low (well below Kₘ). 4. Incorrect wavelength measurement.1. Check enzyme activity with a positive control. Ensure proper storage and handling. 2. Optimize the pH and temperature for your specific enzyme.[5] 3. Perform a substrate titration experiment to determine the optimal GPNA concentration. A common starting point for similar substrates is 1 mM.[6] 4. Ensure the spectrophotometer is set to measure absorbance at or near 405 nm.[1]
High Background Signal 1. Spontaneous hydrolysis of GPNA. 2. Contaminated reagents or enzyme preparation. 3. Presence of interfering substances in the sample that absorb at 405 nm.1. Run a "no-enzyme" control (assay buffer + GPNA) to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your sample readings. 2. Use high-purity reagents and prepare fresh buffers. If the enzyme preparation is impure, consider further purification steps. 3. Run a "no-substrate" control (assay buffer + enzyme + sample) to check for background absorbance from your sample.
Non-linear Reaction Rate (Reaction slows down quickly) 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Increase the initial GPNA concentration or use a lower enzyme concentration. 2. Check the stability of your enzyme at the assay temperature and pH over the time course of the experiment. 3. This is a characteristic of some enzymes. Analyze only the initial linear phase of the reaction.
Decreased Activity at High GPNA Concentrations 1. Substrate inhibition.1. This phenomenon has been observed with similar substrates where concentrations above a certain threshold (e.g., 2 mmol/L for glycine-betanaphthylamine) lead to reduced enzyme activity.[4] Perform a substrate titration curve over a wide range of GPNA concentrations to identify the optimal concentration and observe any potential inhibition at higher concentrations.

Experimental Protocols & Data Presentation

Protocol 1: Generation of a p-Nitroanilide (pNA) Standard Curve

Objective: To create a standard curve to quantify the amount of pNA produced in the enzymatic reaction.

Materials:

  • p-nitroanilide (pNA) standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a pNA Stock Solution: Prepare a 10 mM stock solution of pNA in DMSO.

  • Prepare pNA Standards: Perform serial dilutions of the pNA stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[1]

  • Plate Setup: Add a fixed volume (e.g., 200 µL) of each pNA standard to triplicate wells of a 96-well plate. Include a blank with assay buffer only.

  • Measure Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank from the average absorbance of each standard. Plot the corrected absorbance values against the corresponding pNA concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

Data Presentation: Example pNA Standard Curve Data

pNA Concentration (µM)Average Absorbance at 405 nm (Corrected)
00.000
100.088
200.176
400.352
600.528
800.704
1000.880

Note: Actual absorbance values will vary depending on the spectrophotometer and path length.

Protocol 2: Determining the Optimal this compound (GPNA) Concentration

Objective: To determine the optimal GPNA concentration that results in the maximum initial reaction velocity (Vmax) and to identify potential substrate inhibition.

Materials:

  • Purified enzyme

  • This compound (GPNA)

  • Assay Buffer (optimized for pH and temperature)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare GPNA Working Solutions: Prepare a series of GPNA dilutions in the assay buffer. A wide range of concentrations should be tested, for example, from 0.1 to 10 times the suspected Kₘ. If the Kₘ is unknown, start with a broad range (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5, 10 mM). A starting concentration of 1 mM is often used for similar substrates.[6]

  • Prepare Enzyme Solution: Dilute the enzyme to a fixed concentration in cold assay buffer. The enzyme concentration should be low enough to ensure the reaction rate remains linear for a reasonable period (e.g., 10-30 minutes).[2]

  • Assay Setup: In a 96-well plate, add the assay buffer and the diluted enzyme solution to each well.

  • Initiate Reaction: Start the reaction by adding the different GPNA working solutions to the wells. The final volume in each well should be the same.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-30 minutes.[2]

  • Data Analysis:

    • For each GPNA concentration, plot absorbance versus time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve (ΔAbs/min).

    • Convert V₀ (ΔAbs/min) to µmol/min using the slope from the pNA standard curve.

    • Plot the initial velocity (V₀) against the GPNA concentration ([S]). This will generate a substrate saturation curve.

    • Analyze the data using non-linear regression to fit the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[3]

    • If the velocity decreases at higher GPNA concentrations, it indicates substrate inhibition.

Data Presentation: Example Substrate Saturation Data

GPNA Concentration (mM)Initial Velocity (V₀) (µmol/min)
0.050.15
0.10.28
0.20.45
0.50.70
1.00.85
2.00.95
5.00.98
10.00.90

Note: The decrease in velocity at 10.0 mM suggests potential substrate inhibition.

Data Presentation: Example Kinetic Parameters

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)
Glycine Aminopeptidase (Actinomucor elegans)Glycine-β-naphthylamine0.24100.8

Note: This data is for a similar substrate and can be used as a reference point.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Assay Buffer F Add Buffer, Enzyme, and GPNA to 96-well Plate A->F B Prepare GPNA Stock (e.g., 100 mM in DMSO) D Dilute GPNA to Working Concentrations B->D C Prepare Enzyme Stock E Dilute Enzyme to Working Concentration C->E D->F E->F G Measure Absorbance at 405 nm (Kinetic Read) F->G H Calculate Initial Velocity (V₀) G->H I Plot V₀ vs. [GPNA] H->I J Determine Kₘ and Vₘₐₓ I->J

Caption: Workflow for optimizing GPNA concentration.

Troubleshooting_Logic Start Start: Inconsistent or Unexpected Results Problem Identify the Primary Issue Start->Problem NoSignal No or Low Signal Problem->NoSignal Low Signal HighBg High Background Problem->HighBg High Background NonLinear Non-linear Rate Problem->NonLinear Non-linear CheckEnzyme Check Enzyme Activity (Positive Control) NoSignal->CheckEnzyme CheckConditions Verify Assay Conditions (pH, Temp, Wavelength) NoSignal->CheckConditions SubstrateTitr Perform Substrate Titration NoSignal->SubstrateTitr NoEnzymeCtrl Run 'No-Enzyme' Control HighBg->NoEnzymeCtrl NoSubstrateCtrl Run 'No-Substrate' Control HighBg->NoSubstrateCtrl NonLinear->SubstrateTitr LowerEnzyme Lower Enzyme Concentration NonLinear->LowerEnzyme CheckStability Check Enzyme/Substrate Stability NonLinear->CheckStability

Caption: Troubleshooting flowchart for GPNA assays.

References

How to correct for background absorbance in p-nitroanilide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of high background absorbance in p-nitroanilide (pNA) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a p-nitroanilide (pNA) assay?

A p-nitroanilide (pNA) assay is a colorimetric method used to measure the activity of proteases. The assay utilizes a synthetic substrate consisting of a specific peptide sequence covalently linked to a pNA molecule. When the target protease cleaves the peptide bond, it releases the pNA chromophore.[1] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at or near 405 nm.[1][2][3] The rate of pNA release is directly proportional to the enzyme's activity.[1][2]

Q2: What are the primary causes of high background absorbance in a pNA assay?

High background absorbance can obscure the signal from enzyme activity and reduce the assay's sensitivity.[2] Common causes include:

  • Spontaneous Substrate Hydrolysis: The pNA substrate can degrade spontaneously in aqueous solutions, particularly at neutral to high pH, releasing pNA without enzymatic action.[1][2][4]

  • Sample Interference: Components within the biological sample (e.g., plasma, cell lysate) may inherently absorb light at the detection wavelength. Hemolysis in plasma samples is a common source of interference.[2]

  • Reagent Contamination: Buffers, solvents (like DMSO for substrate stock), or other reagents may be contaminated with other proteases or compounds that absorb at the assay wavelength.[1][2]

  • Light Scattering: Particulates, precipitates, or turbidity in the sample can scatter light, leading to an artificially high absorbance reading.[2]

Q3: How can I correct for background absorbance?

Blank subtraction is the most direct method to correct for background absorbance.[2][5] This involves preparing specific control wells and subtracting their absorbance values from your experimental samples. The two primary types of blanks are:

  • Reagent Blank: Contains all assay components (buffer, substrate) except for the enzyme/sample. This accounts for spontaneous substrate hydrolysis and any intrinsic absorbance of the reagents.[2]

  • Sample Blank: Contains the sample and all assay components except for the substrate. This corrects for the native color or turbidity of the sample.[2][3]

Q4: How do I perform the background correction calculation?

For each experimental sample, the final corrected absorbance is calculated as follows:

Corrected Absorbance = (Absorbance of Sample Well) - (Absorbance of Sample Blank) - (Absorbance of Reagent Blank)

Troubleshooting Guide

This guide addresses specific issues you might encounter related to background absorbance in your pNA assays.

Issue Potential Cause Recommended Solution
High Reagent Blank Reading 1. Spontaneous substrate hydrolysis.[1][2][4]2. Contaminated buffer, water, or substrate stock.[1][2]3. Sub-optimal assay conditions (e.g., high pH, high temperature).[1]1. Prepare fresh substrate working solution from a new aliquot and keep it on ice.[2]2. Use fresh, high-purity buffers and reagents.[2]3. Optimize assay pH and temperature to maximize the ratio of enzymatic activity to substrate autohydrolysis.[1]
High Sample Blank Reading 1. The sample is naturally colored or turbid (e.g., due to hemolysis).[2]2. The sample contains precipitates.[2]1. Always include a dedicated sample blank for each sample and subtract its value.[2]2. Centrifuge samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet debris before adding the supernatant to the assay well.[2]
High Absorbance in All Wells (including blanks) 1. Incorrect wavelength setting on the plate reader.[2]2. Substrate concentration is too high.[2]1. Verify the reader is set to measure absorbance at approximately 405 nm.[2]2. Optimize the substrate concentration; use the lowest concentration that provides a robust signal.[2]
Inconsistent Background Across the Plate 1. Contamination of reagents or labware.[1]2. Inaccurate pipetting.[3]3. Temperature fluctuations across the plate.[3]1. Prepare fresh reagents and use clean labware.[1]2. Use calibrated pipettes and ensure consistent pipetting technique.[3]3. Ensure a stable and uniform temperature across the assay plate during incubation.[3]

Experimental Protocols

Protocol for Background Correction in a Protease pNA Assay

This protocol provides a general framework for performing a pNA assay with appropriate background correction.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0).

  • Substrate Stock Solution: Prepare a high-concentration stock solution of the pNA substrate in dry DMSO (e.g., 100 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2]

  • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in cold assay buffer. Keep on ice.[2]

  • Enzyme Solution: Prepare a solution of your enzyme or sample in the assay buffer.

  • pNA Standard Curve: Prepare a series of known concentrations of free p-nitroaniline in the assay buffer to convert absorbance values to molar amounts.[6][7]

2. Assay Plate Setup (96-well plate):

  • Experimental Wells: Add your enzyme/sample, and assay buffer.

  • Sample Blank Wells: Add your sample and an equivalent volume of the substrate's vehicle (e.g., assay buffer instead of the substrate solution).[2]

  • Reagent Blank Wells: Add assay buffer and an equivalent volume of the enzyme's vehicle (e.g., buffer used to dissolve the sample).[2]

  • pNA Standard Wells: Add the different concentrations of your pNA standard.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the substrate working solution to the experimental and reagent blank wells.

  • Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time.

4. Data Acquisition:

  • Measure the absorbance of each well at 405 nm using a microplate reader.[2][7] This can be done as an endpoint measurement or in kinetic mode.

5. Data Analysis:

  • Subtract the absorbance of the appropriate blanks from your experimental wells as described in the FAQ section.

  • Use the pNA standard curve to determine the concentration of pNA produced in your samples.[7]

Quantitative Data Summary
Parameter Value Notes
pNA Molar Extinction Coefficient ~8,800 - 9,960 M⁻¹cm⁻¹At 405-410 nm; can be used for absolute quantification.[6][8]
Typical pNA Standard Curve Range 0 - 100 µMThis range is a common starting point and should be optimized for your specific assay.[7]
Example pNA Standard Curve Data See table belowActual absorbance values will vary with the spectrophotometer and experimental conditions.[7]

Example p-Nitroaniline Standard Curve

pNA Concentration (µM) Example Absorbance at 405 nm
00.000
100.088
200.176
400.352
600.528
800.704
1000.880
Data adapted from a representative example.[7]

Visualizations

Workflow for Background Correction in pNA Assays

G Workflow for Background Correction in pNA Assays cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate & Enzyme Solutions plate_setup Set up 96-well plate: - Experimental Samples - Sample Blanks - Reagent Blanks - pNA Standards prep_reagents->plate_setup prep_blanks Prepare Reagent & Sample Blank Controls prep_blanks->plate_setup prep_standards Prepare pNA Standard Curve prep_standards->plate_setup initiate_reaction Initiate Reaction with Substrate plate_setup->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate measure_abs Measure Absorbance at 405 nm incubate->measure_abs subtract_blanks Subtract Blank Absorbance Values measure_abs->subtract_blanks calc_activity Calculate Enzyme Activity using pNA Standard Curve subtract_blanks->calc_activity

Caption: Workflow for pNA assay with background correction.

Logical Relationship for Corrected Absorbance Calculation

G Calculation of Corrected Absorbance sample_well Absorbance of Sample Well corrected_abs Corrected Absorbance sample_well->corrected_abs - sample_blank Absorbance of Sample Blank sample_blank->corrected_abs - reagent_blank Absorbance of Reagent Blank reagent_blank->corrected_abs -

Caption: Formula for calculating corrected absorbance.

References

Preventing precipitation of Glycine p-nitroanilide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the use of Glycine p-nitroanilide (Gly-pNA) in experimental settings. Our goal is to help you prevent and resolve issues of precipitation to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (Gly-pNA) is a chromogenic substrate used in biochemical assays to measure the activity of various proteases and peptidases, particularly aminopeptidases.[1] Upon enzymatic cleavage of the amide bond, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at approximately 405-410 nm.[2][3] The rate of pNA release is directly proportional to the enzyme's activity.

Q2: What are the common physical properties of this compound?

This compound is typically a yellow to light yellow crystalline powder.[1] Key properties are summarized in the table below.

PropertyValue
Synonyms Gly-pNA, N'-p-Nitrophenylglycinamide
CAS Number 1205-88-5[1]
Molecular Formula C₈H₉N₃O₃[4][5]
Molecular Weight 195.18 g/mol [4][5]
Appearance Yellow crystalline to light yellow powder[1]
Storage Conditions Typically 0-8°C or -20°C[1][5]

Q3: In which solvents is this compound soluble?

This compound has good solubility in water and various organic solvents. However, its solubility can be influenced by factors such as pH and temperature. It is often recommended to prepare concentrated stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][6]

SolventSolubility
Water 50 mg/mL
1 M HCl 50 mg/mL
DMF 50 mg/mL
DMSO Soluble
Ethanol Soluble (with heating)

Note: Some p-nitroanilide-linked substrates may not dissolve readily in water, and using a stir plate for suspension is advised.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound during an experiment can lead to inaccurate and unreliable results. This guide provides a systematic approach to troubleshoot and prevent this issue.

Initial Troubleshooting Steps

If you observe precipitation, follow this logical workflow to identify and resolve the root cause.

start Precipitation Observed check_stock Check Stock Solution (Is it clear?) start->check_stock check_buffer Check Assay Buffer (Precipitation upon adding stock?) check_stock->check_buffer No stock_precipitates Stock Solution Precipitated check_stock->stock_precipitates Yes check_reaction Check During Reaction (Precipitation over time?) check_buffer->check_reaction No buffer_precipitates Precipitation in Buffer check_buffer->buffer_precipitates Yes reaction_precipitates Precipitation During Reaction check_reaction->reaction_precipitates Yes solution_stock_solvent Use a stronger organic solvent (e.g., pure DMSO). stock_precipitates->solution_stock_solvent solution_stock_conc Lower the stock concentration. stock_precipitates->solution_stock_conc solution_stock_temp Gently warm the stock solution (ensure stability). stock_precipitates->solution_stock_temp solution_buffer_cosolvent Optimize co-solvent percentage in the final assay volume. buffer_precipitates->solution_buffer_cosolvent solution_buffer_ph Adjust buffer pH. buffer_precipitates->solution_buffer_ph solution_buffer_ionic Adjust buffer ionic strength. buffer_precipitates->solution_buffer_ionic solution_buffer_mixing Improve mixing upon addition. buffer_precipitates->solution_buffer_mixing solution_reaction_temp Adjust assay temperature. reaction_precipitates->solution_reaction_temp solution_reaction_conc Lower the final substrate concentration. reaction_precipitates->solution_reaction_conc

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Causes and Solutions

1. Issue: Stock Solution Precipitation

  • Cause: The concentration of Gly-pNA exceeds its solubility limit in the chosen solvent.

  • Solutions:

    • Solvent Choice: Use a more potent organic solvent such as 100% DMSO or DMF to prepare a highly concentrated stock solution.

    • Concentration: Prepare a less concentrated stock solution.

    • Temperature: Gently warm the solution to aid dissolution, but be mindful of the compound's stability at elevated temperatures. Always bring the solution to room temperature before use.

2. Issue: Precipitation Upon Addition to Aqueous Buffer

  • Cause: The final concentration of the organic solvent (co-solvent) from the stock solution is too low to maintain the solubility of Gly-pNA in the aqueous assay buffer. This is a common issue due to polarity mismatch.

  • Solutions:

    • Optimize Co-solvent Concentration: Determine the optimal percentage of the organic co-solvent in the final assay volume that maintains Gly-pNA solubility without significantly inhibiting enzyme activity. Low concentrations of DMSO can sometimes even enhance enzyme activity.

    • pH Adjustment: The solubility of compounds with amino groups, like Gly-pNA, can be pH-dependent. Empirically test a range of pH values for your assay buffer to find the optimal pH for both substrate solubility and enzyme activity.

    • Ionic Strength: The ionic strength of the buffer can influence the solubility of solutes. Test different salt concentrations in your buffer.

    • Mixing: Add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.

3. Issue: Precipitation During the Enzymatic Reaction

  • Cause: Changes in the reaction conditions over time may lead to precipitation.

  • Solutions:

    • Temperature: The solubility of Gly-pNA is generally lower at colder temperatures. Ensure your assay is performed at a temperature where the substrate remains soluble. If the reaction is run at a low temperature, consider reducing the substrate concentration.

    • Substrate Concentration: The initial concentration of Gly-pNA may be too high. Lower the substrate concentration to a level that is still sufficient for reliable kinetic measurements (ideally around the Kₘ value of the enzyme).

Experimental Protocols

1. Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Gly-pNA in DMSO.

  • Materials:

    • This compound (MW: 195.18 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 1.95 mg of this compound.

    • Add the weighed Gly-pNA to a clean microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the Gly-pNA is completely dissolved. The solution should be clear and yellow.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

start Start weigh Weigh 1.95 mg Gly-pNA start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex store Store at -20°C in aliquots vortex->store end End store->end

Caption: Workflow for preparing a Gly-pNA stock solution.

2. General Protocol for an Aminopeptidase Assay

This protocol provides a general framework for a typical aminopeptidase assay using Gly-pNA. It is essential to optimize buffer conditions, substrate concentration, and incubation times for your specific enzyme.[2][3]

  • Materials:

    • Gly-pNA stock solution (e.g., 10 mM in DMSO)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Purified enzyme or cell lysate

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare Working Solutions:

      • Dilute the Gly-pNA stock solution in Assay Buffer to the desired final working concentration (e.g., 1 mM).

      • Prepare a solution of your enzyme in Assay Buffer.

    • Assay Setup (in a 96-well plate):

      • Add Assay Buffer to each well.

      • Add the enzyme solution to the appropriate wells.

      • For a negative control (blank), add Assay Buffer instead of the enzyme solution.

    • Initiate Reaction:

      • Add the Gly-pNA working solution to each well to start the reaction.

    • Measurement:

      • Immediately place the plate in a microplate reader pre-set to the optimal temperature for your enzyme (e.g., 37°C).

      • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes).

    • Data Analysis:

      • Calculate the rate of p-nitroaniline release from the linear portion of the absorbance versus time plot.

      • Use the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.

start Start prep_solutions Prepare Working Solutions (Substrate and Enzyme) start->prep_solutions setup_plate Set up 96-well plate (Buffer, Enzyme/Blank) prep_solutions->setup_plate start_reaction Add Substrate to initiate reaction setup_plate->start_reaction measure_abs Measure Absorbance at 405 nm over time start_reaction->measure_abs analyze Analyze Data (Calculate reaction rate) measure_abs->analyze end End analyze->end

Caption: General workflow for an aminopeptidase assay using Gly-pNA.

References

Technical Support Center: Interference in Glycine p-nitroanilide Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycine p-nitroanilide assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to sample component interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay?

A this compound assay is a colorimetric method used to measure the activity of enzymes that cleave the amide bond C-terminal to a glycine residue. The substrate consists of glycine linked to a p-nitroanilide (pNA) molecule. When an enzyme cleaves this bond, it releases the yellow chromophore, p-nitroaniline (pNA), which can be quantified by measuring its absorbance at approximately 405 nm.[1] The rate of pNA release is directly proportional to the enzyme's activity.[1][2]

Q2: What are common sources of interference in this assay?

Interference can arise from endogenous and exogenous substances within the sample that affect the assay's accuracy. Common sources include:

  • Hemolysis: The release of hemoglobin from red blood cells, which absorbs light near the same wavelength as p-nitroaniline.[3][4]

  • Hyperbilirubinemia (Icterus): High levels of bilirubin, which also absorbs light in the 400-520 nm range.[5]

  • Lipemia: High concentrations of lipids, which can cause light scattering and turbidity.[5][6]

  • Colored Compounds: Any compound in the sample that absorbs light at or near 405 nm.[2][7]

  • Precipitates: Insoluble components in the sample that can scatter light.

  • Inhibitors: Substances that directly inhibit the enzyme being assayed.[1]

Q3: How can I identify if my sample is causing interference?

Several methods can help identify interference:

  • Visual Inspection: Check samples for visible signs of hemolysis (red/pink), icterus (yellow/brown), or lipemia (turbidity/milky appearance).

  • Sample Blank: Run a control containing the sample and assay buffer but no substrate. A significant absorbance reading in the sample blank indicates the presence of interfering colored compounds.[2][7]

  • Spike and Recovery: Add a known amount of purified enzyme (the "spike") to your sample and a control buffer. If the measured activity in the sample is significantly lower or higher than the expected activity (typically outside of an 80-120% recovery range), it suggests the presence of inhibitors or enhancers.[2][8][9][10]

  • Serial Dilutions: Diluting the sample can help reduce the concentration of interfering substances. If the calculated enzyme activity (after correcting for the dilution factor) changes with different dilutions, it may indicate interference.[9]

Troubleshooting Guides

Issue 1: High Background Absorbance in "No Enzyme" or "Sample Blank" Controls

Possible Causes:

  • Colored compounds in the sample: The sample itself may contain substances that absorb light at 405 nm.[2][7]

  • Spontaneous substrate hydrolysis: The this compound substrate may be unstable and spontaneously break down, releasing pNA.[7]

  • Contaminated reagents: Assay buffers or other reagents may be contaminated with colored substances.

Troubleshooting Steps:

  • Run a "Sample Blank": Prepare a well with the sample and all assay components except the this compound substrate. If the absorbance is high, the sample itself is colored.

  • Run a "Substrate Blank": Prepare a well with the assay buffer and the this compound substrate but no enzyme or sample. If the absorbance is high, the substrate may be degrading, or the buffer may be contaminated.

  • Correct for Background: If the sample is inherently colored, subtract the absorbance of the "Sample Blank" from the absorbance of your test samples.[2][7]

  • Prepare Fresh Reagents: If spontaneous hydrolysis or contamination is suspected, prepare fresh substrate and buffer solutions.[1]

Issue 2: Low or No Detectable Enzyme Activity

Possible Causes:

  • Presence of inhibitors in the sample: The sample matrix may contain substances that inhibit the enzyme.[1]

  • Suboptimal assay conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.[1]

  • Inactive enzyme: The enzyme may have lost activity due to improper storage or handling.[1]

Troubleshooting Steps:

  • Perform a Spike and Recovery Experiment: This will help determine if the sample matrix is inhibiting the enzyme. A recovery of less than 80% suggests inhibition.

  • Optimize Assay Conditions: Consult the literature for the optimal pH and temperature for your specific enzyme and perform optimization experiments.[1]

  • Run a Positive Control: Use a known, active enzyme sample to ensure that the assay is working correctly.

  • Consider Sample Purification: If inhibition is confirmed, you may need to purify your sample to remove the interfering substances.

Issue 3: Non-linear Reaction Rate

Possible Causes:

  • Substrate Depletion: At high enzyme concentrations, the substrate may be consumed rapidly, leading to a decrease in the reaction rate over time.[2][7]

  • Product Inhibition: The product of the reaction (p-nitroaniline or the cleaved peptide) may inhibit the enzyme.[2][7]

  • Enzyme Instability: The enzyme may not be stable under the assay conditions, losing activity over the course of the measurement.[2][7]

Troubleshooting Steps:

  • Reduce Enzyme Concentration: Use a lower concentration of the enzyme to ensure the reaction rate remains linear for the duration of the assay.[2][7]

  • Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme.

  • Monitor Initial Rates: Calculate the enzyme activity based on the initial linear portion of the reaction curve.

  • Check Enzyme Stability: Pre-incubate the enzyme under assay conditions without the substrate for the duration of the assay, then add the substrate to see if the activity has decreased.

Quantitative Data on Common Interferences

The following tables provide an overview of the potential impact of common interfering substances on spectrophotometric assays measured around 405 nm. The exact degree of interference can vary depending on the specific assay conditions and the instrument used.

Table 1: Interference from Hemolysis

Hemoglobin Concentration (mg/dL)Qualitative H-IndexPotential Impact on Absorbance at 405 nm
< 25N (Normal)Negligible
25 - 75+Minor positive interference
75 - 150++Moderate positive interference
150 - 250+++Significant positive interference
250 - 400++++Strong positive interference
> 400+++++Severe positive interference; results may be unreliable

Data are illustrative and based on the known spectral properties of hemoglobin.[3][4]

Table 2: Interference from Hyperbilirubinemia (Icterus)

Bilirubin Concentration (mg/dL)Qualitative I-IndexPotential Impact on Absorbance at 405 nm
< 1.0N (Normal)Negligible
1.0 - 3.7+Minor positive interference
3.7 - 7.5++Moderate positive interference
7.5 - 15+++Significant positive interference
15 - 30++++Strong positive interference
> 30+++++Severe positive interference; results may be unreliable

Data are illustrative and based on the known spectral properties of bilirubin.[5]

Table 3: Interference from Lipemia

Triglyceride Concentration (mg/dL)Qualitative L-IndexPotential Impact on Absorbance at 405 nm
< 50N (Normal)Negligible
50 - 300+Minor light scattering
300 - 600++Moderate light scattering
600 - 1100+++Significant light scattering
1100 - 1500++++Strong light scattering
> 1500+++++Severe light scattering; results may be unreliable

Data are illustrative and based on the light-scattering properties of lipids.[5][6]

Experimental Protocols

Protocol 1: General this compound Assay

This protocol provides a general framework. Optimal conditions (e.g., buffer composition, pH, temperature, substrate concentration) should be determined for each specific enzyme.[11][12]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound Substrate Stock Solution (e.g., 10 mM in DMSO)

  • Enzyme solution

  • Sample

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Working Substrate Solution: Dilute the Substrate Stock Solution to the desired final concentration in Assay Buffer.

  • Set up Assay Plate:

    • Test Wells: Add sample and Assay Buffer to a final volume of 50 µL.

    • Sample Blank Wells: Add sample and Assay Buffer to a final volume of 100 µL (no substrate).

    • Positive Control Wells: Add a known active enzyme and Assay Buffer to a final volume of 50 µL.

    • Negative Control (No Enzyme) Wells: Add Assay Buffer to a final volume of 50 µL.

  • Pre-incubate: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 50 µL of the Working Substrate Solution to all wells except the "Sample Blank" wells.

  • Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Calculate Activity: Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute to the concentration of pNA produced using the Beer-Lambert law (A = εcl), where ε for pNA is approximately 8,800 M⁻¹cm⁻¹.[13]

Protocol 2: Spike and Recovery Experiment

This protocol is used to assess for the presence of inhibitors or enhancers in the sample matrix.[2][8][9][10]

Materials:

  • Same as Protocol 1

  • Purified, active enzyme of known concentration

Procedure:

  • Prepare Spiked and Unspiked Samples:

    • Unspiked Sample: Your regular sample.

    • Spiked Sample: Add a known amount of purified enzyme to your sample. The amount of spiked enzyme should result in an activity that falls within the linear range of the assay.

    • Control Spike: Add the same amount of purified enzyme to the Assay Buffer.

  • Run the Assay: Perform the this compound assay (Protocol 1) on the unspiked sample, spiked sample, and control spike.

  • Calculate Percent Recovery:

    • Percent Recovery = [(Activity of Spiked Sample - Activity of Unspiked Sample) / Activity of Control Spike] x 100

  • Interpret Results: A recovery between 80% and 120% is generally considered acceptable and indicates that the sample matrix is not significantly interfering with the assay.[2][8][9] Recoveries outside this range suggest the presence of interfering substances.

Visualizations

Glycine_pNA_Assay This compound Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Setup_Plate Set up 96-well Plate (Samples, Controls) Prep_Reagents->Setup_Plate Prep_Samples Prepare Samples (Dilutions, Spikes) Prep_Samples->Setup_Plate Pre_incubate Pre-incubate at Optimal Temperature Setup_Plate->Pre_incubate Initiate_Reaction Add Substrate Pre_incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Rate Calculate Initial Reaction Rate (V₀) Plot_Data->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: Workflow for a this compound enzyme assay.

Reaction_Mechanism Enzymatic Cleavage of this compound cluster_reactants cluster_products Glycine_pNA Glycine-pNA (Colorless Substrate) Cleaved_Peptide Cleaved Glycine Glycine_pNA->Cleaved_Peptide Enzymatic Cleavage Enzyme Enzyme pNA p-Nitroaniline (Yellow Product, Absorbs at 405 nm)

Caption: Reaction mechanism of the this compound assay.

Troubleshooting_Workflow Troubleshooting Assay Interference Start Inconsistent or Unexpected Results Visual_Inspection Visually Inspect Sample (Hemolysis, Icterus, Lipemia?) Start->Visual_Inspection Sample_Blank Run Sample Blank (High Background?) Visual_Inspection->Sample_Blank Yes Spike_Recovery Perform Spike & Recovery (Poor Recovery?) Visual_Inspection->Spike_Recovery No Sample_Blank->Spike_Recovery No Correct_Background Correct for Background Absorbance Sample_Blank->Correct_Background Yes Dilution_Series Perform Serial Dilutions (Non-linear Activity?) Spike_Recovery->Dilution_Series No Purify_Sample Consider Sample Purification Spike_Recovery->Purify_Sample Yes No_Interference No Obvious Interference Investigate other causes (enzyme, buffer, etc.) Dilution_Series->No_Interference No Dilute_Sample Dilute Sample to Minimize Interference Dilution_Series->Dilute_Sample Yes Interference_Confirmed Interference Confirmed Correct_Background->Spike_Recovery Purify_Sample->Interference_Confirmed Dilute_Sample->Interference_Confirmed

Caption: A logical workflow for troubleshooting interference in assays.

References

Temperature and pH optimization for Glycine p-nitroanilide hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of Glycine p-nitroanilide. The information is presented in a user-friendly question-and-answer format, addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is suitable for hydrolyzing this compound?

Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Leucine aminopeptidase (LAP) is a well-characterized aminopeptidase known to have broad substrate specificity and can be used to hydrolyze this compound. The optimal conditions for this reaction, however, may vary depending on the source of the enzyme.

Q2: What are the typical optimal temperature and pH conditions for the hydrolysis of amino acid p-nitroanilides by aminopeptidases?

The optimal temperature and pH for aminopeptidase activity are dependent on the specific enzyme and its source. For example, a leucyl aminopeptidase from Lysinibacillus sphaericus C3-41 exhibits maximum activity at 50°C and a pH of 8.0.[1] In contrast, the major leucyl aminopeptidase from potato tubers has an optimal temperature of 40°C and an optimal pH of 9.0.[2] A standard protocol for aminopeptidase from Sigma-Aldrich suggests conducting the assay at 25°C and pH 8.0.[3] Given this variability, it is crucial to experimentally determine the optimal conditions for your specific enzyme and substrate.

Q3: How is the hydrolysis of this compound monitored?

The hydrolysis of this compound releases p-nitroaniline, a chromogenic product with a distinct yellow color. The rate of this reaction can be monitored by measuring the increase in absorbance at or near 405-410 nm using a spectrophotometer.[4][5] The rate of p-nitroaniline release is directly proportional to the enzyme's activity.

Troubleshooting Guide

Issue 1: No or very low enzyme activity.

  • Question: I am not observing any significant increase in absorbance at 405 nm after adding the enzyme to the this compound solution. What could be the problem?

  • Answer: There are several potential reasons for low or no enzyme activity:

    • Incorrect pH or Temperature: The enzyme may be inactive if the assay buffer's pH or the reaction temperature is outside its optimal range.

    • Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. It is recommended to keep enzymes on ice and prepare dilutions just before use.

    • Missing Cofactors: Some aminopeptidases require metal ions, such as Co²⁺, for activity.[1] Ensure that the assay buffer contains all necessary cofactors.

    • Presence of Inhibitors: The enzyme preparation or reagents may be contaminated with inhibitors. For instance, EDTA and 1,10-phenanthroline can inhibit metallo-aminopeptidases.[2][6]

Issue 2: High background absorbance or non-linear reaction rate.

  • Question: My initial absorbance reading is very high even before adding the enzyme, or the reaction rate is not linear over time. What should I do?

  • Answer:

    • Substrate Instability: this compound can undergo slow, non-enzymatic hydrolysis, especially at alkaline pH. Prepare substrate solutions fresh and include a "no-enzyme" control to measure the rate of spontaneous hydrolysis.

    • Substrate Solubility: Poor solubility of the substrate can lead to light scattering and high background absorbance. Some p-nitroanilide substrates may require a small amount of an organic solvent like DMSO or methanol for complete dissolution.[5] However, be aware that organic solvents can also affect enzyme activity.

    • Enzyme Concentration Too High: If the enzyme concentration is too high, the substrate will be rapidly consumed, leading to a non-linear reaction rate. Reduce the enzyme concentration to ensure that the initial rate is linear for the duration of the measurement.

Data Presentation

Table 1: Optimal Conditions for Leucyl Aminopeptidase from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)
Lysinibacillus sphaericus C3-41[1]8.050
Potato Tuber[2]9.040
Porcine Kidney[7]8.0 - 10.0Not specified in the provided abstract
Sigma-Aldrich (Standard Protocol)[3]8.025

Note: This data is for Leucine p-nitroanilide and serves as a starting point for optimizing this compound hydrolysis.

Experimental Protocols

Detailed Methodology for Determining Optimal Temperature and pH

This protocol outlines a general procedure for determining the optimal temperature and pH for the hydrolysis of this compound by an aminopeptidase.

1. Reagent Preparation:

  • Assay Buffers: Prepare a series of buffers with different pH values (e.g., Tris-HCl for pH 7.0-9.0, Glycine-NaOH for pH 9.0-10.5).
  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
  • Enzyme Solution: Prepare a stock solution of the aminopeptidase in a suitable buffer and store it on ice. Dilute the enzyme to the desired working concentration just before use.

2. Optimal pH Determination:

  • Set up a series of reactions in a 96-well microplate.
  • To each well, add the assay buffer of a specific pH.
  • Add the this compound working solution to each well.
  • Initiate the reaction by adding the diluted enzyme solution.
  • Include a "no-enzyme" control for each pH.
  • Incubate the plate at a constant temperature (e.g., 37°C) and monitor the absorbance at 405 nm over time using a microplate reader.
  • The optimal pH is the pH at which the highest enzyme activity (rate of change in absorbance) is observed after subtracting the background rate.

3. Optimal Temperature Determination:

  • Set up a series of reactions in the assay buffer at the predetermined optimal pH.
  • Incubate the reactions at various temperatures (e.g., 25°C, 30°C, 37°C, 40°C, 50°C, 60°C).
  • Initiate the reaction by adding the enzyme and monitor the absorbance at 405 nm over time.
  • The optimal temperature is the temperature at which the highest enzyme activity is observed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization prep_buffer Prepare Assay Buffers (Varying pH) setup_ph Set up reactions in buffers of different pH prep_buffer->setup_ph prep_substrate Prepare this compound Stock Solution add_substrate_ph Add Substrate prep_substrate->add_substrate_ph prep_enzyme Prepare Enzyme Stock and Working Dilutions add_enzyme_ph Initiate reaction with Enzyme prep_enzyme->add_enzyme_ph setup_ph->add_substrate_ph add_substrate_ph->add_enzyme_ph measure_ph Measure Absorbance at 405 nm (Constant Temperature) add_enzyme_ph->measure_ph analyze_ph Determine Optimal pH measure_ph->analyze_ph setup_temp Set up reactions at Optimal pH analyze_ph->setup_temp incubate_temp Incubate at various Temperatures setup_temp->incubate_temp add_enzyme_temp Initiate reaction with Enzyme incubate_temp->add_enzyme_temp measure_temp Measure Absorbance at 405 nm add_enzyme_temp->measure_temp analyze_temp Determine Optimal Temperature measure_temp->analyze_temp

Caption: Workflow for Temperature and pH Optimization.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Activity cause1 Incorrect pH/ Temperature start->cause1 Check cause2 Enzyme Inactivation start->cause2 Check cause3 Missing Cofactors start->cause3 Check cause4 Inhibitors Present start->cause4 Check sol1 Optimize Reaction Conditions cause1->sol1 sol2 Proper Enzyme Storage/Handling cause2->sol2 sol3 Add Required Cofactors cause3->sol3 sol4 Use Pure Reagents/ Check for Inhibitors cause4->sol4

Caption: Troubleshooting Low or No Enzyme Activity.

References

Technical Support Center: Optimizing Glycine p-Nitroanilide-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the sensitivity and reliability of glycine p-nitroanilide-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide

Encountering issues with your assay? This guide provides a structured approach to identifying and resolving common problems that can affect the sensitivity and accuracy of this compound-based assays.

Problem Potential Causes Recommended Solutions
High Background Signal Substrate auto-hydrolysisContamination of reagents or samplesNon-specific enzyme activityIncubation temperature too highPrepare fresh substrate solution for each experiment and protect it from light.[1]Use high-purity water and reagents; filter-sterilize buffers.Include a blank control (no enzyme) to subtract background absorbance.[2]Optimize incubation temperature; perform a temperature gradient experiment.[3][4]
Low or No Signal Inactive or insufficient enzymeSub-optimal substrate concentrationIncorrect buffer pH or ionic strengthPresence of inhibitors in the sampleVerify enzyme activity with a positive control; use a fresh enzyme stock.[2]Perform a substrate titration to determine the optimal concentration (near the Km value).[1]Optimize the buffer pH and ionic strength for the specific enzyme being used.[3][5]Dilute the sample to reduce inhibitor concentration; consider sample purification steps.[1][3]
Poor Reproducibility Inconsistent pipetting or mixingTemperature fluctuations during incubation"Edge effects" in microplatesVariability in reagent preparationEnsure accurate and consistent pipetting; mix reagents thoroughly.Use a temperature-controlled incubator or water bath for consistent temperature.[3]Avoid using the outermost wells of the microplate for critical samples or incubate in a humidified chamber.[1]Prepare fresh reagents for each experiment and use calibrated equipment.
Non-Linear Reaction Rate Substrate depletionProduct inhibitionEnzyme instabilityIncorrect measurement time pointsEnsure substrate concentration is not limiting; use initial velocity measurements.[1]Dilute the enzyme to slow down the reaction rate.Check enzyme stability under assay conditions; consider adding stabilizing agents.Measure absorbance at shorter, more frequent intervals to capture the initial linear phase.[1]

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about this compound-based assays.

Q1: What is the basic principle of a this compound-based assay?

A1: These are chromogenic assays used to measure the activity of enzymes, particularly proteases. The substrate, this compound, is composed of a peptide (in this case, just glycine) linked to a chromophore, p-nitroaniline (pNA). When an enzyme cleaves the amide bond between the glycine and pNA, the colorless substrate is converted into a yellow-colored product (pNA). The rate of color development is directly proportional to the enzyme's activity and can be measured spectrophotometrically at a wavelength of 405-410 nm.[1][2][6]

Q2: How can I determine the optimal substrate concentration for my assay?

A2: To find the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction rate at various substrate concentrations while keeping the enzyme concentration constant. Plotting the initial velocity against the substrate concentration will typically yield a hyperbolic curve. The substrate concentration that gives the maximal reaction rate (Vmax) or is close to the Michaelis constant (Km) is generally considered optimal for maximizing sensitivity while minimizing substrate waste.[1][5]

Q3: What are the critical factors to consider when optimizing the assay buffer?

A3: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity.[3] Most enzymes have a specific pH range in which they exhibit maximum activity. It is essential to use a buffer that maintains the optimal pH for your enzyme of interest. Additionally, the ionic strength of the buffer can influence enzyme conformation and activity. It is recommended to test a range of pH values and salt concentrations to determine the optimal buffer conditions for your specific enzyme.

Q4: My sample contains substances that interfere with the assay. How can I mitigate this?

A4: Sample matrix interference is a common issue. The presence of inhibitors or other substances that absorb light at the detection wavelength can lead to inaccurate results.[1] One of the simplest ways to address this is by diluting the sample.[1][3] This can reduce the concentration of interfering substances to a level where they no longer affect the assay. However, ensure that the analyte of interest remains at a detectable concentration after dilution.[1] If dilution is not sufficient, you may need to consider sample purification methods such as dialysis, gel filtration, or affinity chromatography to remove the interfering substances.

Q5: How does temperature affect the sensitivity of the assay?

A5: Temperature significantly influences the rate of enzymatic reactions. An increase in temperature generally leads to an increase in reaction velocity.[3] However, excessively high temperatures can cause enzyme denaturation and loss of activity. It is crucial to determine the optimal temperature for your enzyme and maintain a constant temperature throughout the assay to ensure reproducibility.[3] This can be achieved by using a thermostated cuvette holder or a temperature-controlled microplate reader.

Experimental Protocols

General Protocol for Measuring Protease Activity

This protocol provides a general framework for measuring the activity of a protease using a this compound substrate in a 96-well plate format.

Materials:

  • Purified protease of interest

  • This compound substrate

  • Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the protease in the Assay Buffer. Keep the enzyme on ice.[2]

    • Dilute the substrate and enzyme to their final working concentrations in the Assay Buffer just before use.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the substrate working solution to each well.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.

    • For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.[2]

  • Measurement:

    • Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a period of 10-30 minutes.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Plot the absorbance versus time for each sample.

    • The initial reaction rate (V₀) is the slope of the linear portion of the curve.

Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)

This protocol describes how to determine the key kinetic parameters of your enzyme.

Procedure:

  • Enzyme Concentration: The enzyme concentration should be kept constant and low enough to ensure that the initial reaction rates are linear over the measurement period.[2]

  • Substrate Concentrations: Prepare a series of dilutions of the this compound substrate in Assay Buffer. The concentrations should ideally range from 0.2 x Km to 5 x Km. If the Km is unknown, a broad range of concentrations should be tested.

  • Assay Performance: Perform the protease activity assay as described in the general protocol for each substrate concentration. It is crucial to measure the initial reaction rates (V₀).[2]

  • Data Plotting and Analysis:

    • Plot the initial reaction rates (V₀) against the corresponding substrate concentrations. This should yield a hyperbolic curve.

    • To determine Km and Vmax, the data can be fitted to the Michaelis-Menten equation using non-linear regression software.

    • Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) can be generated. The y-intercept of this plot is equal to 1/Vmax, the x-intercept is equal to -1/Km, and the slope is Km/Vmax.[2]

Visualizations

Enzymatic_Reaction sub Glycine-p-Nitroanilide (Colorless Substrate) enz Protease (Enzyme) sub->enz + prod1 Glycine enz->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow Product) enz->prod2

Caption: Enzymatic cleavage of this compound.

Troubleshooting_Workflow start Assay Issue Detected q1 High Background? start->q1 s1 Check Substrate Purity Run No-Enzyme Control q1->s1 Yes q2 Low/No Signal? q1->q2 No s1->q2 s2 Verify Enzyme Activity Optimize Substrate Conc. q2->s2 Yes q3 Poor Reproducibility? q2->q3 No s2->q3 s3 Check Pipetting Technique Ensure Temp. Stability q3->s3 Yes end Assay Optimized q3->end No s3->end

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Glycine p-nitroanilide Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing linearity issues with Glycine p-nitroanilide (Gpa) kinetic assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction progress curve is not linear. What are the common causes?

A1: Non-linear reaction progress curves in kinetic assays are a common issue and can arise from several factors. The initial velocity of the reaction should be linear, but deviations can occur over time. Here are the primary reasons for non-linearity:

  • Substrate Depletion: As the enzyme consumes the this compound substrate, its concentration decreases. If the substrate concentration falls significantly below the Michaelis constant (Km), the reaction rate will slow down, causing the curve to plateau.[1][2] It is crucial to measure the initial velocity (V₀) when the substrate concentration is not limiting.[3]

  • Product Inhibition: The accumulation of the product, p-nitroaniline, can inhibit the enzyme's activity.[1][4] This is a form of negative feedback where the product binds to the enzyme and reduces its catalytic efficiency.[4]

  • Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of denaturing agents.[5][6] It's important to ensure the enzyme is stable under the specific assay conditions.

  • Spectrophotometer Saturation: If the concentration of the product (p-nitroaniline) becomes too high, the absorbance reading may exceed the linear range of the spectrophotometer.[7][8][9] This can lead to a flattening of the progress curve at high absorbance values.

  • Reagent Degradation: One or more of the reagents, including the substrate or cofactors, may be unstable and degrade over time, leading to a decrease in the reaction rate.

Q2: I observe an initial "burst" of activity followed by a slower, linear phase. What does this indicate?

A2: A "burst" in the reaction progress curve, also known as pre-steady-state kinetics, is characterized by a rapid initial formation of product followed by a slower, steady-state rate.[1][10] This phenomenon can be attributed to:

  • Rapid Formation of an Enzyme-Intermediate Complex: The initial burst can represent the rapid formation of an acyl-enzyme intermediate, with the subsequent slower rate being limited by the hydrolysis of this intermediate.

  • Presence of a Slow-Binding Inhibitor: If a slow-binding inhibitor is present in the assay, an initial burst of activity may be observed before the inhibitor has had sufficient time to bind to the enzyme and establish the inhibited steady-state rate.[1]

  • Time-Dependent Inactivation: The enzyme may be rapidly inactivated during the initial phase of the reaction, leading to a burst-like transition.[1]

Q3: My assay shows a "lag" phase, where the reaction starts slowly and then accelerates. What could be the cause?

A3: A lag phase in the progress curve suggests a slow activation of the enzyme.[1] Potential causes include:

  • Slow Conformational Changes: The enzyme may need to undergo a slow conformational change upon substrate binding to become fully active.

  • Enzyme Aggregation: The enzyme may exist in an aggregated, less active state. The binding of the substrate could induce a slow dissociation into more active monomers or oligomers.[1]

  • Slow Release of an Inhibitor: The enzyme preparation may contain a tightly bound inhibitor that is slowly released upon introduction into the assay mixture.

Q4: How can I optimize my enzyme concentration to ensure linearity?

A4: The enzyme concentration should be low enough to ensure that the initial reaction rate remains linear for a sufficient period to allow for accurate measurement.[3] Here's a general approach for optimization:

  • Perform a dilution series of the enzyme while keeping the substrate concentration constant (and ideally at a saturating level).

  • Measure the initial reaction rates (V₀) for each enzyme concentration.

  • Plot V₀ against the enzyme concentration. This plot should be linear. The range of enzyme concentrations that fall on this linear portion is suitable for your assay.

If you observe that the reaction proceeds too quickly even at low enzyme concentrations, you may need to reduce the temperature or adjust the pH to slow down the reaction rate.

Experimental Protocols

General Protocol for a this compound Kinetic Assay

This protocol provides a general framework. It is essential to optimize buffer composition, pH, temperature, and substrate concentration for each specific enzyme.

Materials:

  • Purified enzyme of interest

  • This compound hydrochloride (Substrate)

  • Assay Buffer (e.g., Tris-HCl, HEPES at the optimal pH for the enzyme)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[3][11]

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO.[3]

    • Further dilute the stock solution with Assay Buffer to the desired working concentrations. It is recommended to test a range of substrate concentrations to determine the Km.[3]

  • Enzyme Preparation:

    • Prepare a stock solution of the enzyme in Assay Buffer.

    • Just before use, dilute the enzyme to the desired final concentration in Assay Buffer. Keep the enzyme on ice.[3]

  • Assay Setup (96-well plate format):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the substrate working solution to each well.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.

    • For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.[3]

  • Measurement:

    • Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).[12]

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).[3][12]

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εlc) and the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).[13]

Data Presentation

Table 1: Troubleshooting Guide for Non-Linearity in Gpa Assays

Observation Potential Cause Recommended Action
Curve flattens over timeSubstrate DepletionUse a higher initial substrate concentration or measure the rate over a shorter time period.
Product InhibitionDilute the enzyme to reduce the rate of product formation.
Enzyme InstabilityCheck the stability of the enzyme under assay conditions (pH, temperature).
Spectrophotometer SaturationDilute the final reaction mixture or use a shorter pathlength if absorbance is too high.
Initial "burst" then slower ratePre-steady-state kineticsMeasure the steady-state rate after the initial burst.
Slow-binding inhibitorPre-incubate the enzyme with the inhibitor to reach equilibrium before adding the substrate.
Initial "lag" then accelerationSlow enzyme activationPre-incubate the enzyme under assay conditions before adding the substrate.
Enzyme aggregationVary the enzyme concentration to see if the lag is concentration-dependent.

Table 2: Example Kinetic Parameters for Proteases with p-nitroanilide Substrates

Enzyme Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
TrypsinNα-Benzoyl-L-arginine p-nitroanilide200 - 10005 - 201.0 x 10⁴ - 5.0 x 10⁴
ChymotrypsinN-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide50 - 20010 - 501.0 x 10⁵ - 5.0 x 10⁵
Factor XaN-Benzoyl-Ile-Glu-Gly-Arg p-nitroanilide>100-~2.0 x 10⁶
ThrombinH-D-Phe-Pip-Arg-pNA5 - 2050 - 1505.0 x 10⁶ - 1.0 x 10⁷

Note: These values are approximate and can vary depending on the specific assay conditions (pH, temperature, buffer composition). It is always recommended to determine these parameters under your experimental conditions.[14]

Visualizations

Enzymatic_Reaction_Pathway cluster_0 Enzymatic Cleavage of this compound E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S This compound (S) (Colorless) S->ES ES->E k-1 P p-nitroaniline (P) (Yellow) ES->P kcat Gly Glycine ES->Gly E_free Enzyme (E) P->E_free

Caption: Enzymatic cleavage of this compound.

Troubleshooting_Workflow start Start: Non-Linear Progress Curve check_initial Is the initial phase linear? start->check_initial check_saturation Is Absorbance > 1.5? check_initial->check_saturation No solution_initial Use only initial linear data for V₀ calculation check_initial->solution_initial Yes check_enzyme_conc Is reaction too fast? check_saturation->check_enzyme_conc No solution_saturation Dilute sample or use shorter pathlength check_saturation->solution_saturation Yes check_substrate_conc Is [S] << Km? check_enzyme_conc->check_substrate_conc No solution_enzyme_conc Reduce enzyme concentration check_enzyme_conc->solution_enzyme_conc Yes check_inhibition Does dilution improve linearity? check_substrate_conc->check_inhibition No solution_substrate_conc Increase substrate concentration check_substrate_conc->solution_substrate_conc Yes solution_inhibition Product inhibition is likely. Use lower enzyme concentration. check_inhibition->solution_inhibition Yes end Linear kinetics achieved check_inhibition->end No solution_initial->end solution_saturation->end solution_enzyme_conc->end solution_substrate_conc->end solution_inhibition->end

Caption: Troubleshooting workflow for non-linear kinetics.

References

Technical Support Center: Stability of Glycine p-nitroanilide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Glycine p-nitroanilide (G-pNA) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing concentrated stock solutions of this compound.[1][2] G-pNA is readily soluble in DMSO, which allows for the preparation of high-concentration stocks that can be diluted into aqueous assay buffers. For some applications, other organic solvents like dimethylformamide (DMF) may also be suitable. Direct dissolution in aqueous buffers is possible but may be limited by the compound's solubility.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[1] Some suppliers also indicate storage at 2-8°C as an option for shorter periods. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How long can I expect my this compound stock solution to be stable?

A3: The stability of your G-pNA stock solution depends on the solvent, storage temperature, and absence of contaminants like water. A patent for a similar compound, γ-glutamyl-p-nitroanilide, suggests that storage in a dry organic solvent (like a mixture of DMSO and acetone with a desiccant) can ensure stability for several years at 2-8°C, whereas aqueous solutions are only stable for a few days under the same conditions.[3] For G-pNA stocks in DMSO stored at -20°C, stability is generally considered to be excellent for several months to over a year, provided moisture is excluded. However, for critical quantitative assays, it is advisable to prepare fresh stock solutions or periodically validate the concentration of stored solutions.

Q4: Can I store my this compound stock solution at 4°C?

A4: While some sources may suggest storage at 2-8°C, this is generally recommended for short-term storage only. For extended periods, -20°C is the preferred temperature to minimize potential degradation. Aqueous solutions of similar p-nitroanilide substrates are known to be less stable and should be prepared fresh.

Q5: What are the signs of this compound degradation?

A5: The primary indicator of G-pNA degradation is an increase in background absorbance in your assay, as the hydrolysis of the amide bond releases the yellow chromophore, p-nitroaniline (pNA). A noticeable yellow tint in your stock solution may also indicate degradation. For a quantitative assessment, a stability-indicating HPLC method can be used to measure the decrease in the parent compound and the increase in degradation products over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background absorbance in blank wells (substrate + buffer) Spontaneous hydrolysis of this compound.1. Prepare fresh stock solution of this compound. 2. Ensure the pH of your assay buffer is optimal for substrate stability and enzyme activity. Extreme pH values can accelerate hydrolysis. 3. Check for contaminants in your reagents.
Inconsistent or non-reproducible results between assays 1. Degradation of the this compound stock solution. 2. Inaccurate pipetting of the viscous DMSO stock. 3. Repeated freeze-thaw cycles of the stock solution.1. Use a fresh aliquot of the stock solution for each experiment. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stocks. 3. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.
Low or no signal in the presence of active enzyme 1. Inactive this compound substrate. 2. Incorrect concentration of the stock solution.1. Prepare a fresh stock solution. 2. Verify the concentration of your stock solution using spectrophotometry and the molar extinction coefficient of this compound or by preparing a standard curve with a known concentration of p-nitroaniline.
Precipitation of substrate upon dilution in aqueous buffer The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too high, causing the substrate to be less soluble.1. Ensure the final concentration of DMSO in the assay is low (typically ≤1%). 2. Prepare an intermediate dilution of the stock solution in the assay buffer before adding it to the final reaction mixture.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes or amber vials

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Weigh the required amount of this compound powder in a suitable container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use microcentrifuge tubes or amber vials to minimize exposure to light and moisture, and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol for Assessing the Stability of this compound Stock Solutions using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of this compound over time.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 0.1% Trifluoroacetic acid (TFA)

    • This compound stock solution (to be tested)

    • p-Nitroaniline (as a potential degradation product standard)

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of Mobile Phase A and B (e.g., start with 10% A, ramp to 90% A over 15 minutes)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm and 405 nm (to detect both the parent compound and the p-nitroaniline degradation product)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Stability Study Procedure:

    • Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) and at the desired concentration. This will be your time zero (T=0) sample.

    • Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one aliquot from each storage condition.

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products. A standard of p-nitroaniline should be run to confirm its retention time.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing cluster_assay Enzyme Assay prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep3 Aliquot into single-use vials prep2->prep3 prep4 Store at -20°C prep3->prep4 stab1 Store aliquots at different conditions (-20°C, 4°C, RT) prep4->stab1 Initiate stability study assay1 Dilute stock solution in assay buffer prep4->assay1 Use in experiment stab2 Analyze at time points (T=0, 1, 2, 4... weeks) stab1->stab2 stab3 HPLC analysis stab2->stab3 stab4 Quantify remaining G-pNA stab3->stab4 assay2 Add to microplate wells assay1->assay2 assay3 Initiate reaction with enzyme assay2->assay3 assay4 Monitor absorbance at 405 nm assay3->assay4

Caption: Experimental workflow for the preparation, stability testing, and use of this compound stock solutions.

signaling_pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV radiation, chemotherapy) Cytochrome_c Cytochrome c Apoptotic_Stimulus->Cytochrome_c Mitochondrial release Procaspase_9 Procaspase-9 (inactive) Apoptosome Apoptosome Assembly Procaspase_9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (active) Apoptosome->Caspase_9 Activation Procaspase_3 Procaspase-3 (inactive) Caspase_9->Procaspase_3 Cleavage Caspase_3 Caspase-3 (active) Procaspase_3->Caspase_3 Activation Cleavage Substrate Cleavage Caspase_3->Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Execution of Substrate Peptide-pNA Substrate (e.g., DEVD-pNA) Substrate->Cleavage pNA p-Nitroaniline (Yellow Product) Cleavage->pNA Release of

Caption: Simplified caspase activation pathway leading to the cleavage of a p-nitroanilide substrate.

References

Validation & Comparative

A Researcher's Guide to Quantifying Enzyme Activity: The p-Nitroaniline Standard Curve and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of enzyme activity is a cornerstone of biological research. The p-nitroaniline (pNA) release assay has long been a staple for this purpose, offering a straightforward and cost-effective colorimetric method. However, the landscape of enzyme assays is continually evolving, with alternative techniques providing enhanced sensitivity and different capabilities. This guide provides a comprehensive comparison of the traditional pNA standard curve method with modern alternatives, supported by experimental protocols and data to inform your assay selection.

The Principle of the p-Nitroaniline (pNA) Assay

The pNA assay is a widely used colorimetric method for measuring the activity of various proteases.[1] The core principle lies in the enzymatic cleavage of a synthetic substrate that has been covalently linked to a p-nitroaniline molecule.[1][2] In its conjugated form, the substrate is colorless. Upon enzymatic hydrolysis, the chromogenic pNA is released, imparting a distinct yellow color to the solution, which can be quantified by measuring its absorbance at or near 405 nm.[1][3] The rate of pNA formation is directly proportional to the enzyme's activity.[1] To accurately determine the concentration of the released pNA, a standard curve of known pNA concentrations is essential.[1]

Creating a p-Nitroaniline Standard Curve: A Detailed Protocol

A reliable pNA standard curve is fundamental to the accuracy of this enzyme assay. The following protocol outlines the necessary steps.

Reagents and Materials:
  • p-Nitroaniline (pNA)

  • Dimethyl sulfoxide (DMSO) or an appropriate buffer (e.g., 0.1 M Tris, pH 12.0)[2]

  • Assay Buffer (specific to the enzyme being studied, e.g., 50 mM Tris-HCl, pH 8.0)[1]

  • 96-well microplate[1]

  • Microplate reader capable of measuring absorbance at 405 nm[1]

Protocol:
  • Preparation of pNA Stock Solution (e.g., 10 mM): Dissolve 13.81 mg of p-nitroaniline in 10 mL of DMSO. This stock solution should be stored at -20°C.[2]

  • Preparation of Working Standards: Perform serial dilutions of the pNA stock solution in the assay buffer to create a range of standards (e.g., 0-200 µM). A blank containing only the assay buffer should also be prepared.[1][3]

  • Spectrophotometric Measurement:

    • Pipette a set volume (e.g., 200 µL) of each standard and the blank into separate wells of a 96-well microplate.[2]

    • Measure the absorbance at 405 nm using a microplate reader.[1][3]

    • Subtract the absorbance of the blank from the absorbance of all standards.[1]

  • Data Analysis:

    • Plot the corrected absorbance values (Y-axis) against the corresponding pNA concentrations (X-axis).[2][3]

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linear fit is indicated by an R² value close to 1.0.[2][3]

Sample Data for pNA Standard Curve:
pNA Concentration (µM)Absorbance at 405 nm (Corrected)
00.000
250.220
500.435
1000.870
1501.305
2001.740

Note: These are example data points. Actual absorbance values will vary depending on the specific experimental conditions and instrument used.

Visualizing the Workflow

pNA_Standard_Curve_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis pNA_Stock Prepare pNA Stock Solution Working_Standards Prepare Working Standards pNA_Stock->Working_Standards Pipette Pipette Standards into Microplate Working_Standards->Pipette Read_Absorbance Read Absorbance at 405 nm Pipette->Read_Absorbance Plot_Data Plot Absorbance vs. Concentration Read_Absorbance->Plot_Data Linear_Regression Perform Linear Regression Plot_Data->Linear_Regression

Caption: Workflow for generating a p-nitroaniline standard curve.

Comparison of Enzyme Activity Quantification Methods

While the pNA assay is robust, several alternatives offer distinct advantages, particularly in terms of sensitivity and specificity.

Assay TypePrincipleDetection MethodTypical SensitivityAdvantagesDisadvantages
Chromogenic (p-Nitroaniline) Enzymatic cleavage of a colorless substrate releases a colored product (pNA).[1]Spectrophotometry (Absorbance)Micromolar (µM) range[3]Cost-effective, simple, and amenable to high-throughput screening.[2]Lower sensitivity compared to other methods; potential for interference from colored compounds.
Chromogenic (p-Nitrophenyl Phosphate - pNPP) Enzymatic hydrolysis of the colorless substrate pNPP to the yellow-colored product, p-nitrophenol (pNP).[2]Spectrophotometry (Absorbance)Nanogram (ng) range for some phosphatases.[4]Simple, cost-effective, and widely used for phosphatases.[2]Non-specific substrate for phosphatases.[2]
Fluorogenic (e.g., 4-Methylumbelliferone - 4-MU) Enzymatic cleavage of a non-fluorescent substrate releases a highly fluorescent product (4-MU).[5]Fluorometry (Fluorescence)10 to 100 times more sensitive than colorimetric assays.[5]High sensitivity, wide dynamic range.[5]Light sensitivity of substrates, potential for quenching by sample components.[1]
Fluorogenic (e.g., Resorufin-based) Enzymatic conversion of a non-fluorescent or weakly fluorescent substrate to the highly fluorescent resorufin.[6]Fluorometry (Fluorescence)High sensitivity.Red-shifted fluorescence can reduce background from biological samples.[7]pH sensitivity of resorufin fluorescence.[8]
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized antigen is detected by an enzyme-conjugated antibody, which then converts a substrate to a detectable signal.[9]Spectrophotometry, Fluorometry, or LuminescencePicogram (pg) to nanogram (ng) range.High specificity and sensitivity.More complex and time-consuming protocol, requires specific antibodies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Direct measurement of the mass-to-charge ratio of the substrate and product molecules.[10]Mass SpectrometryHigh sensitivity and specificity.[10]Label-free, can be used with natural substrates, provides structural information.Requires specialized and expensive equipment, lower throughput.

Detailed Protocols for Alternative Methods

Fluorogenic Assay using 4-Methylumbelliferyl (4-MU) Substrate

This protocol is a general guideline for a 4-MU-based enzyme assay.

  • 4-MU conjugated substrate

  • Enzyme solution

  • Assay Buffer

  • Stop Solution (e.g., high-pH buffer like sodium carbonate)[5]

  • Black 96-well microplate[1]

  • Fluorescence microplate reader (Excitation ~365 nm, Emission ~450 nm)[5]

  • Prepare a 4-MU Standard Curve: Similar to the pNA standard curve, prepare serial dilutions of a 4-methylumbelliferone standard to relate fluorescence intensity to product concentration.

  • Enzyme Reaction:

    • Add the enzyme and assay buffer to the wells of a black microplate.

    • Initiate the reaction by adding the 4-MU substrate.

    • Incubate at the optimal temperature for the enzyme for a set period.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction and maximize the fluorescence of the liberated 4-MU.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculation: Use the 4-MU standard curve to determine the concentration of the product formed and calculate the enzyme activity.

p-Nitrophenyl Phosphate (pNPP) Assay for Phosphatases

This protocol is adapted for measuring the activity of phosphatases.

  • pNPP substrate[11]

  • Phosphatase enzyme sample

  • Assay Buffer (e.g., for acid phosphatases: 100 mM sodium acetate, pH 5.5)[12]

  • Stop Solution (e.g., NaOH)[11]

  • 96-well microplate[11]

  • Microplate reader capable of measuring absorbance at 405 nm[11]

  • Prepare a p-Nitrophenol (pNP) Standard Curve: Create a standard curve using known concentrations of pNP to quantify the product of the enzymatic reaction.

  • Enzyme Reaction:

    • Add the enzyme sample to the wells of a microplate.

    • Initiate the reaction by adding the pNPP substrate solution.

    • Incubate for a defined time at the optimal temperature (e.g., 37°C).[11][12]

  • Stopping the Reaction: Add the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Calculation: Determine the amount of pNP produced using the standard curve and calculate the phosphatase activity.

Logical Relationships in Enzyme Assays

Enzyme_Assay_Logic Enzyme Enzyme Product Detectable Product (e.g., p-Nitroaniline) Enzyme->Product catalyzes Substrate Substrate (e.g., pNA-linked peptide) Substrate->Product is converted to Signal Signal (e.g., Absorbance at 405 nm) Product->Signal generates Activity Enzyme Activity Signal->Activity is proportional to

Caption: The logical flow of a typical enzyme activity assay.

Conclusion

The choice of an enzyme assay is a critical decision that depends on the specific research question, the nature of the enzyme, and the available resources. The p-nitroaniline standard curve method remains a valuable and accessible tool for many applications. However, for studies requiring higher sensitivity or specificity, fluorogenic, ELISA, and LC-MS/MS-based assays offer powerful alternatives. By understanding the principles, protocols, and comparative performance of these methods, researchers can select the most appropriate assay to generate high-quality, reliable data, thereby accelerating scientific discovery and therapeutic development.

References

A Head-to-Head Comparison: Glycine p-Nitroanilide vs. Fluorescent Substrates for Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biochemistry and drug discovery, the precise measurement of protease activity is critical. Proteases are a class of enzymes that play a vital role in numerous physiological processes, making them key targets for therapeutic intervention. The selection of an appropriate substrate is fundamental to developing robust and sensitive protease assays. This guide provides an in-depth, objective comparison of the traditional chromogenic substrate, Glycine p-nitroanilide, with the increasingly popular fluorescent substrates.

This comparison will explore the core principles of detection, evaluate performance metrics, and discuss practical considerations for researchers. By presenting key quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most suitable substrate for their specific research needs.

Principles of Detection: A Fundamental Divide

The primary distinction between this compound and fluorescent substrates lies in their signal generation mechanisms.

Chromogenic Substrates (e.g., this compound): this compound is a synthetic peptide that, when cleaved by a specific protease, releases p-nitroaniline (pNA).[1][2] This pNA molecule is a chromophore, absorbing light at a specific wavelength, typically between 405 and 410 nm, which results in a distinct yellow color.[1][2] The intensity of this color is directly proportional to the amount of pNA released and, consequently, to the activity of the protease.[1]

Fluorescent Substrates: These substrates operate on the principle of fluorescence. In their intact state, the fluorescent signal is typically quenched. Upon enzymatic cleavage, a fluorophore is released or a conformational change occurs that leads to an increase in fluorescence intensity.[3][4] Common types of fluorescent substrates include:

  • Coumarin-based substrates: Upon cleavage, a fluorescent coumarin molecule (e.g., 7-amino-4-methylcoumarin or AMC) is liberated.[3]

  • Rhodamine-based substrates: These offer red-shifted excitation and emission wavelengths, which can reduce background interference from colored compounds.[3]

  • FRET (Förster Resonance Energy Transfer) substrates: A fluorophore and a quencher are attached to the substrate. Cleavage separates them, leading to an increase in fluorescence.[3]

Performance Comparison: A Quantitative Look

The choice between a chromogenic and a fluorescent substrate often depends on the specific requirements of the assay, such as the need for high sensitivity or the availability of specialized equipment.[1]

FeatureThis compound (and related pNA Substrates)Fluorescent Substrates (e.g., AMC, Rhodamine, FRET)
Principle Colorimetric; cleavage releases p-nitroaniline (pNA), which is measured by absorbance.[1]Fluorometric; cleavage results in an increase in fluorescence intensity.[1]
Sensitivity Generally lower sensitivity.[1]Generally higher sensitivity; some rhodamine-based assays can be up to 300-fold more sensitive than AMC substrates.[1][3]
Instrumentation Standard spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.[1]Fluorometer or fluorescence microplate reader with appropriate excitation and emission filters.[1]
Dynamic Range More limited.Wider dynamic range.[1]
High-Throughput Screening Suitable, but may be less sensitive for detecting weak inhibitors.Highly suitable for high-throughput screening due to higher sensitivity.[1]
Interference Less prone to interference from colored compounds in the sample.[1]Can be susceptible to interference from fluorescent compounds in the sample; rhodamine-based substrates can mitigate this.[3]
Cost Generally more cost-effective.[1]Can be more expensive.
Signal Stability The colored product (pNA) is generally stable.Signal stability can vary depending on the fluorophore; some are susceptible to photobleaching.

Experimental Protocols: A Step-by-Step Guide

Below are generalized protocols for conducting protease assays using both chromogenic and fluorescent substrates. It is crucial to optimize buffer conditions, substrate concentration, and incubation times for each specific enzyme and experimental setup.

Protocol 1: Protease Assay using this compound

This protocol provides a general guideline for measuring protease activity using a pNA-based substrate.[5]

Materials:

  • Purified protease of interest

  • This compound

  • Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[5]

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate[5]

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO. Further dilute the stock solution with Assay Buffer to the desired working concentrations.[5]

  • Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. Just before use, dilute the enzyme to the desired final concentration in Assay Buffer. Keep the enzyme on ice.[5]

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.[5]

    • Add 25 µL of the substrate working solution to each well.[5]

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.[5]

    • For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.[5]

  • Measurement:

    • Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).[5]

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).[5]

  • Data Analysis: Calculate the rate of pNA release from the change in absorbance over time.[1]

Protocol 2: Protease Assay using a Fluorescent Substrate (AMC-based)

This protocol describes a general method using a quenched fluorescent substrate.[4]

Materials:

  • Purified protease of interest

  • AMC-based fluorescent peptide substrate

  • Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme

  • 96-well black microplate (to minimize light scatter)

  • Fluorescence microplate reader with appropriate excitation and emission filters

  • DMSO for dissolving the substrate

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorescent substrate (e.g., 1-10 mM) in DMSO. Further dilute the stock solution with Assay Buffer to the desired working concentration.

  • Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. Just before use, dilute the enzyme to the desired final concentration in Assay Buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the substrate working solution to each well.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.

    • For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.

  • Measurement:

    • Kinetic Assay (Recommended): Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.[4]

    • Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 1-2 hours), protected from light. Then, measure the final fluorescence intensity.[4]

  • Data Analysis: The fluorescence intensity is proportional to the protease activity.[1]

Visualizing the Workflows

To better understand the workflows and mechanisms, the following diagrams have been generated using the DOT language.

ChromogenicAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Substrate This compound Stock Solution Mix Add Substrate, Enzyme, & Buffer Substrate->Mix Enzyme Protease Stock Solution Enzyme->Mix Plate 96-Well Plate Reader Spectrophotometer (405 nm) Plate->Reader Mix->Plate Data Absorbance Data Reader->Data

Workflow for a typical chromogenic protease assay.

FluorescentAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Substrate Fluorescent Substrate (e.g., AMC-based) Stock Solution Mix Add Substrate, Enzyme, & Buffer Substrate->Mix Enzyme Protease Stock Solution Enzyme->Mix Plate 96-Well Black Plate Reader Fluorometer (Ex/Em Wavelengths) Plate->Reader Mix->Plate Data Fluorescence Data Reader->Data

Workflow for a fluorescent protease assay.

SignalGenerationMechanisms cluster_chromogenic Chromogenic Substrate cluster_fluorescent Fluorescent Substrate (AMC-based) Gly_pNA Glycine-pNA (Colorless) Protease_C Protease Gly_pNA->Protease_C Cleavage pNA p-Nitroaniline (Yellow) Protease_C->pNA Glycine_C Glycine Protease_C->Glycine_C Peptide_AMC Peptide-AMC (Non-fluorescent) Protease_F Protease Peptide_AMC->Protease_F Cleavage AMC AMC (Fluorescent) Protease_F->AMC Peptide_F Peptide Protease_F->Peptide_F

Signal generation mechanisms.

Conclusion: Making the Right Choice

Both this compound and fluorescent substrates are powerful tools for the study of protease activity. The decision of which to use will ultimately depend on the specific experimental goals, the required level of sensitivity, and the available instrumentation.

For researchers conducting initial characterizations, working with high enzyme concentrations, or those with limited access to specialized equipment, this compound offers a simple, cost-effective, and reliable option.

Conversely, for applications demanding the highest sensitivity, such as the detection of low-abundance proteases, high-throughput screening for inhibitors, or kinetic studies with low enzyme concentrations, fluorescent substrates are the superior choice. While they may be more expensive and require more specialized instrumentation, the significant increase in sensitivity and wider dynamic range often justify the investment.

References

A Comparative Guide to Chromogenic Substrates for Protease Assays: Alternatives to Glycine p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate chromogenic substrate is paramount for accurate and reliable enzyme activity assays. Glycine p-nitroanilide (Gly-pNA) has traditionally been used as a simple substrate for some proteases. However, its utility is limited by its low specificity and sensitivity for many enzymes. This guide provides an objective comparison of alternative chromogenic substrates, focusing on their performance characteristics, supported by experimental data, to aid in the selection of the most suitable substrate for your research needs.

Performance Comparison of Chromogenic Substrates

The efficacy of a chromogenic substrate is primarily determined by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The specificity constant (kcat/Kₘ) is the most effective measure of an enzyme's catalytic efficiency and substrate specificity. The ideal substrate exhibits a low Kₘ and a high kcat/Kₘ ratio for the target enzyme.

It is important to note that the kinetic parameters presented below are compiled from various sources and the experimental conditions such as pH, temperature, and buffer composition may vary. Therefore, these values should be considered as a guide for comparison.

SubstrateTarget Enzyme(s)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Optimal Wavelength (nm)
This compound Various proteases (low specificity)VariesVariesVaries405 - 410
Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) Trypsin, Papain120--405 - 410
S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) Factor Xa, Trypsin~340 (for Factor Xa)[1]--405
S-2238 (H-D-Phe-Pip-Arg-pNA) Thrombin1.33 - 9[2][3]91.4 - 98.0[2]6.9 x 10⁷[2]405
S-2251 (H-D-Val-Leu-Lys-pNA) Plasmin~50[1]--405
Chromozym TH (Tos-Gly-Pro-Arg-pNA) Thrombin7.5[3]125[3]1.7 x 10⁷[3]405
Chromozym PK (Bz-Pro-Phe-Arg-pNA) Plasma Kallikrein---405
S-2302 (H-D-Pro-Phe-Arg-pNA) Kallikrein, Plasmin---405

Key Considerations for Substrate Selection

  • Enzyme Specificity: The amino acid sequence of the peptide in the chromogenic substrate is the primary determinant of its specificity for a particular protease.[4] For instance, substrates containing arginine or lysine at the P1 position are typically cleaved by trypsin-like serine proteases.

  • Sensitivity: For enzymes present at low concentrations, a substrate with a high specificity constant (kcat/Kₘ) is required to achieve a detectable signal.

  • Solubility: The substrate must be soluble in the assay buffer to ensure accurate and reproducible results. Some p-nitroanilide substrates have limited aqueous solubility and may require the addition of organic co-solvents like DMSO.

  • Experimental Conditions: The optimal pH, temperature, and ionic strength for the enzymatic reaction should be considered, as these can significantly influence the kinetic parameters.

Signaling Pathway Context: The Blood Coagulation Cascade

Many of the alternative chromogenic substrates discussed are instrumental in studying the serine proteases of the blood coagulation cascade. This complex pathway involves a series of zymogen activations, culminating in the formation of a fibrin clot.[4] Understanding this pathway is crucial for interpreting experimental data and for the development of antithrombotic drugs.

Caption: Simplified diagram of the blood coagulation cascade, highlighting points where specific chromogenic substrates are used for enzyme activity assays.

Experimental Protocols

The following is a generalized protocol for a chromogenic protease assay in a 96-well plate format. This protocol should be optimized for the specific enzyme and substrate being used.

Materials
  • Purified protease of interest

  • Chromogenic substrate (e.g., S-2238 for thrombin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

ExperimentalWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Substrate Stock Solution (in DMSO or water) B Prepare Serial Dilutions of Enzyme and Substrate A->B G Initiate reaction by adding Substrate Solution C Prepare Assay Buffer D Add Assay Buffer to 96-well plate E Add Enzyme Solution to appropriate wells D->E F Pre-incubate plate at desired temperature E->F F->G H Immediately measure absorbance at 405 nm kinetically G->H I Calculate initial reaction velocity (ΔAbs/min) H->I J Plot velocity vs. substrate concentration I->J K Determine Km and Vmax using Michaelis-Menten kinetics J->K

Caption: General experimental workflow for a chromogenic protease assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1-10 mM.

    • Prepare a stock solution of the purified protease in assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation.

    • Prepare the assay buffer and ensure its pH is optimal for the enzyme of interest.

  • Assay Setup:

    • In a 96-well microplate, add the appropriate volume of assay buffer to each well.

    • Add the enzyme solution to the designated wells. Include control wells with assay buffer instead of the enzyme solution to measure non-enzymatic substrate hydrolysis.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate solution to each well. The final substrate concentration should ideally be around the Kₘ value for accurate kinetic measurements, or at a saturating concentration (e.g., 5-10 times the Kₘ) for endpoint assays.

    • Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 405 nm over time. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • To determine Kₘ and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations.

    • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using appropriate software.

Conclusion

The selection of a chromogenic substrate is a critical step in the design of robust and reliable protease assays. While this compound can serve as a generic substrate, its limitations in specificity and sensitivity often necessitate the use of more tailored alternatives. By considering the kinetic parameters and the specific requirements of the enzyme under investigation, researchers can select an optimal substrate to achieve accurate and meaningful results. The peptide-based p-nitroanilide substrates, such as the S-series and Chromozym reagents, offer a wide range of specificities, enabling the precise measurement of various proteases involved in critical biological pathways like blood coagulation.

References

A Head-to-Head Comparison of Glycine p-Nitroanilide and Aminomethylcoumarin (AMC) Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of protease activity, the selection of an appropriate substrate is a critical decision that directly influences experimental outcomes. This guide provides an objective comparison of two widely used classes of synthetic substrates: Glycine p-nitroanilide (pNA) and Glycine 7-amino-4-methylcoumarin (AMC). We will delve into their detection principles and performance characteristics, supported by experimental data, and provide detailed protocols to assist in selecting the optimal method for your research needs.

The accurate measurement of protease activity is fundamental for enzyme characterization, inhibitor screening, and drug discovery. The two most common methods for this purpose rely on either chromogenic substrates, like this compound, or fluorogenic substrates, such as Glycine-AMC. Each class of substrates possesses distinct advantages and limitations that make them suitable for different applications.

At a Glance: Key Differences

FeatureThis compound (Chromogenic)Glycine-AMC (Fluorogenic)
Principle of Detection Enzymatic cleavage releases a colored molecule (p-nitroaniline) that is quantified by absorbance.[1][2]Enzymatic cleavage releases a fluorescent molecule (7-amino-4-methylcoumarin) that is quantified by fluorescence emission.[3][4]
Sensitivity Generally lower sensitivity.[5]Generally higher sensitivity, allowing for the detection of lower enzyme concentrations.[5]
Instrumentation Standard spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.[6]Fluorometer or fluorescence microplate reader with appropriate excitation and emission filters.[7]
Advantages - Simple and cost-effective.[1] - Less prone to interference from colored compounds in the sample.[5] - Does not require specialized equipment.[1]- High sensitivity, allowing for the detection of low enzyme concentrations.[5] - Wider dynamic range. - Well-suited for high-throughput screening (HTS).[5]
Disadvantages - Lower sensitivity compared to fluorescent substrates.[5] - Potential for interference from compounds that absorb at a similar wavelength.- More expensive. - Requires a fluorometer. - Susceptible to interference from fluorescent compounds and light scattering.[5]

Principles of Detection

This compound: A Chromogenic Approach

This compound is a chromogenic substrate where a glycine residue is linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. Upon enzymatic cleavage of the amide bond by a protease, the yellow-colored p-nitroaniline is released.[1][2] The concentration of the released pNA can be measured by monitoring the increase in absorbance at 405-410 nm.[6] The rate of the reaction is directly proportional to the enzyme activity.

Enzymatic Cleavage of this compound Substrate Glycine-pNA (Colorless) Product1 Cleaved Glycine Substrate->Product1 Enzymatic Cleavage Product2 p-Nitroaniline (Yellow) Substrate->Product2 Enzymatic Cleavage Enzyme Protease Detection Absorbance Measurement (405-410 nm) Product2->Detection

Enzymatic cleavage of this compound.
Aminomethylcoumarin (AMC) Substrates: A Fluorogenic Approach

Aminomethylcoumarin (AMC) substrates are fluorogenic, meaning they produce a fluorescent signal upon enzymatic action. In a Glycine-AMC substrate, the glycine residue is attached to the fluorescent molecule 7-amino-4-methylcoumarin (AMC). In this conjugated form, the fluorescence of AMC is quenched.[3] When a protease cleaves the amide bond between glycine and AMC, the free AMC is released, resulting in a significant increase in fluorescence upon excitation with UV light (typically around 341-365 nm). The emitted fluorescence (around 440-460 nm) is then measured, and its rate of increase is directly proportional to the enzyme's activity.[8][9]

Enzymatic Cleavage of Glycine-AMC Substrate Glycine-AMC (Non-fluorescent) Product1 Cleaved Glycine Substrate->Product1 Enzymatic Cleavage Product2 AMC (Fluorescent) Substrate->Product2 Enzymatic Cleavage Enzyme Protease Detection Fluorescence Measurement (Ex: ~350nm, Em: ~450nm) Product2->Detection

Enzymatic cleavage of Glycine-AMC.

Performance Comparison: Quantitative Data

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Gly-Pro-pNA DPP-IV~100--
Z-Gly-Pro-AMC FAP50--
Z-Gly-Gly-Leu-AMC 20S Proteasome---
Ala-AMC ERAP1--0.015
Leu-AMC ERAP1--0.041

Note: The substrate concentrations for the DPP-IV assay using Gly-Pro-pNA were chosen around the Km value of 100 µmol/l.[10] For FAP, the final concentration of Z-Gly-Pro-AMC used was 50 µM.[3] Kinetic parameters can be highly dependent on assay conditions.

Experimental Protocols

Below are generalized protocols for conducting protease assays using both this compound and Glycine-AMC substrates. It is crucial to optimize buffer conditions, substrate concentration, and incubation times for each specific enzyme and experimental setup.

Protocol 1: Protease Assay Using this compound (Chromogenic)

Materials:

  • Protease of interest

  • This compound substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Solvent for substrate (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[6]

  • Stop solution (e.g., 30% acetic acid) (optional, for endpoint assays)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. Protect this solution from light.

  • Enzyme Preparation: Prepare serial dilutions of the protease in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the enzyme dilutions. Include a negative control with buffer only.

  • Initiate Reaction: Add the working substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measurement:

    • Kinetic Assay: Measure the absorbance at 405 nm at regular intervals.

    • Endpoint Assay: After a fixed incubation time, add a stop solution to each well and then measure the absorbance at 405 nm.

  • Data Analysis: Calculate the rate of pNA release from the change in absorbance over time using a p-nitroaniline standard curve.

Protocol 2: Protease Assay Using Glycine-AMC (Fluorogenic)

Materials:

  • Protease of interest

  • Glycine-AMC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Solvent for substrate (e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

  • AMC standard for standard curve

Procedure:

  • Prepare Substrate Stock Solution: Dissolve Glycine-AMC in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.[7]

  • Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration.

  • Enzyme Preparation: Dilute the purified protease to the desired concentration in cold assay buffer immediately before use.

  • Assay Setup: In a 96-well black microplate, add the enzyme dilutions. Include a negative control with buffer only.

  • Initiate Reaction: Add the working substrate solution to each well to start the reaction.

  • Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically with excitation at ~350-380 nm and emission at ~450-465 nm.[7]

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the V₀ (in RFU/min) to moles of AMC produced per minute using the slope of the AMC standard curve.[7]

Experimental Workflow Visualization

General Experimental Workflow for Protease Assays cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Assay Buffer E Add Enzyme to Microplate A->E B Prepare Substrate Stock Solution F Initiate Reaction with Substrate B->F C Prepare Enzyme Dilutions C->E D Prepare Standard Curve Solutions I Plot Standard Curve D->I E->F G Incubate at Optimal Temperature F->G H Measure Absorbance or Fluorescence G->H J Calculate Enzyme Activity H->J I->J

General experimental workflow for protease assays.

Conclusion

The choice between this compound and Glycine-AMC substrates is contingent upon the specific requirements of the experiment. This compound remains a valuable and cost-effective tool for routine enzyme activity measurements, especially when high sensitivity is not a primary concern. Its simplicity and the use of standard laboratory equipment make it an accessible option.

However, for applications demanding high sensitivity, such as the detection of low abundance proteases, high-throughput screening of inhibitors, and detailed kinetic analyses, Glycine-AMC and other fluorogenic substrates are the superior choice.[1] While they require more specialized instrumentation and are generally more expensive, the enhanced data quality, wider dynamic range, and superior sensitivity often justify the investment for researchers in drug discovery and the study of complex biological systems.

References

Navigating Protease Specificity: A Comparative Analysis of p-Nitroanilide Substrate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of proteases is paramount for accurate enzyme activity assessment and the development of targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of three common serine proteases—trypsin, chymotrypsin, and elastase—with widely used p-nitroanilide (pNA) chromogenic substrates. The data presented here, compiled from various studies, offers insights into the substrate preferences of these enzymes and serves as a practical resource for experimental design.

Comparative Analysis of Protease Activity with p-Nitroanilide Substrates

The hydrolytic activity of trypsin, chymotrypsin, and elastase was evaluated against a panel of three p-nitroanilide substrates: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA), N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA), and N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The kinetic parameter, Michaelis constant (Km), is presented in the table below. A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateProteaseKm (µM)
Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) Trypsin120
ChymotrypsinNo significant activity
ElastaseNo significant activity
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) TrypsinNo significant activity
ChymotrypsinNo significant activity
Elastase2200
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) TrypsinNo significant activity
Chymotrypsin60
ElastaseNot hydrolyzed

Disclaimer: The kinetic data presented in this table are compiled from multiple sources and may have been obtained under different experimental conditions (e.g., pH, temperature, buffer composition). Therefore, these values should be considered as indicative of substrate preference rather than for direct, quantitative comparison of enzyme efficiency across different studies.

Experimental Protocols

The following is a generalized protocol for a colorimetric protease assay using a p-nitroanilide substrate in a 96-well plate format. This method can be adapted for the specific proteases and substrates discussed in this guide.

Materials:

  • Purified Protease (Trypsin, Chymotrypsin, or Elastase)

  • p-Nitroanilide Substrate (BAPNA, Suc-AAA-pNA, or Suc-AAPF-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well Microplate

  • Microplate Reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of the p-nitroanilide substrate (e.g., 10-100 mM) in DMSO.

    • Further dilute the stock solution to the desired working concentrations using the assay buffer.

  • Enzyme Preparation:

    • Prepare a stock solution of the protease in assay buffer.

    • Just before use, dilute the enzyme to the desired final concentration in assay buffer. It is recommended to keep the enzyme solution on ice.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the substrate working solution to each well.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.

    • For a blank control, add 25 µL of assay buffer instead of the enzyme solution.

  • Measurement:

    • Immediately place the microplate in a reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is directly proportional to the enzyme activity.

  • Data Analysis:

    • To determine kinetic parameters like Km and Vmax, measure the initial reaction rates at various substrate concentrations.

    • Plot the initial reaction rates against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing the Workflow and Reaction Mechanism

To further clarify the experimental process and the underlying biochemical reaction, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Substrate Stock (DMSO) Substrate Stock (DMSO) Working Substrate Working Substrate Substrate Stock (DMSO)->Working Substrate Dilute in Buffer Enzyme Stock (Buffer) Enzyme Stock (Buffer) Working Enzyme Working Enzyme Enzyme Stock (Buffer)->Working Enzyme Dilute in Buffer Add Substrate Add Substrate Working Substrate->Add Substrate Add Enzyme Add Enzyme Working Enzyme->Add Enzyme 96-Well Plate 96-Well Plate Add Buffer Add Buffer Plate Reader (405 nm) Plate Reader (405 nm) Add Enzyme->Plate Reader (405 nm) Initiate Reaction Kinetic Read Kinetic Read Plate Reader (405 nm)->Kinetic Read

Caption: Experimental workflow for the p-nitroanilide-based protease assay.

reaction_mechanism cluster_reactants Reactants cluster_products Products Protease Protease ES Complex Enzyme-Substrate Complex Protease->ES Complex Peptide-pNA (Colorless) Peptide-pNA (Colorless) Peptide-pNA (Colorless)->ES Complex Cleaved Peptide Cleaved Peptide p-Nitroaniline (Yellow) p-Nitroaniline (Yellow) ES Complex->Protease ES Complex->Cleaved Peptide Hydrolysis ES Complex->p-Nitroaniline (Yellow) Hydrolysis

Caption: General mechanism of p-nitroanilide substrate cleavage by a protease.

Validating Enzyme Inhibition Data: A Comparative Guide to Glycine p-Nitroanilide and Fluorogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of enzyme inhibitors, the accuracy and reliability of kinetic data are paramount. The choice of substrate is a critical determinant of assay sensitivity and throughput. This guide provides an objective comparison of the traditional chromogenic substrate, Glycine p-nitroanilide (Gly-pNA), with a common fluorogenic alternative, 7-amido-4-methylcoumarin (AMC)-conjugated glycine, for validating enzyme inhibition data. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Data Presentation: A Comparative Analysis of Kinetic Parameters

Table 1: Comparison of Kinetic Parameters for Chromogenic and Fluorogenic Substrates with Chymotrypsin

SubstrateTypeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
N-Succinyl-L-Phenylalanine-p-nitroanilideChromogenic200 - 400~0.1~250 - 500[1][2]
N-Succinyl-Ala-Ala-Pro-Phe-AMCFluorogenic~20~3.0~1.5 x 10⁵[3]

Note: The data presented are representative values from different studies and are intended for comparative purposes to highlight the general differences in assay sensitivity. Experimental conditions can significantly influence these values. Fluorogenic substrates, such as those conjugated to AMC, generally exhibit higher catalytic efficiencies (kcat/Kₘ) due to both lower Kₘ values and higher kcat values, indicating a more sensitive assay.[4]

Experimental Protocols

A systematic approach with detailed and standardized experimental protocols is essential for obtaining reproducible and reliable data. Below are methodologies for key experiments using both chromogenic and fluorogenic substrates.

Protocol 1: Enzyme Inhibition Assay Using this compound (Chromogenic)

This protocol provides a basic framework for measuring enzyme activity and inhibition using a pNA-based substrate.

Materials:

  • Purified enzyme of interest

  • This compound hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor compound

  • Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of inhibitor concentrations.

  • Assay Setup: In a 96-well microplate, add the Assay Buffer, the enzyme solution at a fixed concentration, and the inhibitor dilutions. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the this compound solution to each well to start the reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Plot V₀ against the inhibitor concentration to determine the IC₅₀ value. To determine the mode of inhibition, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or non-linear regression analysis.

Protocol 2: Enzyme Inhibition Assay Using a Glycine-AMC Substrate (Fluorogenic)

This protocol describes a general method for a more sensitive enzyme inhibition assay using a fluorogenic AMC-based substrate.

Materials:

  • Purified enzyme of interest

  • Glycine-7-amido-4-methylcoumarin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor compound

  • Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitor

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Substrate Preparation: Prepare a stock solution of Glycine-AMC in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentrations.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions in Assay Buffer.

  • AMC Standard Curve: Prepare a standard curve with known concentrations of free AMC to convert relative fluorescence units (RFU) to the amount of product formed.

  • Assay Setup: In a black 96-well microplate, add the Assay Buffer, the enzyme solution, and the inhibitor dilutions. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at the optimal temperature.

  • Initiate Reaction: Add the Glycine-AMC solution to each well.

  • Measurement: Measure the fluorescence intensity at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the RFU versus time plot. Convert RFU to moles of product using the AMC standard curve. Determine the IC₅₀ and mode of inhibition as described in the chromogenic assay protocol.

Mandatory Visualization

Signaling Pathway

Many proteases that can be assayed using this compound are serine proteases, which are involved in a multitude of signaling pathways. One such example is the activation of Protease-Activated Receptors (PARs).

G Serine Protease Signaling via PARs cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR Protease-Activated Receptor (PAR) Serine Protease->PAR Cleavage PAR_cleaved Cleaved PAR with Tethered Ligand G_protein G-protein PAR_cleaved->G_protein Activation Effector Effector Enzyme (e.g., PLC) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Serine protease signaling through Protease-Activated Receptors (PARs).

Experimental Workflow

The general workflow for validating enzyme inhibition data involves a series of steps from initial screening to detailed kinetic analysis.

G Workflow for Validating Enzyme Inhibition Data start Start assay_dev Assay Development (e.g., using Gly-pNA) start->assay_dev inhibitor_screen Inhibitor Screening assay_dev->inhibitor_screen hit_validation Hit Validation inhibitor_screen->hit_validation ic50 IC50 Determination hit_validation->ic50 kinetic_analysis Kinetic Analysis (Mode of Inhibition) ic50->kinetic_analysis alternative_assay Validation with Alternative Assay (e.g., Gly-AMC) kinetic_analysis->alternative_assay data_analysis Comprehensive Data Analysis & Comparison alternative_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for the validation of enzyme inhibition data.

Logical Relationships

The characterization of an enzyme inhibitor follows a logical decision-making process to determine its mechanism of action.

G Decision Tree for Inhibitor Characterization start Initial Hit reversible Reversible Inhibition? start->reversible irreversible Irreversible reversible->irreversible No km_change Km increases, Vmax constant? reversible->km_change Yes competitive Competitive noncompetitive Non-competitive uncompetitive Uncompetitive km_change->competitive Yes vmax_change Vmax decreases, Km constant? km_change->vmax_change No vmax_change->noncompetitive Yes vmax_change->uncompetitive No

References

A Comparative Guide to the Reproducibility of Glycine p-Nitroanilide-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility of Glycine p-nitroanilide (GpNA)-based enzyme assays with alternative methods, supported by experimental data and detailed protocols. The choice of an appropriate enzyme assay is critical for generating reliable and reproducible data in academic research and drug development. This document aims to assist researchers in making informed decisions by presenting a clear comparison of assay performance.

Principles of this compound-Based Assays

This compound-based assays are a type of colorimetric assay commonly used to measure the activity of proteases that recognize and cleave peptide bonds C-terminal to a glycine residue. The substrate consists of a peptide containing glycine linked to a p-nitroanilide (pNA) molecule. When the enzyme cleaves the amide bond between the peptide and pNA, the colorless substrate is converted into two products: the peptide fragment and a yellow-colored p-nitroaniline molecule. The rate of the enzymatic reaction is determined by measuring the increase in absorbance of p-nitroaniline at approximately 405 nm.

Factors Influencing Reproducibility

The reproducibility of any enzyme assay, including those using GpNA substrates, is influenced by several factors that must be carefully controlled:

  • Temperature: Enzyme activity is highly dependent on temperature. Consistent temperature control throughout the assay is crucial for reproducible results.

  • pH: Enzymes have an optimal pH range for their activity. Maintaining a constant pH using an appropriate buffer system is essential.

  • Substrate Concentration: The concentration of the GpNA substrate can affect the reaction rate. It is important to use a substrate concentration that is appropriate for the enzyme being studied, often at or near the Michaelis-Menten constant (Km) for accurate kinetic measurements.

  • Enzyme Purity and Concentration: The purity and concentration of the enzyme preparation can significantly impact the results. It is important to use a well-characterized enzyme preparation and to accurately determine its concentration.

  • Pipetting Accuracy: Precise and accurate pipetting of all reagents is critical for minimizing variability between replicates and experiments.

Quantitative Comparison of Assay Reproducibility

The reproducibility of an assay is often expressed using the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, expressed as a percentage. Intra-assay CV measures the reproducibility of results within the same assay run, while inter-assay CV measures the reproducibility between different assay runs. Lower CV values indicate higher reproducibility.

Assay TypePrincipleAnalyteIntra-Assay CV (%)Inter-Assay CV (%)SensitivityThroughput
This compound Assay ColorimetricProtease Activity< 10%< 15%ModerateHigh
Fluorometric Assay FluorescenceProtease Activity< 5%< 10%HighHigh
Mass Spectrometry-Based Assay Mass-to-charge ratioPeptide Fragments< 15%< 20%Very HighLow to Medium

Note: The CV values presented are illustrative and can vary depending on the specific enzyme, substrate, and experimental conditions.

Experimental Protocols

This compound-Based Protease Assay

This protocol provides a general method for measuring the activity of a protease using a this compound substrate.

Materials:

  • Purified protease of interest

  • This compound substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide for trypsin-like proteases)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to the desired reaction temperature.

    • Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

    • Dilute the protease to the desired concentration in Assay Buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells. For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at the reaction temperature for 5 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 25 µL of the substrate solution to each well.

    • Immediately place the microplate in the plate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).[1]

Fluorometric Protease Assay (Alternative Method)

This protocol describes a general fluorometric assay for protease activity using a quenched fluorescent substrate.

Materials:

  • Purified protease of interest

  • Quenched fluorescent peptide substrate (e.g., containing a fluorophore and a quencher separated by the protease cleavage site)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to the desired reaction temperature.

    • Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO).

    • Dilute the protease to the desired concentration in Assay Buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well black microplate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells. For a blank control, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at the reaction temperature for 5 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 25 µL of the substrate solution to each well.

    • Immediately place the microplate in the fluorescence reader and begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (ΔRFU/min) from the linear portion of the fluorescence versus time curve.

    • A standard curve using a known concentration of the free fluorophore can be used to convert the rate of fluorescence increase to the rate of product formation.

Visualizations

G cluster_0 Enzymatic Reaction Glycine-pNA_Substrate Glycine-p-nitroanilide Substrate (Colorless) Peptide_Fragment Peptide Fragment Glycine-pNA_Substrate->Peptide_Fragment Enzyme Cleavage pNA p-Nitroaniline (Yellow) Glycine-pNA_Substrate->pNA Enzyme Protease Enzyme->Glycine-pNA_Substrate

Caption: Enzymatic cleavage of a this compound substrate.

G cluster_0 This compound Assay Workflow cluster_1 Fluorometric Assay Workflow A1 Prepare Reagents A2 Incubate Enzyme and Buffer A1->A2 A3 Add Substrate A2->A3 A4 Measure Absorbance (405 nm) A3->A4 B1 Prepare Reagents B2 Incubate Enzyme and Buffer B1->B2 B3 Add Substrate B2->B3 B4 Measure Fluorescence B3->B4

Caption: Comparison of experimental workflows for colorimetric and fluorometric assays.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Glycine p-Nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Glycine p-nitroanilide, a compound commonly used in biochemical assays.

Immediate Safety and Handling Precautions

This compound is a yellow crystalline to light yellow powder.[1] Before handling, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn at all times.[2] Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2]

In the event of a spill, avoid generating dust. For minor spills, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[3] For major spills, evacuate the area and ensure adequate ventilation before proceeding with cleanup.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1205-88-5
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Melting Point 167 - 172 °C
Appearance Yellow crystalline to light yellow powder
Purity ≥ 99%
Data sourced from Chem-Impex.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[2] The following is a general procedural guideline based on available safety data.

Experimental Protocol for Disposal:

  • Collection: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with the chemical name ("this compound") and appropriate hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

  • Waste Management: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.[2][5]

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, as part of your laboratory's safety and compliance documentation.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow A Step 1: Collection Collect waste in a designated, sealed container. B Step 2: Labeling Label container with chemical name and hazards. A->B C Step 3: Storage Store in a cool, dry, well-ventilated area. B->C D Step 4: Professional Disposal Arrange for pickup by a licensed waste disposal service. C->D E Step 5: Documentation Record all disposal activities. D->E

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment.

References

Essential Safety and Logistics for Handling Glycine p-nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of Glycine p-nitroanilide, a compound frequently used in biochemical assays.

Hazard Summary: this compound is a yellow crystalline powder.[1] While specific toxicity data for this compound is limited, it is prudent to handle it with the same precautions as p-nitroaniline due to the presence of the p-nitroaniline moiety. p-Nitroaniline is classified as acutely toxic and can be harmful if swallowed, inhaled, or in contact with skin. It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life. Short-term exposure can lead to eye irritation and methemoglobinemia, which impairs the blood's ability to transport oxygen.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately upon contact.[2]
Body Protection Laboratory CoatTo prevent skin exposure.[2][3]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired when engineering controls are insufficient or when handling large quantities. A particulate filter conforming to EN 143 is recommended.[4]
Foot Protection Closed-toed Shoes---

Operational Plan for Handling

Safe handling requires adherence to the following step-by-step procedures to minimize dust generation and exposure.

1. Preparation and Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.[2]
  • Ensure that a safety shower and eyewash station are readily accessible.[4]
  • Before starting, identify the location of all safety equipment and emergency egress routes.[2]

2. Weighing and Aliquoting the Solid Compound:

  • Wear all required PPE as detailed in the table above.
  • To minimize dust, do not pour the powder directly. Use a spatula to transfer the solid.
  • Clean up any spills immediately by sweeping and placing the material into a designated, sealed container for disposal. Avoid generating dust during cleanup.[3]

3. Preparing Solutions:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
  • If the solvent is volatile, ensure the solution is prepared within the fume hood.
  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
  • Remove and properly dispose of contaminated gloves in a designated waste container.[2]
  • Decontaminate all work surfaces and equipment used.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.
  • Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[4][5]

2. Container Labeling:

  • All waste containers must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if in solution), and the associated hazards (e.g., "Toxic").

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
  • Keep waste containers tightly closed except when adding waste.[4][5]

4. Final Disposal:

  • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh Solid prep_safety->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_spill Clean Spills Immediately handle_weigh->handle_spill handle_solution->handle_spill post_wash Wash Hands handle_solution->post_wash disp_segregate Segregate Waste handle_spill->disp_segregate post_decon Decontaminate Surfaces post_wash->post_decon post_decon->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_final Dispose via EHS disp_store->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.